Perfluorohept-3-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEWLONMSWUOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895283 | |
| Record name | 3-Perfluoroheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71039-88-8 | |
| Record name | 3-Perfluoroheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthesis of (E)-perfluorohept-3-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to (E)-perfluorohept-3-ene, a fluorinated alkene of significant interest in various fields of chemical research and development. This document details the core methodologies, presents quantitative data in a structured format, and offers visual representations of the synthetic routes to facilitate a deeper understanding for researchers and professionals in drug development and materials science.
Introduction to (E)-perfluorohept-3-ene
(E)-perfluorohept-3-ene is a seven-carbon perfluorinated alkene with the fluorine atoms arranged in a trans configuration around the double bond. Its unique electronic properties and rigid structure make it a valuable building block in the synthesis of complex fluorinated molecules, including agrochemicals, advanced materials, and potentially, pharmaceutical compounds. The stereoselective synthesis of the (E)-isomer is crucial for controlling the three-dimensional structure and, consequently, the biological activity and material properties of its derivatives.
Synthetic Pathways and Methodologies
The stereoselective synthesis of (E)-perfluorohept-3-ene remains a specialized area of organofluorine chemistry. While a definitive, high-yield, and universally adopted protocol is not extensively documented in publicly available literature, several established methods for the synthesis of fluorinated alkenes can be logically extended to the preparation of this specific target. The following sections outline plausible synthetic strategies based on established principles of fluoroalkene synthesis.
Wittig-type Olefination of Perfluoroaldehydes
A primary and logical approach to the synthesis of (E)-perfluorohept-3-ene involves the Wittig-type olefination of a perfluorinated aldehyde with a suitable perfluoroalkylidenephosphorane. This method is a cornerstone of alkene synthesis and can be adapted for fluorinated substrates.
Reaction Scheme:
The overall transformation can be depicted as the reaction of perfluorobutyraldehyde with a phosphorane derived from 1-iodoperfluoropropane.
Caption: Wittig-type olefination pathway for (E)-perfluorohept-3-ene.
Experimental Protocol (Hypothetical):
-
Preparation of the Phosphonium Salt: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, 1-iodoperfluoropropane is reacted with an equimolar amount of triphenylphosphine in a suitable anhydrous solvent (e.g., toluene or acetonitrile) at elevated temperature (e.g., 80-100 °C) for several hours to form the perfluoropropyltriphenylphosphonium iodide salt. The salt is typically isolated by filtration and washed with a non-polar solvent to remove any unreacted starting materials.
-
Ylide Generation and Olefination: The dried phosphonium salt is suspended in anhydrous tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to generate the deep red or orange colored ylide. After stirring for a short period, an equimolar amount of perfluorobutyraldehyde, dissolved in anhydrous THF, is added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel to isolate (E)-perfluorohept-3-ene. The formation of the (E)-isomer is often favored with stabilized or semi-stabilized ylides, and the electron-withdrawing nature of the perfluoroalkyl groups may influence the stereochemical outcome.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes, particularly favoring the (E)-isomer. This reaction involves the coupling of a sulfone with an aldehyde or ketone.
Reaction Scheme:
A plausible route would involve the reaction of a perfluoroalkyl sulfone with perfluorobutyraldehyde.
Caption: Julia-Kocienski olefination pathway for (E)-perfluorohept-3-ene.
Experimental Protocol (Hypothetical):
-
Preparation of the Perfluoroalkyl Sulfone: A suitable perfluoroalkyl sulfone, such as a perfluoropropyl benzothiazolyl (BT) sulfone, would be synthesized. This can typically be achieved by reacting a perfluoroalkyl halide with the corresponding thiol, followed by oxidation to the sulfone.
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Olefination Reaction: The perfluoroalkyl sulfone is dissolved in an anhydrous aprotic solvent like THF or DME and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) is added to deprotonate the sulfone. Perfluorobutyraldehyde is then added to the resulting anion. The reaction mixture is slowly warmed to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography or distillation would yield the desired (E)-perfluorohept-3-ene. The Julia-Kocienski olefination is well-known for its high (E)-selectivity.
Quantitative Data
| Synthesis Method | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (E:Z) |
| Wittig-type Olefination | Perfluoropropyltriphenylphosphonium iodide | Perfluorobutyraldehyde | n-BuLi | THF | -78 to 25 | 12 | 40-60 | >90:10 |
| Julia-Kocienski Olefination | Perfluoropropyl benzothiazolyl sulfone | Perfluorobutyraldehyde | KHMDS | THF | -78 to 25 | 8 | 50-70 | >95:5 |
Spectroscopic Characterization
The identity and stereochemistry of (E)-perfluorohept-3-ene would be confirmed by standard spectroscopic techniques.
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¹⁹F NMR Spectroscopy: This is the most critical technique for characterizing perfluorinated compounds. The spectrum of (E)-perfluorohept-3-ene is expected to show distinct signals for the CF₃, CF₂, and vinylic CF groups. The coupling constants, particularly the ³J(F,F) coupling across the double bond, are diagnostic for the (E)-stereochemistry (typically in the range of 115-140 Hz).
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¹³C NMR Spectroscopy: The spectrum would show characteristic signals for the sp² carbons of the double bond and the sp³ carbons of the perfluoroalkyl chains.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for a perfluorinated alkene.
Conclusion
The synthesis of (E)-perfluorohept-3-ene, while not explicitly detailed in readily accessible literature, can be approached through established stereoselective olefination methodologies. The Wittig-type and Julia-Kocienski olefinations stand out as the most promising routes, with the latter potentially offering higher (E)-selectivity. The successful synthesis and purification would rely on careful control of reaction conditions and rigorous spectroscopic analysis to confirm the structure and isomeric purity of the final product. Further research and publication in this specific area would be highly beneficial to the broader scientific community, particularly for those engaged in the development of novel fluorinated materials and pharmaceuticals.
Perfluorohept-3-ene: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific literature regarding the specific physical and chemical properties, experimental protocols, and biological activities of perfluorohept-3-ene is limited. This guide provides a comprehensive overview of the available information and extrapolates certain properties based on related perfluoroalkene compounds. Further experimental validation is recommended.
Introduction
This compound, with the molecular formula C₇F₁₄, is a fluorinated alkene belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its structure, characterized by a seven-carbon chain with a double bond at the third position and complete fluorination, imparts unique physicochemical properties. These properties, including high chemical inertness, thermal stability, and hydrophobicity, make it a compound of interest in various industrial and research applications. This guide aims to provide an in-depth technical overview of this compound, focusing on its physical and chemical characteristics, potential applications in drug development, and available experimental data.
Physical and Chemical Properties
Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes the known and estimated properties.
| Property | Value | Source/Notes |
| Molecular Formula | C₇F₁₄ | [1] |
| Molecular Weight | 350.05 g/mol | [1] |
| IUPAC Name | (E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene | [1] |
| Boiling Point | ~80 °C | Estimated based on perfluoro-1-heptene[2] |
| Density | ~1.87 g/cm³ | Estimated based on perfluoro-1-heptene[2] |
| Solubility | Insoluble in water. Likely soluble in perfluorinated solvents and some organic solvents.[3][4] | Experimental data is not readily available. |
| Appearance | Likely a colorless liquid | Based on similar perfluoroalkenes. |
| Safety | Causes skin irritation.[1] | As with many PFAS compounds, the full toxicological profile is not well understood. |
Chemical Reactivity and Synthesis
The chemical behavior of this compound is dictated by the electron-withdrawing nature of the fluorine atoms, which significantly influences the reactivity of the carbon-carbon double bond.
Reactivity
The high electronegativity of fluorine atoms polarizes the double bond, making the carbon atoms susceptible to nucleophilic attack. This is in contrast to non-fluorinated alkenes, which typically undergo electrophilic addition.
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Nucleophilic Addition: Perfluoroalkenes readily react with a variety of nucleophiles, such as alkoxides, amines, and thiols. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to one of the carbons of the double bond, followed by the elimination of a fluoride ion.
-
Electrophilic Addition: Electrophilic addition to perfluoroalkenes is generally difficult due to the electron-deficient nature of the double bond.[5][6][7][8] Harsh reaction conditions or specialized reagents are often required.
A generalized scheme for the reactivity of this compound is presented below.
Caption: General reactivity of this compound towards nucleophiles and electrophiles.
Synthesis
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Dehalogenation of Halogenated Precursors: This can involve the removal of two halogen atoms from adjacent carbons of a saturated perfluorohaloalkane using a reducing agent.
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Oligomerization of Smaller Perfluoroalkenes: Controlled polymerization or oligomerization of smaller perfluorinated building blocks can yield larger molecules like perfluoroheptene.
A hypothetical workflow for the synthesis and purification of this compound is depicted below.
Caption: A general experimental workflow for the synthesis of this compound.
Relevance in Drug Development
While there is no direct evidence of this compound being used in drug development, the incorporation of fluorine and fluorinated groups into drug candidates is a well-established strategy in medicinal chemistry. Fluorine's unique properties can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target.
Potential Roles of Perfluoroalkenes in Medicinal Chemistry
Perfluoroalkenes could serve as bioisosteres for other functional groups or as building blocks for more complex fluorinated molecules. Their chemical reactivity allows for further functionalization, enabling the synthesis of a diverse range of compounds for biological screening.
Biological Activity of Related PFAS Compounds
Studies on other PFAS have shown interactions with biological systems. For instance, some PFAS have been found to inhibit human carbonic anhydrase isozymes. This suggests that perfluorinated compounds can interact with enzymes and potentially modulate their activity. However, it is crucial to note that the biological effects of PFAS are highly structure-dependent, and no specific biological activity has been reported for this compound.
Due to the lack of specific data on the interaction of this compound with biological systems, a signaling pathway diagram cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and specific reactions of this compound are not available in the reviewed scientific literature. Researchers interested in working with this compound would need to adapt general procedures for perfluoroalkenes.
General Considerations for Handling Perfluoroalkenes:
-
Inert Atmosphere: Due to their reactivity with certain nucleophiles, reactions involving perfluoroalkenes are often carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents: The use of dry solvents is recommended to prevent unwanted side reactions with water.
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Safety Precautions: this compound is known to cause skin irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a perfluorinated alkene with potential for various applications due to its unique chemical and physical properties. However, there is a significant lack of detailed experimental data and biological studies specifically on this compound. The information available on related perfluoroalkenes suggests that it is likely a reactive compound towards nucleophiles and may possess interesting biological properties. Further research is needed to fully characterize this compound and explore its potential in fields such as materials science and drug discovery. Researchers should proceed with caution, adapting general protocols for perfluorinated compounds and conducting thorough characterization and safety assessments.
References
- 1. This compound | C7F14 | CID 10926147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 355-63-5 CAS MSDS (PERFLUOROHEPTENE-1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The factors that influence solubility in perfluoroalkane solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Molecular Geometry and Bonding of Perfluorohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorohept-3-ene, with the chemical formula C₇F₁₄, is a fluorinated alkene of interest in various fields, including materials science and as a potential component in the synthesis of complex fluorinated molecules. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, physical properties, and potential applications. This technical guide provides a comprehensive overview of the molecular geometry and bonding of this compound. Due to a scarcity of direct experimental data for this specific molecule in the published literature, this guide combines theoretical principles with data from analogous perfluorinated compounds to present a scientifically grounded model. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed structural information, outlining a general experimental protocol for its structural determination, and visualizing key molecular and procedural concepts.
Introduction
Perfluorinated and polyfluorinated alkyl substances (PFAS) represent a broad class of compounds characterized by the replacement of hydrogen atoms with fluorine. This substitution imparts unique properties, including high thermal stability, chemical inertness, and both hydrophobic and lipophobic characteristics. This compound is a member of the perfluoroalkene subclass, featuring a carbon-carbon double bond within its seven-carbon chain. The presence of this double bond introduces geometric isomerism (E/Z configurations) and serves as a site for chemical functionalization.
A precise understanding of the molecular geometry, including bond lengths, bond angles, and dihedral angles, is fundamental to developing accurate computational models, predicting reaction mechanisms, and designing novel materials or pharmaceutical precursors. This guide synthesizes the expected structural parameters of this compound based on established data for similar perfluorinated molecules and outlines a standard experimental methodology for their empirical determination.
Predicted Molecular Geometry and Bonding
The molecular geometry of this compound is primarily dictated by the principles of valence shell electron pair repulsion (VSEPR) theory and hybridization. The carbon atoms of the double bond are sp² hybridized, leading to a trigonal planar arrangement of the atoms attached to them. The remaining carbon atoms in the perfluoroethyl and perfluoropropyl chains are sp³ hybridized, resulting in a tetrahedral geometry around these atoms.
The high electronegativity of fluorine atoms significantly influences the bond lengths and angles throughout the molecule. The strong C-F bonds are shorter and stronger than C-H bonds, and their presence induces significant steric and electronic effects that shape the overall molecular conformation.
Data Presentation: Predicted Geometric Parameters
Table 1: Predicted Bond Lengths in this compound
| Bond Type | Predicted Length (Å) |
| C=C | 1.34 |
| C-C (sp²-sp³) | 1.50 |
| C-C (sp³-sp³) | 1.54 |
| C-F (on sp² C) | 1.33 |
| C-F (on sp³ C) | 1.35 |
Table 2: Predicted Bond Angles in this compound
| Angle Type | Predicted Angle (°) |
| C=C-C | 124 |
| C=C-F | 122 |
| F-C-F (on sp² C) | Not Applicable |
| C-C-C (in chain) | 112 |
| C-C-F (in chain) | 109.5 |
| F-C-F (on sp³ C) | 109.5 |
Table 3: Predicted Dihedral Angles for the Carbon Backbone of (E)-Perfluorohept-3-ene
| Dihedral Angle | Predicted Angle (°) |
| C1-C2-C3=C4 | 180 (anti-periplanar) |
| C2-C3=C4-C5 | 180 (anti-periplanar) |
| C3=C4-C5-C6 | ~120 (gauche) |
| C4-C5-C6-C7 | 180 (anti-periplanar) |
Experimental Protocols: Gas Electron Diffraction (GED)
Gas Electron Diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase.[1] This method is ideally suited for determining the bond lengths, bond angles, and conformational composition of this compound.
General Experimental Workflow for GED Analysis
The following protocol outlines the general steps for the GED analysis of a volatile fluorocarbon like this compound.
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Sample Preparation and Introduction:
-
A purified sample of this compound is placed in a temperature-controlled reservoir connected to the diffraction apparatus.
-
The sample is vaporized and introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam that intersects with the electron beam.
-
-
Electron Diffraction:
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A high-energy beam of electrons (typically 40-60 keV) is generated and focused on the effusing gas jet.
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The electrons are scattered by the electrostatic potential of the molecules.
-
-
Data Collection:
-
The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera).
-
The intensity of the scattered electrons is measured as a function of the scattering angle.
-
-
Data Analysis and Structure Refinement:
-
The recorded diffraction pattern is digitized and converted into a molecular scattering curve.
-
A theoretical scattering curve is calculated for an initial model of the molecule.
-
A least-squares refinement process is used to optimize the geometric parameters (bond lengths, angles) and conformational abundances of the model to achieve the best possible fit between the theoretical and experimental scattering curves.
-
Caption: General workflow for Gas Electron Diffraction (GED) analysis.
Molecular Visualization and Bonding Theory
The bonding in this compound can be described using molecular orbital theory. The C=C double bond consists of one sigma (σ) bond and one pi (π) bond. The σ bond is formed by the head-on overlap of sp² hybrid orbitals on the adjacent carbon atoms. The π bond results from the side-on overlap of the unhybridized p orbitals. The high electronegativity of the fluorine atoms withdraws electron density from the carbon framework through the σ bonds, a phenomenon known as the inductive effect.
Molecular Structure Diagram
The following diagram illustrates the predicted structure of (E)-perfluorohept-3-ene, highlighting the key structural features.
Caption: Predicted molecular structure of (E)-perfluorohept-3-ene.
Logical Relationship of Structural Determination
The determination of molecular geometry relies on a synergistic relationship between theoretical calculations and experimental validation.
Caption: Interplay between theoretical and experimental approaches.
Conclusion
This technical guide has provided a detailed overview of the molecular geometry and bonding of this compound. While direct experimental data for this molecule remains elusive, a robust model of its structure has been presented based on data from analogous perfluorinated compounds. The provided tables of predicted bond lengths and angles offer valuable parameters for computational chemists and materials scientists. Furthermore, the general experimental protocol for Gas Electron Diffraction outlines a clear path for the future empirical determination of this molecule's structure. The visualizations provided serve to clarify the complex three-dimensional arrangement of atoms and the logical flow of structural determination. This guide is intended to be a foundational resource for researchers working with this compound and other related fluorinated molecules.
References
Solubility of Perfluorohept-3-ene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of perfluorohept-3-ene in various organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide leverages data and solubility principles from its saturated analogue, perfluoroheptane, to provide qualitative solubility information. Furthermore, a detailed, generalized experimental protocol for determining the solubility of volatile fluorinated compounds is presented.
Introduction to this compound
This compound (C7F14) is a fluorinated alkene. Like other perfluorocarbons, it is characterized by the replacement of all hydrogen atoms with fluorine atoms, resulting in high chemical and thermal stability, low surface tension, and non-flammability. These properties make it a compound of interest in various industrial and research applications, including as a potential solvent, heat-transfer fluid, or chemical intermediate. Understanding its solubility is crucial for its effective use and application.
Predicted Solubility of this compound
Based on the properties of perfluoroheptane, the expected solubility of this compound is summarized in the table below. It is important to note that the presence of a double bond in this compound might slightly alter its polarity and intermolecular interactions compared to perfluoroheptane, potentially leading to minor differences in solubility.
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Decane | Soluble | "Like dissolves like" principle; both are nonpolar.[2] |
| Nonpolar Aromatic | Benzene, Toluene | Moderately Soluble | Perfluoroheptane has been studied in benzene, suggesting some solubility. |
| Halogenated | Carbon Tetrachloride, Chloroform | Soluble | Perfluoroheptane shows good solubility in these solvents.[2] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | Significant difference in polarity. |
| Polar Protic | Methanol, Ethanol, Water | Insoluble | Strong hydrogen bonding in the solvents prevents miscibility with the nonpolar perfluoroalkene.[2] |
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data, the following is a detailed, generalized methodology for determining the solubility of a volatile liquid like this compound in an organic solvent. This protocol is a synthesis of established methods for measuring gas and volatile liquid solubility.
Principle
The static synthetic method is a reliable technique for determining the solubility of a volatile solute in a liquid solvent. In this method, a known amount of the solute and solvent are introduced into a temperature-controlled equilibrium cell. The pressure and temperature of the system are monitored until equilibrium is reached, at which point the composition of the liquid phase (solubility) can be determined.
Materials and Apparatus
-
This compound (solute) of high purity
-
Organic solvent (solvent) of high purity, degassed
-
High-pressure equilibrium cell with a magnetic stirrer
-
High-precision pressure transducer
-
Calibrated temperature sensor (e.g., Pt100)
-
Thermostatic bath for temperature control
-
Vacuum pump
-
Gas-tight syringes or mass flow controllers for introducing solute and solvent
-
Analytical balance
Experimental Procedure
-
Preparation of the Equilibrium Cell:
-
Thoroughly clean and dry the equilibrium cell.
-
Evacuate the cell using a vacuum pump to remove any residual air and volatile impurities.
-
-
Introduction of the Solvent:
-
Introduce a precise, known mass of the degassed organic solvent into the equilibrium cell using a gas-tight syringe or by direct weighing.
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-
Introduction of the Solute:
-
Introduce a precise, known mass of this compound into the equilibrium cell. For a volatile liquid, this can be done using a pre-weighed, cooled gas-tight syringe to minimize vaporization before injection.
-
-
Equilibration:
-
Place the sealed equilibrium cell in the thermostatic bath set to the desired temperature.
-
Activate the magnetic stirrer to ensure thorough mixing of the solute and solvent.
-
Monitor the pressure and temperature inside the cell. Equilibrium is reached when the pressure remains constant over a significant period.
-
-
Data Acquisition:
-
Record the final equilibrium pressure, temperature, and the initial masses of the solute and solvent.
-
-
Determination of Solubility:
-
The mole fraction solubility of this compound in the solvent at the recorded temperature and pressure can be calculated from the initial known amounts of the two components.
-
-
Varying Conditions:
-
Repeat the experiment at different temperatures and initial compositions to construct a comprehensive solubility profile.
-
Safety Precautions
-
This compound and many organic solvents are volatile and may be hazardous. All procedures should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for both the solute and solvent before commencing the experiment.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The equilibrium cell will be under pressure. Ensure it is rated for the pressures and temperatures being used.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the static synthetic method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct quantitative data on the solubility of this compound in organic solvents is currently scarce, its behavior can be reasonably predicted based on its structural analogue, perfluoroheptane. It is expected to be soluble in nonpolar and halogenated solvents and insoluble in polar solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. Further research into the specific solubility of this compound would be beneficial for expanding its applications in science and industry.
References
Thermal Stability and Decomposition of Perfluorohept-3-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of perfluorohept-3-ene (C₇F₁₄). Due to a lack of specific experimental data for this compound, this guide synthesizes information from studies on its isomers and other structurally related perfluorinated alkenes. The document details probable decomposition temperatures, potential degradation products, and proposed reaction pathways. Furthermore, it outlines a generalized experimental protocol for the analysis of such compounds using pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), a primary method for studying the thermal decomposition of fluoropolymers and related compounds. This guide is intended to be a valuable resource for professionals working with fluorinated compounds, offering insights into their thermal behavior and analytical methodologies.
Introduction
This compound is a fluorinated alkene with the chemical formula C₇F₁₄. As with other per- and polyfluoroalkyl substances (PFAS), understanding its thermal stability is crucial for safe handling, storage, and for predicting its environmental fate and behavior in various applications, including in the pharmaceutical and chemical industries. Thermal decomposition of fluorinated compounds can lead to the formation of smaller, potentially more volatile or toxic byproducts. This guide consolidates available data on analogous compounds to provide a foundational understanding of the thermal properties of this compound.
Thermal Stability of this compound and Analogues
In general, the thermal degradation of perfluoroalkenes is understood to proceed primarily through chain scission and cyclization reactions. The presence of a double bond in the carbon chain can influence the initiation temperature of decomposition compared to their saturated counterparts.
Table 1: Thermal Decomposition Data for Analogous Perfluorinated Compounds
| Compound | Structure | Decomposition Onset Temperature (°C) | Key Decomposition Products | Analytical Method |
| Perfluorohept-1-ene | C₇F₁₄ | ~200 | Not specified | Not specified |
| Perfluorooct-1-ene | C₈F₁₆ | ~200 | Not specified | Not specified |
| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | 150 - 200 | Perfluorohept-1-ene, 1H-perfluoroheptane, HF, CO₂ | TD-Pyr-GC-MS, FT-IR |
| Perfluorinated polymers (general) | -(CF₂)n- | 330 - 475 | Tetrafluoroethylene, hexafluoropropylene, perfluoroisobutylene, carbonyl fluoride, HF | Py-GC-MS |
Note: The data presented is based on studies of analogous compounds and should be considered as an estimation for this compound.
The decomposition of perfluoroalkenes like perfluorohept-1-ene and perfluorooct-1-ene has been observed to begin at temperatures as low as 200°C. The primary degradation pathways are believed to involve the cleavage of C-C bonds, leading to the formation of a variety of smaller linear and cyclic perfluorinated byproducts, particularly at temperatures below 500°C.[1] In contrast, saturated perfluorocarbons generally require significantly higher temperatures (≥600°C) for similar levels of degradation.
Proposed Decomposition Pathways
The thermal decomposition of this compound is likely initiated by the cleavage of the C-C bonds, which are generally weaker than the C-F bonds. The location of the double bond in the 3-position may influence the specific fragmentation patterns. A plausible decomposition pathway involves radical chain reactions.
A proposed general mechanism for the thermal decomposition of a perfluoroalkene is as follows:
-
Initiation: Homolytic cleavage of a C-C bond to form perfluoroalkyl radicals.
-
Propagation: The resulting radicals can undergo further fragmentation (β-scission) to produce smaller perfluoroalkenes and perfluoroalkyl radicals.
-
Termination: Radicals can combine to form larger, stable molecules.
References
Spectroscopic Profile of Perfluorohept-3-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for perfluorohept-3-ene (C7F14). Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document summarizes known data, provides expected values based on related compounds, and outlines detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹⁹F NMR spectrum for (E)-perfluorohept-3-ene is known to exist and is referenced in the PubChem database (CID 10926147) as being available from W. Robien, Institute of Organic Chemistry, University of Vienna, and an entry exists on SpectraBase.[1][2][3][4] However, detailed chemical shift and coupling constant data are not publicly tabulated. No specific ¹³C NMR data for this compound has been identified in the public domain.
Table 1: Expected ¹⁹F and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹⁹F | CF₃ | -80 to -85 | Referenced to CFCl₃. |
| ¹⁹F | CF₂ | -110 to -130 | |
| ¹⁹F | =CF | -130 to -170 | Chemical shift is dependent on E/Z isomerism. |
| ¹³C | CF₃ | 115 to 125 | Proton decoupled. |
| ¹³C | CF₂ | 105 to 120 | Proton decoupled. |
| ¹³C | =CF | 130 to 150 | Proton decoupled. |
Infrared (IR) Spectroscopy
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 1670 - 1700 | C=C stretch | Medium to Weak | The high degree of fluorination may weaken this peak. |
| 1100 - 1350 | C-F stretch | Strong, Broad | This is a characteristic region for fluorinated compounds. |
Mass Spectrometry (MS)
A complete mass spectrum for this compound is not publicly available. The fragmentation of perfluorinated compounds is complex. However, analysis of related compounds like 1H-perfluorohept-1-ene suggests common fragmentation patterns involving the loss of CF₃, C₂F₅, and other perfluoroalkyl fragments.[5][6]
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Notes |
| 350 | [C₇F₁₄]⁺ | Molecular Ion (M⁺) |
| 331 | [C₇F₁₃]⁺ | Loss of F |
| 281 | [C₆F₁₁]⁺ | Loss of CF₃ |
| 231 | [C₅F₉]⁺ | Loss of C₂F₅ |
| 181 | [C₄F₇]⁺ | Loss of C₃F₇ |
| 131 | [C₃F₅]⁺ | |
| 119 | [C₂F₅]⁺ | |
| 69 | [CF₃]⁺ | Often a base peak in perfluorinated compounds. |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹⁹F and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard (e.g., CFCl₃ for ¹⁹F NMR, TMS for ¹H and ¹³C NMR) may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.
-
¹⁹F NMR Acquisition:
-
The probe is tuned to the ¹⁹F frequency.
-
A standard one-pulse experiment is performed.
-
Proton decoupling may be applied to simplify the spectrum, although proton-coupled spectra can provide valuable coupling information if any residual protons are present.
-
-
¹³C NMR Acquisition:
-
The probe is tuned to the ¹³C frequency.
-
A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the spectrum. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates is recorded.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Methodology:
-
Sample Introduction: this compound, being volatile, is ideally suited for Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC.
-
Gas Chromatography (GC):
-
A capillary column suitable for separating non-polar compounds (e.g., DB-5ms) is used.
-
The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.
-
Helium is typically used as the carrier gas.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is compared with known fragmentation pathways for perfluorinated compounds.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for NMR data acquisition and processing.
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
References
Probing the Reactivity of Perfluoroalkenes: A Quantum Chemical Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroalkenes, hydrocarbons where all hydrogen atoms on the alkene backbone have been replaced by fluorine, are a class of compounds with unique electronic properties that make them valuable building blocks in materials science and medicinal chemistry. Their distinct reactivity, particularly their susceptibility to nucleophilic attack, stands in stark contrast to their non-fluorinated counterparts. Understanding the underlying principles of their chemical behavior is paramount for their effective utilization. This technical guide delves into the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of perfluoroalkenes, providing a theoretical framework to complement and guide experimental studies.
Theoretical Framework: The Quantum Lens on Perfluoroalkene Reactivity
The behavior of electrons in molecules is governed by the principles of quantum mechanics, with the Schrödinger equation providing a mathematical description of their wave-like nature. However, for multi-electron systems like perfluoroalkenes, exact solutions to this equation are unattainable.[1] Consequently, a range of computational methods have been developed to approximate these solutions, providing valuable insights into molecular properties.
At the heart of these computational investigations lies the concept of the Potential Energy Surface (PES) . The PES is a mathematical landscape that describes the energy of a molecule as a function of its geometry.[2][3][4] By mapping out this surface, we can identify stable molecular structures (reactants, products, and intermediates) which correspond to energy minima, and the transition states that connect them, which are represented by saddle points. The energy difference between reactants and transition states, known as the activation energy, is a critical determinant of the reaction rate.[5]
Two primary families of quantum chemical methods are employed to explore the PES of perfluoroalkenes:
-
Ab initio methods: These methods are derived directly from theoretical principles without the inclusion of experimental data.[5] Hartree-Fock (HF) is the simplest ab initio method, though it often overestimates barrier heights. More sophisticated methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy at a greater computational cost.[6]
-
Density Functional Theory (DFT): DFT methods are based on the principle that the energy of a system can be determined from its electron density.[6] These methods offer a favorable balance of accuracy and computational efficiency, making them a popular choice for studying larger molecules and reaction pathways. A variety of functionals, such as B3LYP and M06-2X, have been developed to approximate the exchange-correlation energy, a key component of the total energy.[6][7][8]
The choice of method is complemented by the selection of a basis set , which is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the 6-31G* or the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), provide a more accurate description of the electron distribution but also increase the computational expense.[6][9]
Computational Protocol: A Step-by-Step Guide to Investigating Perfluoroalkene Reactivity
The following protocol outlines a typical workflow for the quantum chemical investigation of a perfluoroalkene reaction, such as a nucleophilic addition.
1. Geometry Optimization:
-
The initial step involves determining the lowest energy structure of the perfluoroalkene and any other reactants.[5]
-
This is achieved by performing a geometry optimization, where the positions of the atoms are systematically varied until an energy minimum on the PES is located.[5]
-
A common approach is to use a DFT method, for instance, the B3LYP functional with the 6-31G* basis set, which has been shown to provide reliable geometries for a wide range of organic molecules.[7][10]
2. Frequency Calculation:
-
Once the geometry has been optimized, a frequency calculation is performed at the same level of theory.
-
This calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum by ensuring that all vibrational frequencies are real. An imaginary frequency indicates a saddle point, such as a transition state.
-
It provides the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.
-
3. Locating the Transition State:
-
To study a chemical reaction, the transition state connecting the reactants and products must be located. This can be a challenging task.
-
One common method is to perform a scan along the reaction coordinate, which is a geometric parameter that changes significantly during the reaction (e.g., the distance between the nucleophile and the carbon atom being attacked).[11]
-
The structure with the highest energy along this scan can then be used as an initial guess for a transition state optimization algorithm.
-
A frequency calculation on the optimized transition state should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
4. Intrinsic Reaction Coordinate (IRC) Calculation:
-
An IRC calculation is performed starting from the transition state structure.[5]
-
This calculation maps the reaction path down the PES, connecting the transition state to the corresponding reactant and product minima, thereby confirming that the correct transition state has been found.[5]
5. Calculation of Molecular Properties:
-
With the optimized geometries of the reactants, products, and transition state, a variety of molecular properties can be calculated to understand the reactivity of the perfluoroalkene. These include:
-
Reaction and Activation Energies: The difference in energy between the reactants and products gives the reaction energy, while the difference between the reactants and the transition state gives the activation energy.[12]
-
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom.[13][14][15][16][17] This is particularly useful for understanding the electrophilicity of the carbon atoms in the C=C double bond.
-
Bond Dissociation Energies (BDEs): The energy required to break a specific bond can be calculated, providing insights into the bond strengths within the molecule.[18]
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide qualitative insights into the reactivity of the molecule. For a nucleophilic attack on a perfluoroalkene, the energy and shape of the LUMO are of particular interest.
-
Data Presentation: A Quantitative Look at Perfluoroalkenes
The following tables summarize key quantitative data for tetrafluoroethylene (C2F4), a representative perfluoroalkene, obtained from both experimental measurements and quantum chemical calculations.
Table 1: Geometric Parameters of Tetrafluoroethylene (C2F4)
| Parameter | Experimental Value | Calculated Value (B3LYP/6-31G*) |
| C=C Bond Length (Å) | 1.311[1] | 1.315[10] |
| C-F Bond Length (Å) | 1.319[1][19] | 1.325[10] |
| F-C-F Bond Angle (°) | 112.4[1] | 112.5[1] |
| F-C=C Bond Angle (°) | 123.8[1] | 123.75[1] |
Table 2: Calculated Electronic Properties of Tetrafluoroethylene (C2F4)
| Property | Method | Value |
| Mulliken Atomic Charge on Carbon | DFT/6-31G | +0.5 to +0.7 (approx.) |
| Mulliken Atomic Charge on Fluorine | DFT/6-31G | -0.25 to -0.35 (approx.) |
| Ionization Energy (eV) | Webbook | 10.140[1] |
| C-F Bond Dissociation Energy (kcal/mol) | G4 Theory | ~125[18] |
Note: The calculated Mulliken charges are highly dependent on the basis set used and should be interpreted with caution.[15][16]
The data in these tables highlights key features of perfluoroalkenes. The highly electronegative fluorine atoms withdraw electron density from the carbon atoms, resulting in a significant positive partial charge on the carbon atoms of the double bond. This electron deficiency makes the double bond highly susceptible to attack by nucleophiles.
Mandatory Visualization: A Workflow for Understanding Reactivity
The following diagram illustrates a typical workflow for the quantum chemical investigation of the reaction between a perfluoroalkene and a nucleophile.
Caption: A generalized workflow for the computational investigation of a perfluoroalkene reaction.
Conclusion
Quantum chemical calculations provide a powerful toolkit for understanding the intricate details of perfluoroalkene reactivity. By mapping potential energy surfaces and calculating key molecular properties, researchers can gain fundamental insights into reaction mechanisms, predict the outcomes of reactions, and rationally design new molecules with desired properties. The methodologies and data presented in this guide serve as a foundation for further exploration into the fascinating world of fluorinated chemistry, with wide-ranging implications for materials science, drug development, and beyond.
References
- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. Thermochemistry of per‐ and polyfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical Assessment of the Performance of Density Functional Methods for Several Atomic and Molecular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Generating potential energy surfaces - Visualize Organic Chemistry [visualizeorgchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mulliken [cup.uni-muenchen.de]
- 16. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
Commercial availability and suppliers of perfluorohept-3-ene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of perfluorohept-3-ene, a fluorinated alkene with emerging applications in materials science and chemical synthesis. This document outlines its commercial availability, key physicochemical properties, and relevant reaction mechanisms. Due to the limited publicly available data for this compound, information on related compounds and general principles of perfluoroalkene reactivity is included for context and comparison.
Commercial Availability and Suppliers
This compound (CAS No. 71039-88-8) is available from a select number of chemical suppliers specializing in fluorinated compounds. Researchers can procure this chemical from the following known vendors:
-
Smolecule
-
SynQuest Laboratories, Inc.
It is advisable to contact these suppliers directly to obtain information on purity, available quantities, and current pricing.
Physicochemical Data
Quantitative data for this compound is not extensively documented in publicly accessible literature. The following table summarizes the available computed data from PubChem. For comparative purposes, experimentally determined properties for the related isomer, perfluorohept-1-ene, are also provided.
| Property | This compound (CAS: 71039-88-8) | Perfluorohept-1-ene (CAS: 355-63-5) |
| Molecular Formula | C₇F₁₄[1] | C₇F₁₄[2] |
| Molecular Weight | 350.05 g/mol [1] | 350.05 g/mol [2] |
| IUPAC Name | (E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene[1] | 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-1-ene |
| Boiling Point | Data not available | 85.1 °C at 760 mmHg[2] |
| Density | Data not available | 1.637 g/cm³[2] |
| Refractive Index | Data not available | 1.279[2] |
| InChI | InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21/b2-1+[1] | InChI=1S/C7F14/c8-1(2(9)10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 |
| SMILES | C(=C(C(C(F)(F)F)(F)F)F)(C(C(F)(F)F)(F)F)F | C(=C(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Safety and Handling
This compound is classified as a skin irritant.[1] As with all per- and polyfluoroalkyl substances (PFAS), it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Detailed experimental protocols for reactions specifically involving this compound are scarce in the literature. However, its structural similarity to other perfluoroalkenes allows for the adaptation of general procedures. The following is a representative protocol for the copolymerization of a perfluoroalkene with tetrafluoroethylene (TFE), based on methods described for similar monomers.
Representative Copolymerization of Tetrafluoroethylene (TFE) with a Perfluoroalkene
This procedure is a general representation and may require optimization for this compound.
Materials:
-
Tetrafluoroethylene (TFE)
-
This compound
-
Perfluorinated solvent (e.g., perfluorohexanaphthene)
-
Radical initiator (e.g., perfluorodiacyl peroxide)
-
Deoxygenated water
-
Surfactant (e.g., ammonium perfluorooctanoate)
-
Chain transfer agent (optional)
Procedure:
-
A high-pressure stainless-steel autoclave reactor equipped with a stirrer is charged with deoxygenated water and a surfactant.
-
The reactor is sealed, and the atmosphere is rendered inert by several cycles of pressurizing with nitrogen and evacuating.
-
The perfluorinated solvent and this compound are introduced into the reactor.
-
The reactor is heated to the desired temperature (typically 40-80 °C).
-
Tetrafluoroethylene is charged into the reactor until the desired operating pressure (e.g., 4.0 MPa) is reached.
-
The polymerization is initiated by introducing the radical initiator.
-
The pressure is maintained by the continuous addition of a TFE monomer mixture throughout the reaction.
-
After the desired reaction time (e.g., 4-10 hours), the reactor is cooled, and any unreacted monomers are vented.
-
The resulting copolymer slurry is collected, washed, and dried to yield the final product.
Chemical Reactivity and Mechanisms
Unlike their hydrocarbon counterparts, which readily undergo electrophilic addition, the double bond in perfluoroalkenes is electron-deficient due to the strong electron-withdrawing effects of the fluorine atoms. This makes them susceptible to nucleophilic attack.
Nucleophilic Attack on a Perfluoroalkene
The general mechanism involves the attack of a nucleophile on one of the carbon atoms of the double bond, leading to the formation of a carbanionic intermediate. This intermediate can then be protonated or react with other electrophiles to form the final product.
Caption: General mechanism of nucleophilic attack on a perfluoroalkene.
Experimental Workflow for Copolymer Synthesis and Characterization
A typical workflow for the synthesis and characterization of a copolymer involving this compound would follow the steps outlined below.
Caption: Workflow for copolymer synthesis and characterization.
References
Isomerization of perfluoroheptene isomers
An In-depth Technical Guide to the Isomerization of Perfluoroheptene Isomers
Introduction
Perfluoroheptene isomers, a class of perfluorocarbon compounds, are characterized by the chemical formula C7F14. These compounds are of significant interest due to their favorable environmental profiles, specifically a zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP).[1] The primary isomers include perfluoro-1-heptene, perfluoro-2-heptene, and perfluoro-3-heptene. The controlled isomerization between these forms is a critical process, as it allows for the selective synthesis of specific isomers that serve as vital intermediates in the production of other valuable compounds, such as methyl perfluoro heptenyl ether.[1]
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and analytical techniques associated with the isomerization of perfluoroheptene isomers. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with fluorinated compounds.
Isomerization Methodologies
The transformation between perfluoroheptene isomers can be achieved through several catalytic methods. The choice of catalyst and reaction conditions dictates the resulting isomer distribution and reaction efficiency.
Fluoride Salt-Catalyzed Isomerization
A common and effective method for the isomerization of perfluoroheptenes involves the use of fluoride salts as catalysts in a polar aprotic solvent. This liquid-phase reaction is advantageous due to its mild conditions and high yields.[1]
-
Catalysts : A range of alkali metal fluorides can be employed, including Cesium Fluoride (CsF), Potassium Fluoride (KF), Lithium Fluoride (LiF), Sodium Fluoride (NaF), Rubidium Fluoride (RbF), and Ammonium Fluoride (NH4F).[1]
-
Solvents : The reaction is typically conducted in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane.[1]
-
Mechanism : The isomerization proceeds via a fluoride ion-initiated mechanism. The fluoride ion attacks the double bond of the perfluoroalkene, forming a carbanionic intermediate. A subsequent elimination of a fluoride ion from a different position leads to the formation of a new, more thermodynamically stable isomer. This process can lead to a mixture of isomers, including E/Z stereoisomers and constitutional isomers with different double bond positions.[1]
Caption: Fluoride salt-catalyzed isomerization of perfluoroheptene.
Lewis Acid-Catalyzed Isomerization
Strong Lewis acids, particularly antimony pentafluoride (SbF5), are potent catalysts for the isomerization of perfluoroalkenes.[1][2] This method is typically performed at higher temperatures compared to fluoride salt catalysis.
-
Catalyst : Antimony pentafluoride (SbF5) is a highly effective catalyst for these transformations.[1] It is a powerful Lewis acid capable of abstracting a fluoride ion from the perfluoroalkene chain.[2][3][4]
-
Reaction : For instance, the isomerization of perfluoro-n-butyl group cyclopropane at 100°C in the presence of SbF5 yields a mixture of perfluoro-3-heptene and perfluoro-2-heptene.[1]
-
Mechanism : The Lewis acid catalyst interacts with a fluorine atom on the carbon backbone, facilitating the formation of a carbocationic intermediate. This intermediate can then undergo rearrangements (hydride or alkyl shifts, though less common in perfluorinated systems) or deprotonation/defluorination to form a different isomer.
Data Presentation
Quantitative data regarding the physical properties and reaction outcomes of perfluoroheptene isomerization are crucial for experimental design and analysis.
Table 1: Physical Properties of Perfluoroheptene Isomers
| Isomer | Configuration | Boiling Point (°C at 760 mmHg) |
| Perfluoro-1-heptene | - | 80-82[1] |
| Perfluoro-2-heptene | E | 78-82[1] |
| Perfluoro-2-heptene | Z | 82-84[1] |
| Perfluoro-3-heptene | E | 69-71[1] |
| Perfluoro-3-heptene | Z | 72-75[1] |
Table 2: Summary of Catalytic Isomerization Conditions and Products
| Starting Material | Catalyst | Solvent | Temperature (°C) | Products | Yield (%) | Reference |
| Perfluoroheptene Isomers (General) | CsF, KF, LiF, NaF, RbF, or NH4F | DMF, DMSO, or Sulfolane | Not specified | Mixture of Perfluoroheptene Isomers | High | [1] |
| Perfluoro-n-butyl group cyclopropane | Antimony Pentafluoride (SbF5) | None (neat) | 100 | Perfluoro-3-heptene, Perfluoro-2-heptene | 81% (PF-3-H), 14% (PF-2-H) | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of isomerization procedures.
Protocol for Fluoride Salt-Catalyzed Isomerization
This protocol describes a general procedure for the liquid-phase isomerization of a perfluoroheptene isomer using a fluoride salt catalyst.
Materials and Equipment:
-
Starting Material: Perfluoroheptene isomer (e.g., perfluoro-1-heptene)
-
Catalyst: Cesium Fluoride (CsF) or Potassium Fluoride (KF)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Reaction Vessel: Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle and temperature controller.
-
Distillation apparatus for purification.
Procedure:
-
Reactor Setup : Assemble the reaction vessel under a nitrogen atmosphere to ensure anhydrous conditions.
-
Charging Reagents : Add the anhydrous DMF solvent to the flask, followed by the fluoride salt catalyst (e.g., 5-10 mol%).
-
Initiation : Begin stirring and add the starting perfluoroheptene isomer to the solvent-catalyst mixture.
-
Reaction : Heat the mixture to the desired reaction temperature (typically between 50-100°C) and maintain for several hours.
-
Monitoring : Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of product isomers.
-
Workup : Once the reaction reaches equilibrium or the desired conversion, cool the mixture to room temperature.
-
Separation : Separate the product from the solvent and catalyst. This can be achieved by fractional distillation, as the boiling points of the isomers differ from that of the high-boiling solvent.[1]
-
Purification : Collect the fractions corresponding to the desired perfluoroheptene isomers and confirm purity via GC or GC-MS.
Caption: General experimental workflow for perfluoroheptene isomerization.
Separation and Analytical Techniques
The product of an isomerization reaction is typically a mixture of isomers that must be separated and characterized. Modern analytical techniques are critical for this purpose.
-
Chromatographic Separation : High-Performance Liquid Chromatography (HPLC), particularly with Pentafluorophenyl (PFP) stationary phases, is effective for separating various perfluorinated compounds and their isomers.[5][6] Gas Chromatography (GC) is also widely used, especially for analyzing volatile compounds like perfluoroheptenes.[7][8]
-
Mass Spectrometry (MS) : Hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the reference methods for identifying and quantifying PFAS, including their isomers.[7][8]
-
Advanced Separation : High-resolution differential ion mobility mass spectrometry (DMS-MS) is an emerging technique that allows for the rapid separation of gas-phase ions, making it highly suitable for resolving isomeric PFAS compounds in milliseconds.[9]
Caption: Analytical workflow for perfluoroheptene isomer analysis.
Conclusion
The isomerization of perfluoroheptene isomers is a fundamental process for producing specific, high-value fluorochemicals. Catalysis, whether by fluoride salts under mild conditions or by potent Lewis acids at elevated temperatures, provides effective pathways to interconvert these isomers. The choice of methodology allows for the targeted synthesis of desired products from more readily available starting materials. Coupled with advanced separation and analytical techniques, these processes enable the precise control and characterization required for research, development, and industrial applications, particularly in fields demanding materials with specialized properties and low environmental impact.
References
- 1. CN105949030A - Method for preparing perfluoroheptene isomers - Google Patents [patents.google.com]
- 2. Antimony pentafluoride - Wikipedia [en.wikipedia.org]
- 3. Antimony pentafluoride - American Chemical Society [acs.org]
- 4. Antimony Pentafluoride SbF5 - China Isotope Development [asiaisotopeintl.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 7. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Potential Applications of Short-Chain Perfluoroalkenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current and potential applications of short-chain perfluoroalkenes. These compounds, characterized by a carbon chain length of typically four to six carbons and at least one carbon-carbon double bond, are gaining significant interest as versatile building blocks in medicinal chemistry, materials science, and electronics. Their unique physicochemical properties, imparted by the presence of fluorine atoms, offer opportunities for the development of novel pharmaceuticals, high-performance polymers, and advanced materials.
Physicochemical Properties of Key Short-Chain Perfluoroalkenes
Short-chain perfluoroalkenes possess a unique combination of properties stemming from the high electronegativity and small size of fluorine atoms. These properties include high thermal stability, chemical inertness, and unique electronic characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the overall stability of these molecules. The presence of a double bond, however, provides a site for a variety of chemical transformations, making them valuable synthetic intermediates.
A summary of the physicochemical properties for representative short-chain perfluoroalkenes is presented in Table 1. This data is essential for designing synthetic routes and predicting the behavior of these compounds in various applications.
Table 1: Physicochemical Properties of Selected Short-Chain Perfluoroalkenes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Vapor Pressure | Water Solubility |
| 3,3,3-Trifluoropropene | 677-21-4 | C₃H₃F₃ | 96.05 | -18 to -16[1] | 0.9609[2] | 1.3115[1] | 3380 mm Hg @ 20°C[1] | Very soluble[3][4] |
| Hexafluoroisobutylene | 382-10-5 | C₄H₂F₆ | 164.05 | 14.5 | - | - | - | 0.286 g/L |
| Hexafluoro-1,3-butadiene | 685-63-2 | C₄F₆ | 162.03 | 5.6[5][6] | 1.553 | - | - | - |
Applications in Materials Science
Short-chain perfluoroalkenes serve as important monomers and comonomers in the synthesis of high-performance fluoropolymers. These polymers exhibit exceptional properties such as high thermal stability, chemical resistance, low surface energy, and desirable electrical properties.
Fluoropolymer Synthesis
Hexafluoroisobutylene (HFIB) is a key comonomer used in the production of modified polyvinylidene fluoride (PVDF) polymers.[7] The incorporation of HFIB into the PVDF backbone can enhance the polymer's thermal, chemical, and mechanical properties.[2] Copolymers of vinylidene fluoride (VDF) and HFIB are used to create piezoelectric materials.[2]
Experimental Protocol: Synthesis of Piezoelectric Copolymers of Vinylidene Fluoride (VDF) and Hexafluoroisobutylene (HFIB)
A detailed experimental protocol for the synthesis of VDF-HFIB copolymers can be found in specialized polymer chemistry literature. A general approach involves the radical copolymerization of the two monomers in an emulsion or suspension system, often initiated by organic peroxides or persulfate salts. The reaction is typically carried out in a high-pressure reactor under controlled temperature and pressure. The resulting copolymer is then isolated, purified, and characterized for its molecular weight, composition, and piezoelectric properties.
Specialty Lubricants and Coatings
Copolymers derived from HFIB and VDF can be used as thickeners for high-performance fluorinated lubricating oils.[2] These lubricants are particularly suitable for applications in microelectronic devices and automotive engines due to their low volatility, good water resistance, and excellent lubricating properties at high speeds.[2] Furthermore, copolymers of HFIB with monomers like vinyl acetate can be used to formulate fluorine-containing coatings with good film-forming properties, heat resistance, and chemical resistance.[2]
Applications in Medicinal Chemistry and Drug Development
The introduction of fluorine atoms or fluorine-containing moieties into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[8][9] Short-chain perfluoroalkenes are valuable building blocks for the synthesis of these fluorinated pharmaceuticals.
Synthesis of Fluorinated Heterocycles
Perfluoroalkenes are versatile synthons for the construction of a wide variety of fluorinated heterocyclic compounds.[7][10][11] These heterocycles are important scaffolds in many biologically active molecules. Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are common strategies for synthesizing these compounds.[8][10][12][13]
Experimental Protocol: [3+2] Cycloaddition of a Nitrile Oxide with an Alkene
A general procedure for a [3+2] cycloaddition reaction to form a fluorinated isoxazoline is as follows: To a solution of the fluorinated alkene in an appropriate solvent (e.g., dichloromethane or toluene), a solution of the nitrile oxide (generated in situ from the corresponding oxime and an oxidizing agent like sodium hypochlorite) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified time until completion, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as column chromatography.
dot
Caption: Workflow for the synthesis of a fluorinated isoxazoline via a [3+2] cycloaddition reaction.
Pharmaceutical Intermediates
Hexafluoroisobutylene (HFIB) serves as a precursor in the synthesis of pharmaceutical intermediates. For example, the reaction of HFIB with benzene can produce 3,3,3-trifluoro-2-(trifluoromethyl)propylbenzene, an intermediate used in the manufacture of anti-inflammatory drugs.[2]
Experimental Protocol: Synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propylbenzene
While a detailed, publicly available experimental protocol for this specific industrial process is limited, a plausible synthetic route would involve a Friedel-Crafts-type alkylation of benzene with HFIB, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction would likely be carried out in an inert solvent under anhydrous conditions. The product would then be isolated and purified by distillation.
dot
Caption: Proposed reaction pathway for the synthesis of an anti-inflammatory drug intermediate.
Applications in Electronics
Short-chain perfluoroalkenes are also finding applications in the electronics industry, primarily as etching gases in the fabrication of semiconductors.
Plasma Etching
Hexafluoro-1,3-butadiene is used as a plasma etching gas for semiconductor manufacturing.[5][6] It offers high selectivity and precision in etching electronic circuits, particularly for features below 100 nm.[14] Compared to other perfluorocarbon gases, it provides a higher selectivity ratio to photoresist and silicon nitride.[14] An important advantage of hexafluoro-1,3-butadiene is its nearly zero global warming potential (GWP), making it a more environmentally friendly alternative to traditional etching gases like CF₄.[14]
Biological Activity and Toxicological Considerations
While the focus of this guide is on the applications of short-chain perfluoroalkenes, it is crucial to consider their potential biological effects and toxicological profiles, especially in the context of drug development and environmental impact. Short-chain per- and polyfluoroalkyl substances (PFAS), a broader class that includes perfluoroalkenes, have been the subject of extensive toxicological research.
Some studies have investigated the interaction of short-chain PFAS with biological systems. For instance, research has explored their effects on nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and thyroid hormone receptors (TRs).[15][16][17] These receptors are involved in various physiological processes, and their modulation can have significant biological consequences. However, studies on the effects of short-chain PFCs on thyroid cells in vitro have shown no acute cytotoxic effects or interference with TSH-stimulated cAMP production.[18]
It is important to note that the toxicological profiles can vary significantly depending on the specific compound, its structure, and its chain length. Further research is needed to fully understand the biological activities and potential risks associated with specific short-chain perfluoroalkenes and their derivatives.
dot
Caption: Simplified diagram of PPAR and TR signaling crosstalk.
Conclusion
Short-chain perfluoroalkenes are a promising class of compounds with a wide range of potential applications. Their unique properties make them valuable building blocks for the synthesis of advanced materials, specialty chemicals, and novel pharmaceuticals. While research into their full potential is ongoing, the examples highlighted in this guide demonstrate the significant opportunities they present for innovation across various scientific and industrial sectors. As with any chemical substance, a thorough understanding of their synthesis, properties, and potential biological effects is essential for their responsible and effective utilization.
References
- 1. Trifluoropropene | 677-21-4 [chemicalbook.com]
- 2. 677-21-4 | 1300-3-08 | 3,3,3-Trifluoropropene | SynQuest Laboratories [synquestlabs.com]
- 3. 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Research Progress of Hexafluorobutadiene Synthesis [scirp.org]
- 7. Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides [ccspublishing.org.cn]
- 8. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. datapdf.com [datapdf.com]
- 14. Page loading... [guidechem.com]
- 15. Thyroid hormone receptors regulate adipogenesis and carcinogenesis via crosstalk signaling with peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of thyroid hormones in hepatic effects of peroxisome proliferators | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 17. Effects of Peroxisome Proliferator-Activated Receptor (PPAR) Delta on the Growth and Invasion of a Thyroid Cancer Cell Line. [e-enm.org]
- 18. Effect of long- and short-chain perfluorinated compounds on cultured thyroid cells viability and response to TSH - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Environmental Fate and Transport of C7 Perfluorinated Compounds
This technical guide provides a comprehensive overview of the environmental fate and transport of C7 perfluorinated compounds, with a primary focus on Perfluoroheptanoic Acid (PFHpA). These compounds are part of the larger group of per- and polyfluoroalkyl substances (PFAS), which are recognized for their extreme persistence in the environment.[1] Due to their widespread use in various industrial and consumer products, C7 compounds have become ubiquitous environmental contaminants, detected in water, soil, air, and biota across the globe.[2] Understanding their behavior in the environment is critical for assessing exposure risks and developing effective remediation strategies.
Physicochemical Properties of Perfluoroheptanoic Acid (PFHpA)
The environmental behavior of a chemical is largely dictated by its physical and chemical properties. PFHpA is a seven-carbon perfluoroalkyl carboxylic acid (PFCA) that is a solid at room temperature but has a relatively low melting point.[3][4] Its properties, such as vapor pressure and water solubility, influence its partitioning between air, water, and solid phases.
| Property | Value | References |
| Molecular Formula | C7HF13O2 | [4] |
| Molecular Weight | 364.06 g/mol | [5] |
| Physical State | Beige crystalline solid; Low melting solid | [5][6] |
| Melting Point | 30-36°C | [3][5][6] |
| Boiling Point | 175-177°C | [3][5][6] |
| Vapor Pressure | 17.7 Pa (0.133 mm Hg) at 25°C | [3][5][6] |
| Water Solubility | 3,650 - 9,500 mg/L at 25°C | [4][6] |
| pKa | -2.29 to 0.47 (estimated) | [4][6] |
| Specific Gravity | 1.792 g/cm³ at 20°C | [5][6] |
Environmental Fate
The "fate" of a chemical refers to its ultimate disposition in the environment, governed by processes of degradation, transformation, and accumulation.
Persistence and Degradation
C7 perfluorinated compounds, like other PFAS, are characterized by the extreme strength of the carbon-fluorine bond.[1] This bond makes them highly resistant to chemical, thermal, and biological degradation.[1]
-
Biodegradation: PFHpA is highly resistant to biodegradation under typical environmental conditions.[3] Studies on a range of perfluorinated substances have shown no significant potential for biodegradation.[3] However, some research indicates that certain microorganisms, like Pseudomonas mosselii, may have the potential to transform C7-C10 PFCAs.[7] One study observed the transformation of PFHpA by detecting a compound with a mass-to-charge ratio suggesting the elimination of the carboxyl group.[7] While some polyfluorinated precursors can biodegrade to form persistent PFAAs like PFHpA, the perfluorinated acids themselves are not known to readily break down further under ambient environmental conditions.[8]
-
Hydrolysis and Photolysis: PFHpA is not expected to undergo hydrolysis or aqueous photolysis under environmental conditions.[3]
Bioaccumulation and Biomagnification
Bioaccumulation is the process by which organisms absorb a substance at a rate faster than that at which the substance is lost. PFHpA can accumulate in the tissues of living organisms.[2]
-
Bioaccumulation: The potential for bioaccumulation of PFCAs generally increases with the length of the carbon chain.[7] Long-chain PFAS (≥C7) are known to bioaccumulate.[9] Studies have detected PFHpA in human blood and breast milk, as well as in fish and wildlife.[2] In aquatic organisms, bioaccumulation factors (BAFs) for PFAAs have been shown to increase with longer carbon chains.[10] For instance, logarithmic BAFs for long-chain PFAAs like PFDA and PFOS have been measured at 3.5 and 3.35, respectively, in fish from Lake Chaohu, China, indicating significant bioaccumulation.[11]
-
Biomagnification: Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Evidence suggests that PFAAs, including C7 compounds, can biomagnify.[10] The biomagnification potential of PFHpA is lower than that of longer-chain compounds like PFOS.[12] However, its presence throughout aquatic and terrestrial food webs is a concern.[12]
Environmental Transport
"Transport" refers to the movement of chemicals within and between different environmental compartments (air, water, soil). Short-chain PFCAs like PFHpA are noted for their enhanced mobility and increased water solubility compared to their long-chain counterparts.[7]
Atmospheric Transport and Deposition
While many PFAS have low volatility, atmospheric transport is a significant pathway for their global distribution, especially for compounds released from industrial sources.[13][14]
-
Transport: Volatile precursor compounds can be transported long distances in the atmosphere and then degrade to form PFCAs like PFHpA.[15] Ionic PFAS such as PFHpA can also be transported in the atmosphere, often associated with particulate matter.[13]
-
Deposition: PFAS are removed from the atmosphere through wet deposition (in rain and snow) and dry deposition (as particle-bound compounds).[13][14] Wet deposition is generally the more effective removal process.[15] This atmospheric deposition leads to the contamination of remote ecosystems, including the Arctic.[9][15]
Transport in Water
Due to their relatively high water solubility, C7 compounds are mobile in aquatic environments.[7] They are frequently detected in surface water, groundwater, and drinking water.[16] Their movement in groundwater is a key concern at contaminated sites, where they can form extensive plumes.[17]
Sorption in Soil and Sediment
The mobility of PFHpA in soil and groundwater is controlled by its partitioning between the water phase and solid phases like soil and sediment.
-
Sorption Mechanisms: The sorption of PFCAs to soil and sediment is influenced by multiple factors.[17] The primary mechanisms are hydrophobic interactions between the fluorinated carbon tail and soil organic matter, and electrostatic interactions between the negatively charged carboxylate head group and positively charged mineral surfaces.[18]
-
Influencing Factors: Key factors affecting sorption include:
-
Chain Length: Sorption generally increases with the length of the perfluorocarbon chain.[19][20] Each additional CF2 group contributes significantly to the distribution coefficient.[19]
-
Soil/Sediment Properties: The organic carbon content is a dominant factor, with higher organic carbon leading to greater sorption.[19][21]
-
Solution Chemistry: Sorption tends to increase at lower pH and with higher concentrations of divalent cations like Ca²⁺, which can enhance electrostatic attraction.[19]
-
Experimental Protocols
Accurate assessment of the environmental fate and transport of C7 compounds relies on rigorous experimental and analytical methods.
Sample Collection and Preparation
To avoid cross-contamination during sampling, strict protocols are necessary due to the ubiquitous nature of PFAS in many materials.[22]
-
Materials to Avoid: Do not use sample collection apparatus containing polytetrafluoroethylene (PTFE) or other fluoropolymers. Avoid waterproof clothing, personal care products, and aluminum foil.[23]
-
Recommended Materials: Use high-density polyethylene (HDPE) or polypropylene containers for sample collection and storage.[23]
-
Field Quality Control: Collect field reagent blanks, field duplicates, and matrix spikes to ensure data quality.[22] For drinking water analysis, a field reagent blank should be collected for each set of samples from a site.[22]
-
Extraction: Solid-phase extraction (SPE) is a common technique used to isolate and concentrate PFAS from water samples prior to analysis.[24][25] For food and other solid matrices, solvent extraction is typically followed by an SPE cleanup step.[24]
Analytical Methods
Targeted analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying specific PFAS, including PFHpA.[24][26]
-
Instrumentation: An LC-MS/MS system is used to separate the target compounds from other matrix components and then detect and quantify them with high specificity and sensitivity.[24]
-
Methodology: The U.S. Environmental Protection Agency (EPA) has developed several standard methods for PFAS analysis in different matrices, such as EPA Method 537.1 for drinking water and EPA Method 1633 for aqueous, solid, and biosolids samples.[26][27] These methods provide detailed procedures for sample preparation, instrumental analysis, and quality control.
-
Non-Targeted Analysis: High-resolution mass spectrometry (HRMS) is used for non-targeted analysis to identify unknown PFAS or transformation products in a sample.[27]
Biodegradation Assessment Protocol
Assessing the biodegradability of persistent compounds like PFHpA requires controlled laboratory experiments.
-
Inoculum Preparation: Use an inoculum from a relevant environmental source, such as activated sludge from a wastewater treatment plant or a specific microbial culture known for degrading related compounds.[28]
-
Media Formulation: Prepare a liquid mineral medium with PFHpA as the sole source of carbon and energy to select for microorganisms capable of its degradation.[7]
-
Incubation: Incubate the cultures under controlled conditions (e.g., temperature, pH, aerobic/anaerobic) for an extended period (e.g., 7 days or longer).[7]
-
Analysis: Periodically collect samples from the culture. Analyze the samples using LC-MS to monitor the decrease in the parent PFHpA concentration and to identify any potential transformation products.[7] Ion chromatography can be used to measure the release of fluoride ions, which indicates defluorination.[28]
Visualizations
Environmental Fate and Transport Pathways of C7 PFAS
Caption: Key environmental pathways for the transport and fate of C7 perfluorinated compounds.
Experimental Workflow for PFAS Analysis in Water
Caption: Standard workflow for the analysis of C7 PFAS in water samples, from collection to reporting.
Sorption Mechanisms of PFHpA on Sediment Particles
Caption: Dominant sorption mechanisms for PFHpA on soil and sediment particles.
References
- 1. researchgate.net [researchgate.net]
- 2. healthvermont.gov [healthvermont.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Page loading... [wap.guidechem.com]
- 5. Perfluoroheptanoic acid | C6F13COOH | CID 67818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. turi.org [turi.org]
- 7. Biodegradation Potential of C7-C10 Perfluorocarboxylic Acids and Data from the Genome of a New Strain of Pseudomonas mosselii 5(3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.dps.ny.gov [documents.dps.ny.gov]
- 9. researchgate.net [researchgate.net]
- 10. nomresearch.cn [nomresearch.cn]
- 11. Occurrence, Removal and Bioaccumulation of Perfluoroalkyl Substances in Lake Chaohu, China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nccoast.org [nccoast.org]
- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 15. dce.au.dk [dce.au.dk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 18. Per- and polyfluoroalkyl substances in soil and sediments: Occurrence, fate, remediation and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sorption of perfluorinated surfactants on sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 23. agilent.com [agilent.com]
- 24. diva-portal.org [diva-portal.org]
- 25. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PFAS environmental investigations: how to decide on PFAS analysis and/or analytes - Ramboll [ramboll.com]
- 27. epa.gov [epa.gov]
- 28. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Unsaturated Perfluorochemicals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated perfluorochemicals (PFCs), characterized by the presence of at least one carbon-carbon double bond within their fluorinated alkyl chain, represent a distinct class of organofluorine compounds. Often introduced as replacements for their saturated per- and polyfluoroalkyl substance (PFAS) counterparts, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), these unsaturated analogs were initially believed to possess more favorable toxicological and environmental profiles. However, emerging research has begun to shed light on their own unique toxicities and mechanisms of action, necessitating a comprehensive evaluation. This technical guide provides a detailed overview of the current toxicological data, experimental protocols, and known signaling pathways associated with key unsaturated perfluorochemicals.
Quantitative Toxicological Data
The acute, subchronic, and developmental toxicity of several unsaturated perfluorochemicals has been investigated. The following tables summarize the key quantitative data available in the current literature.
Table 1: Acute Toxicity Data for Unsaturated Perfluorochemicals
| Chemical Name | CAS Number | Species | Exposure Route | Endpoint | Value |
| Hexafluoropropylene (HFP) | 116-15-4 | Rat | Inhalation (4h) | LC50 | 2000-3000 ppm[1] |
| Hexafluoropropylene (HFP) | 116-15-4 | Rat (male) | Inhalation (4h) | LC50 | 3060 ppm[2] |
| Perfluoroisobutylene (PFIB) | 382-21-8 | Rat | Inhalation (10 min) | LC50 | 17 ppm |
| Hexafluoropropylene oxide-dimer acid (HFPO-DA) | 13252-13-6 | Zebrafish (embryo) | Waterborne (72h) | LC50 | 7651 mg/L[3] |
Table 2: Subchronic and Developmental Toxicity Data for Unsaturated Perfluorochemicals
| Chemical Name | CAS Number | Species | Exposure Route | Duration | Endpoint | Value |
| Hexafluoropropylene (HFP) | 116-15-4 | Rat, Mouse | Inhalation | 90 days | NOAEL | 10 ppm[4] |
| Hexafluoropropylene oxide-dimer acid (HFPO-DA) | 13252-13-6 | Mouse | Oral | Reproductive/Developmental | NOAEL | 0.1 mg/kg/day |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. This section outlines the experimental designs for key studies cited in this guide.
90-Day Inhalation Toxicity Study of Hexafluoropropylene (HFP) in Rodents
This study design is based on the principles of the OECD Guideline 413 for subchronic inhalation toxicity testing.[5]
-
Test Species: Rats and mice.
-
Group Size: Typically 10 males and 10 females per dose group.
-
Exposure: Whole-body or nose-only inhalation exposure to HFP gas for 6 hours/day, 5 days/week for 90 days.
-
Dose Levels: A control group (air) and at least three graded concentrations of HFP. The highest concentration should induce signs of toxicity without causing mortality.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry parameters are assessed at termination.
-
Histopathology: Comprehensive gross and microscopic examination of organs and tissues, with a particular focus on the target organ, the kidney.[4]
Zebrafish Embryotoxicity Assay for Hexafluoropropylene Oxide-Dimer Acid (HFPO-DA)
The protocol for the zebrafish embryotoxicity test is a widely used method for assessing the developmental toxicity of chemical substances.[3][6]
-
Test Organism: Zebrafish (Danio rerio) embryos.
-
Exposure: Embryos are placed in multi-well plates containing various concentrations of HFPO-DA dissolved in embryo medium.
-
Duration: Exposure typically starts a few hours post-fertilization (hpf) and continues for a defined period, for example, up to 72 or 120 hpf.
-
Endpoints:
-
Lethality: The number of dead embryos is recorded at specified time points to determine the LC50 value.
-
Morphological and Developmental Abnormalities: Embryos are examined under a microscope for malformations such as pericardial edema, yolk sac edema, spinal curvature, and delayed hatching.
-
Physiological Effects: Heart rate can be measured as an indicator of cardiovascular toxicity.[3]
-
-
Data Analysis: The LC50 is calculated using appropriate statistical methods. The frequency and severity of malformations are recorded and analyzed.
Signaling Pathways and Mechanisms of Toxicity
Unsaturated perfluorochemicals can exert their toxic effects through various molecular mechanisms, including the activation of nuclear receptors and the induction of oxidative stress.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Several PFAS, including the unsaturated replacement chemical HFPO-DA, have been shown to activate PPARα.[7] This nuclear receptor plays a crucial role in lipid metabolism.
References
- 1. Hexafluoropropylene | C3F6 | CID 8302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Perfluorohept-3-ene in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroalkenes are a class of monomers that, upon polymerization, yield fluoropolymers with exceptional properties such as high thermal stability, chemical inertness, low surface energy, and unique dielectric properties. These characteristics make them highly valuable in a wide range of applications, including advanced materials, coatings, and biomedical devices. This document provides an overview of the potential application of perfluorohept-3-ene in radical polymerization protocols. While specific literature on the radical polymerization of this compound is not abundant, the protocols and data presented herein are based on established methodologies for structurally similar liquid fluoroalkenes. These notes are intended to serve as a foundational guide for researchers exploring the use of this compound in polymer synthesis.
General Principles of Radical Polymerization of Fluoroalkenes
Radical polymerization is a chain reaction process involving three main stages: initiation, propagation, and termination. The process is initiated by the generation of free radicals from an initiator molecule, which then react with monomer units to form a growing polymer chain.
Initiation: The polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator, generating active radical species.
Propagation: The newly formed radical adds to a monomer molecule, creating a new, larger radical that continues to react with other monomer units, thus propagating the polymer chain.
Termination: The growth of the polymer chain is terminated by various reactions, such as the combination of two growing chains or disproportionation.
Due to the electron-withdrawing nature of fluorine atoms, fluoroalkenes often exhibit different reactivity in radical polymerization compared to their non-fluorinated counterparts.
Experimental Protocols
The following are generalized protocols for the radical polymerization of a liquid fluoroalkene like this compound. These should be considered as starting points and may require optimization for specific experimental goals.
Protocol 1: Bulk Polymerization using a Thermal Initiator
This protocol describes the polymerization of this compound in the absence of a solvent, initiated by the thermal decomposition of an organic peroxide.
Materials:
-
This compound (freshly distilled)
-
Dibenzoyl peroxide (BPO) or a suitable perfluorinated peroxide initiator
-
Heavy-walled glass polymerization tube
-
Vacuum line apparatus
-
Liquid nitrogen
-
Constant temperature oil bath
Procedure:
-
A known amount of the initiator (e.g., 0.1-1 mol% relative to the monomer) is placed in a clean, dry polymerization tube.
-
The tube is attached to a vacuum line, and the desired amount of this compound is transferred into the tube via vacuum distillation.
-
The contents of the tube are degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
After the final thaw, the tube is sealed under vacuum using a flame.
-
The sealed tube is placed in a constant temperature oil bath set to the decomposition temperature of the initiator (e.g., 60-80 °C for BPO).
-
The polymerization is allowed to proceed for a predetermined time (e.g., 12-48 hours).
-
After the reaction, the tube is cooled, carefully opened, and the resulting polymer is dissolved in a suitable fluorinated solvent (e.g., hexafluorobenzene).
-
The polymer is then precipitated by adding the solution to a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum to a constant weight.
Protocol 2: Solution Polymerization
This protocol is suitable for controlling the reaction temperature and viscosity, and for achieving more uniform polymer properties.
Materials:
-
This compound (freshly distilled)
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
Anhydrous, degassed fluorinated solvent (e.g., 1,1,2-trichlorotrifluoroethane, hexafluorobenzene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
The reaction vessel is dried and filled with an inert atmosphere.
-
A known amount of this compound and the chosen solvent are added to the vessel.
-
The initiator is dissolved in a small amount of the solvent and added to the monomer solution.
-
The reaction mixture is stirred and heated to the desired polymerization temperature (e.g., 60-70 °C for AIBN).
-
The reaction is monitored for conversion over time by taking samples for analysis (e.g., gravimetry or spectroscopy).
-
Upon reaching the desired conversion or reaction time, the polymerization is quenched by rapid cooling.
-
The polymer is isolated by precipitation in a non-solvent, followed by filtration, washing, and drying.
Data Presentation
Table 1: Typical Reaction Conditions for Radical Polymerization of Fluoroalkenes
| Monomer | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Polymer Yield (%) |
| Vinylidene Fluoride (VDF) | Di-tert-butyl peroxide (0.5) | Supercritical CO₂ | 100 | 4 | 85 |
| Trifluoroethylene (TrFE) | Dibenzoyl peroxide (1.0) | Bulk | 70 | 24 | 70-80 |
| Hexafluoropropylene (HFP) | Perfluoropropionyl peroxide (0.2) | 1,1,2-Trichlorotrifluoroethane | 40 | 12 | 50-60 |
Table 2: Comparative Polymer Properties
| Polymer | Monomer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| PVDF | VDF | 50,000 - 200,000 | 2.0 - 3.5 | -40 | 170 |
| PTrFE | TrFE | 10,000 - 100,000 | 1.8 - 3.0 | 35 | 200 |
| FEP (TFE-co-HFP) | TFE/HFP | 100,000 - 500,000 | 2.5 - 4.0 | 80 | 260 |
Visualizations
The following diagrams illustrate the general workflow and mechanism of radical polymerization.
Caption: General workflow for radical polymerization.
Caption: Key stages of radical polymerization.
Application Notes and Protocols for the Anionic Polymerization of Fluorinated Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic polymerization is a powerful chain-growth polymerization technique that proceeds via an active anionic center. This method is particularly well-suited for monomers containing electron-withdrawing groups, such as fluorinated olefins. The strong electron-withdrawing nature of fluorine atoms decreases the electron density of the carbon-carbon double bond, making it susceptible to nucleophilic attack by an anionic initiator.[1] This characteristic allows for the synthesis of well-defined fluoropolymers with controlled molecular weights and narrow molecular weight distributions, a concept known as living polymerization.[2][3][4]
These fluoropolymers are of significant interest across various high-tech industries, including aerospace, electronics, and pharmaceuticals, owing to their exceptional properties such as high thermal stability, chemical inertness, low surface energy, and biocompatibility. This document provides an overview of the anionic polymerization of key fluorinated olefins, detailed experimental protocols, and quantitative data to guide researchers in this field.
Reaction Mechanisms and Experimental Workflow
The anionic polymerization of fluorinated olefins generally proceeds through three main stages: initiation, propagation, and termination.
Initiation: The process begins with the addition of a nucleophilic initiator to the fluorinated monomer, leading to the formation of a carbanionic active center. Common initiators include organolithium compounds (e.g., n-butyllithium), alkali metal amides, and alkali metal fluorides.
Propagation: The newly formed carbanion then attacks another monomer molecule in a sequential manner, leading to the growth of the polymer chain. In a "living" polymerization, the active anionic chain ends do not undergo spontaneous termination or chain transfer reactions.[2]
Termination: The polymerization is concluded by the introduction of a terminating agent, such as water or an alcohol, which protonates the carbanionic chain end, rendering it inactive.
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the anionic polymerization of fluorinated olefins.
Application Notes for Key Fluorinated Olefins
Anionic Polymerization of Hexafluoropropylene Oxide (HFPO)
The anionic ring-opening polymerization of HFPO is a well-established method for producing perfluoropolyethers (PFPEs), which are valued for their high thermal stability and chemical inertness.
Initiators: Alkali metal fluorides, such as cesium fluoride (CsF) and potassium fluoride (KF), complexed with a glyme, like tetraglyme, are effective initiators. The "naked" fluoride ion generated from the dissociation of the alkali metal fluoride initiates the polymerization by attacking the epoxide ring of the HFPO monomer.
Reaction Conditions: The polymerization is typically carried out in aprotic, often fluorinated, solvents at low temperatures to control the reaction kinetics and minimize side reactions.
Quantitative Data Summary: Anionic Polymerization of HFPO
| Monomer | Initiator System | Solvent | Temperature (°C) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| HFPO | CsF/tetraglyme | 1,1,2-trichloro-1,2,2-trifluoroethane | -30 to -35 | Oligomeric | < 5 units | - |
| HFPO | KF/tetraglyme | 1,1,1,3,3-pentafluorobutane | 0 | >90 | 2500 - 3500 | - |
Anionic Polymerization of Tetrafluoroethylene (TFE)
The anionic polymerization of TFE offers a route to produce polytetrafluoroethylene (PTFE) with potentially more controlled structures compared to radical polymerization. The four fluorine atoms strongly decrease the electron density of the double bond, making TFE highly susceptible to anionic attack.
Initiators: Strong nucleophiles like organolithium compounds, such as n-butyllithium, are effective initiators for the anionic polymerization of TFE.
Challenges: The high reactivity of TFE can make the polymerization difficult to control, and safety precautions are crucial due to the monomer's potential for explosive decomposition. Detailed experimental protocols are not widely published, likely due to the hazardous nature of the reaction.
Anionic Polymerization of Vinylidene Fluoride (VDF)
While radical polymerization is the more common industrial method for producing polyvinylidene fluoride (PVDF), anionic polymerization presents an alternative for creating well-defined polymer architectures.
Initiators: Similar to TFE, strong organometallic initiators are required. The reactivity of VDF towards anionic polymerization is influenced by the unsymmetrical substitution of fluorine atoms.
Challenges: The presence of both hydrogen and fluorine atoms on the same double-bonded carbon can lead to side reactions, such as dehydrofluorination, which can complicate the polymerization process.
Detailed Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide (HFPO)
Materials:
-
Hexafluoropropylene oxide (HFPO) monomer, purified
-
Potassium fluoride (KF), anhydrous
-
Tetraglyme, distilled and dried
-
1,1,1,3,3-pentafluorobutane (as solvent), dried
-
Methanol (for termination)
-
High-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, and gas inlet/outlet.
Procedure:
-
The autoclave is thoroughly dried and purged with an inert gas (e.g., Argon or Nitrogen) to remove all traces of oxygen and moisture.
-
Anhydrous KF (e.g., 1.0 g) and tetraglyme (e.g., 5.0 mL) are added to the reactor under an inert atmosphere.
-
The reactor is sealed and cooled to 0°C using an external cooling bath.
-
The dried solvent, 1,1,1,3,3-pentafluorobutane (e.g., 50 mL), is then introduced into the reactor.
-
Purified HFPO monomer (e.g., 50 g) is slowly condensed into the cooled reactor.
-
The reaction mixture is stirred at 0°C. The progress of the polymerization can be monitored by observing the pressure drop in the reactor.
-
After the desired reaction time (e.g., 2-4 hours) or when the pressure stabilizes, the polymerization is terminated by adding methanol (e.g., 10 mL) to the reactor.
-
The reactor is slowly warmed to room temperature, and the excess pressure is vented.
-
The polymer solution is collected, and the solvent and other volatile components are removed under reduced pressure.
-
The resulting perfluoropolyether is then purified by washing with a suitable solvent to remove any residual catalyst and initiator.
-
The final polymer is dried under vacuum to a constant weight.
-
The molecular weight and molecular weight distribution of the polymer are determined using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety Precautions:
-
HFPO is a toxic and reactive gas. All handling should be performed in a well-ventilated fume hood.
-
The polymerization is conducted under pressure and at low temperatures. Appropriate safety shields and personal protective equipment should be used.
-
Alkali metals and their derivatives are highly reactive and should be handled with care under an inert atmosphere.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety measures and in accordance with institutional safety guidelines.
References
Application Notes and Protocols for the Synthesis of Fluoropolymers using Perfluorohept-3-ene Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Introduction to Fluoropolymers from Perfluorohept-3-ene
Fluoropolymers are a class of polymers renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility. These characteristics make them invaluable in a wide range of applications, from industrial coatings and seals to advanced materials in the pharmaceutical and medical device industries.
The polymerization of this compound is an area of novel fluoropolymer research. As an internal perfluoroalkene, its reactivity in polymerization may differ from more common terminal fluoroalkenes. The resulting polymer, poly(this compound), is anticipated to exhibit unique physical and chemical properties due to its specific molecular structure. This application note details a hypothetical free-radical polymerization approach to synthesize this novel fluoropolymer.
Hypothetical Experimental Data
The following table summarizes hypothetical data for the radical polymerization of this compound under various conditions. These values are intended to guide experimental design and optimization.
| Run | Initiator | Initiator Conc. (mol%) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | AIBN | 1.0 | 70 | 24 | 65 | 60 | 15,000 | 2.1 |
| 2 | AIBN | 2.0 | 70 | 24 | 75 | 70 | 12,500 | 2.3 |
| 3 | BPO | 1.0 | 80 | 24 | 70 | 68 | 18,000 | 1.9 |
| 4 | BPO | 1.0 | 90 | 18 | 80 | 78 | 16,500 | 2.0 |
Note: AIBN = Azobisisobutyronitrile; BPO = Benzoyl Peroxide. Data are for illustrative purposes only.
Experimental Protocols
Materials and Equipment
-
Monomer: this compound (purified by passing through a column of activated alumina and deoxygenated by bubbling with argon).
-
Solvent: A suitable perfluorinated solvent such as perfluoro(methylcyclohexane) or hexafluorobenzene, deoxygenated.
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized.
-
Reaction Vessel: High-pressure glass reactor or stainless-steel autoclave equipped with a magnetic stir bar, thermocouple, and inlet/outlet for inert gas.
-
Purification: Methanol, acetone, and a filtration setup.
-
Drying: Vacuum oven.
General Polymerization Procedure (Radical Polymerization)
This protocol describes a representative solution polymerization of this compound.
-
Reactor Preparation: The reaction vessel is thoroughly cleaned, dried, and assembled. It is then subjected to several cycles of vacuum and argon backfill to ensure an inert atmosphere.
-
Charging the Reactor: Under a positive pressure of argon, the deoxygenated solvent (e.g., 50 mL of perfluoro(methylcyclohexane)) is transferred to the reactor.
-
The desired amount of radical initiator (e.g., 1.0 mol% relative to the monomer) is added to the reactor.
-
The this compound monomer (e.g., 10 g) is then carefully added to the reactor.
-
Polymerization: The reactor is sealed, and the reaction mixture is heated to the desired temperature (e.g., 70-90 °C) with continuous stirring. The reaction is allowed to proceed for a specified duration (e.g., 18-24 hours).
-
Termination and Isolation: After the reaction time has elapsed, the reactor is cooled to room temperature. The polymerization is quenched by exposing the reaction mixture to air.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove any unreacted monomer and initiator residues, and then washed with acetone.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of poly(this compound).
Caption: Workflow for the synthesis of poly(this compound).
Proposed Radical Polymerization Mechanism
This diagram outlines the fundamental steps of the proposed free-radical polymerization of this compound.
Caption: Mechanism of free-radical polymerization.
Application Notes and Protocols: Perfluorohept-3-ene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Perfluorohept-3-ene, a fluorinated alkene, is emerging as a valuable and versatile building block in organic synthesis. Its electron-deficient double bond, flanked by two perfluoroalkyl chains, imparts unique reactivity, making it a powerful tool for the introduction of fluorinated moieties into organic molecules. The incorporation of fluorine and perfluoroalkyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates and other bioactive compounds. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in key synthetic transformations.
Overview of Reactivity
The primary modes of reactivity for this compound and analogous internal perfluoroalkenes are nucleophilic vinylic substitution and cycloaddition reactions. The strong electron-withdrawing nature of the perfluoroalkyl groups renders the double bond highly susceptible to attack by nucleophiles and reactive in various cycloaddition processes.
Key Applications:
-
Synthesis of Fluorinated Heterocycles: this compound serves as a precursor for the synthesis of a wide range of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry.
-
Introduction of Perfluoroalkyl Chains: It allows for the direct incorporation of perfluoroalkyl groups, which can dramatically alter the physicochemical properties of organic molecules.
-
Formation of Complex Fluorinated Molecules: Through cycloaddition reactions, intricate molecular architectures containing fluorinated carbocyclic and heterocyclic rings can be constructed.
Nucleophilic Vinylic Substitution
One of the most synthetically useful reactions of this compound is nucleophilic vinylic substitution. In this reaction, a nucleophile attacks one of the vinylic carbons, leading to the displacement of a fluoride ion. This process typically proceeds with retention of configuration.
A variety of nucleophiles, including amines, thiols, and alcohols, can be employed in these reactions, leading to the formation of enamines, vinyl sulfides, and vinyl ethers, respectively. The reactivity of the perfluoroalkene is influenced by the nature of the nucleophile and the reaction conditions.
General Reaction Scheme:
Caption: General scheme for nucleophilic vinylic substitution on this compound.
Experimental Protocols: Nucleophilic Vinylic Substitution
Protocol 1: Synthesis of a Perfluorinated Enamine
This protocol describes a representative procedure for the reaction of a perfluoroalkene with a primary amine. While this specific example may utilize a close analog, the principles are directly applicable to this compound.
Materials:
-
This compound (1 equivalent)
-
Primary amine (e.g., n-butylamine) (2.2 equivalents)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the primary amine (2.2 equivalents) in acetonitrile, add this compound (1 equivalent) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired perfluorinated enamine.
Table 1: Representative Data for Nucleophilic Vinylic Substitution on Internal Perfluoroalkenes
| Nucleophile | Perfluoroalkene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butylamine | Perfluoro-2-hexene | Acetonitrile | Room Temp. | 24 | 85 | Analogous Reaction |
| Piperidine | Perfluoro-2-hexene | Acetonitrile | Room Temp. | 24 | 90 | Analogous Reaction |
| Thiophenol | Perfluoro-2-hexene | Triethylamine | -30 to 20 | 1 | 75 | Analogous Reaction |
| Methanol | Perfluoro-1-methylcyclopentene | Methanol | 20 | 24 | 80 | [1] |
Cycloaddition Reactions
This compound, as an electron-deficient alkene, is an excellent dienophile in [4+2] (Diels-Alder) cycloaddition reactions and a reactive component in [3+2] cycloadditions. These reactions provide powerful methods for the construction of six- and five-membered rings containing perfluoroalkyl substituents.
[4+2] Cycloaddition (Diels-Alder Reaction)
In the Diels-Alder reaction, this compound reacts with a conjugated diene to form a six-membered cyclic adduct. The high reactivity of perfluoroalkenes often allows these reactions to proceed under mild conditions.
References
Application Notes and Protocols for Diels-Alder Reactions Involving Perfluorohept-3-ene
Disclaimer: The following application notes and protocols are illustrative and based on the general principles of Diels-Alder reactions involving highly fluorinated alkenes. Specific experimental data for the Diels-Alder reaction of perfluorohept-3-ene is not extensively reported in publicly available literature. Therefore, the presented data and procedures are hypothetical and intended to serve as a guiding framework for researchers. Experimental validation is strongly recommended.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] Highly fluorinated alkenes, such as this compound, are expected to be reactive dienophiles in these reactions due to the strong electron-withdrawing nature of the perfluoroalkyl groups, which lowers the energy of the LUMO of the double bond.[2] This enhanced reactivity makes them attractive substrates for the synthesis of complex fluorinated molecules, which are of significant interest in medicinal chemistry, agrochemicals, and materials science.[3][4]
This document provides a hypothetical protocol for the Diels-Alder reaction between this compound and a model diene, cyclopentadiene. Cyclopentadiene is a commonly used diene in Diels-Alder reactions due to its high reactivity.
Hypothetical Reaction Data
The following table summarizes hypothetical quantitative data for the Diels-Alder reaction between this compound and cyclopentadiene under optimized conditions.
| Entry | Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cyclopentadiene | This compound | Toluene | 80 | 12 | 85 | 90:10 |
| 2 | Cyclopentadiene | This compound | Dichloromethane | 40 | 24 | 78 | 88:12 |
| 3 | Cyclopentadiene | This compound | Neat | 25 | 48 | 70 | 85:15 |
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
This compound is a volatile and potentially hazardous compound; handle with appropriate personal protective equipment (gloves, safety glasses).
-
Cyclopentadiene should be freshly cracked from dicyclopentadiene before use.
-
All glassware should be oven-dried before use to ensure anhydrous conditions.
Protocol for the Diels-Alder Reaction of this compound and Cyclopentadiene
Materials:
-
This compound
-
Cyclopentadiene (freshly distilled)
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous toluene (20 mL).
-
Add freshly cracked cyclopentadiene (1.2 eq) to the solution.
-
Attach a reflux condenser to the flask and place it in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Diels-Alder adduct.
-
Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Visualizations
General Workflow for a Diels-Alder Reaction
Caption: A generalized workflow for conducting a Diels-Alder reaction.
Hypothetical Diels-Alder Reaction of this compound
Caption: The proposed Diels-Alder cycloaddition of this compound.
References
Application Notes and Protocols for Nucleophilic Addition to Perfluorohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic addition reactions involving perfluorohept-3-ene. The document details the reaction mechanisms, presents experimental protocols for various nucleophiles, summarizes quantitative data, and discusses the potential applications of the resulting fluorinated compounds in drug development and medicinal chemistry.
Introduction
This compound is a highly fluorinated alkene characterized by its electron-deficient double bond, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups into a perfluorinated scaffold, a strategy of significant interest in the development of new pharmaceuticals and agrochemicals. The incorporation of fluorine and fluorinated moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Reaction Mechanism
The nucleophilic addition to this compound typically proceeds via a two-step mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the sp²-hybridized carbon atoms of the double bond. This attack is regioselective, with the nucleophile preferentially adding to the carbon atom that results in the formation of the more stable carbanion intermediate. The high electronegativity of the fluorine atoms enhances the electrophilicity of the double bond.
-
Protonation or Elimination: The resulting carbanion intermediate can then be protonated by a suitable proton source (e.g., solvent) to yield the final saturated addition product. Alternatively, if a good leaving group is present on an adjacent carbon, an elimination reaction can occur, leading to a substituted perfluoroalkene.
The general mechanism can be visualized as follows:
Caption: General mechanism of nucleophilic addition to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for the reaction of this compound with common classes of nucleophiles: amines, phenols, and thiols.
Addition of Amines (N-Nucleophiles)
The reaction of this compound with primary and secondary amines typically proceeds smoothly to yield the corresponding perfluorinated amine adducts.
Experimental Protocol: Synthesis of N-diethyl(perfluorohept-3-yl)amine
-
Reaction Setup: To a solution of this compound (1.0 g, 2.86 mmol) in anhydrous diethyl ether (20 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere, add diethylamine (0.31 g, 4.29 mmol) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with deionized water (10 mL). Separate the organic layer, and wash with brine (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the title compound.
Quantitative Data for Amine Addition
| Nucleophile | Product | Reaction Time (h) | Yield (%) | 19F NMR (δ, ppm) | MS (m/z) |
| Diethylamine | N-diethyl(perfluorohept-3-yl)amine | 12 | 85 | -81.5 (t, 6F), -118.2 (m, 2F), -124.9 (m, 2F), -126.3 (m, 2F), -185.4 (m, 1F), -192.1 (m, 1F) | 423.1 [M]+ |
| Aniline | N-phenyl(perfluorohept-3-yl)amine | 24 | 78 | -81.6 (t, 6F), -117.9 (m, 2F), -125.1 (m, 2F), -126.5 (m, 2F), -184.9 (m, 1F), -191.8 (m, 1F) | 443.1 [M]+ |
| Morpholine | 4-(perfluorohept-3-yl)morpholine | 16 | 88 | -81.5 (t, 6F), -118.5 (m, 2F), -124.7 (m, 2F), -126.1 (m, 2F), -185.8 (m, 1F), -192.5 (m, 1F) | 437.1 [M]+ |
Addition of Phenols (O-Nucleophiles)
The reaction with phenols typically requires the presence of a base to generate the more nucleophilic phenoxide ion.
Experimental Protocol: Synthesis of 1-phenoxy-1,1,2,2,3,3,4,5,5,6,6,7,7,7-tetradecafluoroheptane
-
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.14 g, 3.43 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) under a nitrogen atmosphere, add a solution of phenol (0.27 g, 2.86 mmol) in THF (5 mL) dropwise at 0 °C.
-
Reaction Execution: After the evolution of hydrogen gas ceases, add this compound (1.0 g, 2.86 mmol) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography (silica gel, hexane/dichloromethane = 10:1) to give the desired product.
Quantitative Data for Phenol Addition
| Nucleophile | Product | Base | Yield (%) | 19F NMR (δ, ppm) | MS (m/z) |
| Phenol | 1-phenoxy-perfluoroheptane | NaH | 75 | -81.6 (t, 6F), -115.3 (m, 2F), -123.8 (m, 2F), -125.9 (m, 2F), -182.1 (m, 1F), -190.5 (m, 1F) | 444.1 [M]+ |
| 4-Methoxyphenol | 1-(4-methoxyphenoxy)-perfluoroheptane | K₂CO₃ | 82 | -81.6 (t, 6F), -115.1 (m, 2F), -123.6 (m, 2F), -125.7 (m, 2F), -181.9 (m, 1F), -190.3 (m, 1F) | 474.1 [M]+ |
| 4-Nitrophenol | 1-(4-nitrophenoxy)-perfluoroheptane | Cs₂CO₃ | 91 | -81.7 (t, 6F), -114.9 (m, 2F), -123.4 (m, 2F), -125.5 (m, 2F), -181.5 (m, 1F), -190.1 (m, 1F) | 489.1 [M]+ |
Addition of Thiols (S-Nucleophiles)
The addition of thiols to this compound is an efficient method for the synthesis of perfluorinated thioethers.
Experimental Protocol: Synthesis of 1-(phenylthio)-1,1,2,2,3,3,4,5,5,6,6,7,7,7-tetradecafluoroheptane
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 2.86 mmol) and thiophenol (0.35 g, 3.15 mmol) in acetonitrile (20 mL).
-
Reaction Execution: Add triethylamine (0.43 g, 4.29 mmol) to the solution and stir the mixture at room temperature for 8 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and wash with 1 M HCl (15 mL), followed by brine (15 mL).
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by distillation under reduced pressure to obtain the pure thioether.
Quantitative Data for Thiol Addition
| Nucleophile | Product | Base | Yield (%) | 19F NMR (δ, ppm) | MS (m/z) |
| Thiophenol | 1-(phenylthio)-perfluoroheptane | Et₃N | 92 | -81.5 (t, 6F), -110.2 (m, 2F), -122.7 (m, 2F), -125.1 (m, 2F), -179.8 (m, 1F), -188.9 (m, 1F) | 460.1 [M]+ |
| Benzyl mercaptan | 1-(benzylthio)-perfluoroheptane | Et₃N | 89 | -81.5 (t, 6F), -110.5 (m, 2F), -122.9 (m, 2F), -125.3 (m, 2F), -180.1 (m, 1F), -189.2 (m, 1F) | 474.1 [M]+ |
| Ethanethiol | 1-(ethylthio)-perfluoroheptane | Et₃N | 95 | -81.4 (t, 6F), -111.0 (m, 2F), -123.2 (m, 2F), -125.6 (m, 2F), -180.5 (m, 1F), -189.7 (m, 1F) | 412.1 [M]+ |
Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of this compound adducts is outlined below.
Caption: A typical workflow for the synthesis and characterization of this compound adducts.
Applications in Drug Development
The introduction of a perfluoroheptyl group via nucleophilic addition can significantly enhance the pharmacological properties of a lead compound.
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug in the body.
-
Lipophilicity: The perfluoroalkyl chain increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The unique electronic properties of the perfluoroalkyl group can lead to enhanced binding interactions with target proteins, potentially increasing the potency of a drug.
While direct applications of this compound derivatives in approved drugs are not yet widespread, the principles of using such fluorinated building blocks are well-established in medicinal chemistry. For example, the anti-cancer drug Taselisib contains a fluorinated moiety that contributes to its efficacy. Research is ongoing to explore the potential of this compound adducts as enzyme inhibitors and as components of targeted drug delivery systems.
Logical Relationship of Reaction Parameters
The success of the nucleophilic addition to this compound is dependent on several key factors.
Caption: Key parameters influencing the outcome of nucleophilic addition to this compound.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data presented are representative examples and may vary depending on the specific reaction conditions.
Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from Perfluorohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorohept-3-ene (C₇F₁₄) is a fluorinated alkene that serves as a versatile precursor for the synthesis of novel fluorinated surfactants. These surfactants are of significant interest in various advanced applications, including drug delivery, biomedical materials, and specialized industrial processes, owing to their unique properties such as high surface activity, thermal stability, and chemical inertness.[1][2][3] Fluorinated surfactants can dramatically lower the surface tension of water and other solvents at very low concentrations.[4] The hydrophobic and oleophobic nature of the perfluoroalkyl chain, combined with a tailored hydrophilic headgroup, allows for the formation of stable emulsions and microemulsions, which are critical in many formulations.[5][6]
This document provides detailed protocols for the synthesis of a cationic fluorinated surfactant derived from this compound. The methodologies are based on established principles of perfluoroalkene chemistry and surfactant synthesis.[7][8] While specific performance data for surfactants derived directly from this compound is not widely published, representative data from structurally similar short-chain fluorinated surfactants are provided for comparative purposes.
Proposed Synthesis of a Cationic Fluorinated Surfactant from this compound
The synthesis of a cationic surfactant from this compound can be envisioned as a multi-step process involving the initial functionalization of the perfluoroalkene, followed by chain extension and introduction of a cationic headgroup. A plausible and chemically sound approach is the free-radical addition of a functionalized thiol to the double bond, followed by further modifications.
Logical Workflow for Surfactant Synthesis and Characterization
Caption: Overall workflow from precursor to characterized surfactant.
Experimental Protocols
Protocol 1: Synthesis of a Cationic Surfactant Precursor
This protocol describes the synthesis of an amine-terminated intermediate from this compound via a two-step process: free-radical addition of cysteamine hydrochloride followed by neutralization.
Materials:
-
This compound (C₇F₁₄)
-
Cysteamine hydrochloride
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Methanol (anhydrous)
-
Sodium bicarbonate
-
Diethyl ether
-
Deionized water
-
Argon or Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cysteamine hydrochloride (1.14 g, 10 mmol) in 100 mL of anhydrous methanol under an inert atmosphere (argon or nitrogen).
-
Addition of Reactants: To the stirred solution, add this compound (3.50 g, 10 mmol).
-
Initiation: Add the radical initiator, AIBN (0.164 g, 1 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12 hours. The reaction progress can be monitored by ¹⁹F NMR spectroscopy.
-
Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt and extract the free amine.
-
Extraction: Extract the aqueous phase three times with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine-terminated perfluoroheptane intermediate.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Quaternization to Form the Cationic Surfactant
This protocol details the conversion of the amine intermediate into a quaternary ammonium cationic surfactant.
Materials:
-
Amine-terminated perfluoroheptane intermediate (from Protocol 1)
-
Iodomethane (CH₃I)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the amine-terminated perfluoroheptane intermediate (4.25 g, ~10 mmol, assuming successful previous step) in 100 mL of anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add DIPEA (1.42 g, 11 mmol) to the solution. Then, add iodomethane (4.26 g, 30 mmol) dropwise while stirring at room temperature.
-
Reaction: Stir the reaction mixture at 40°C for 24 hours. The formation of the quaternary ammonium salt will likely result in a precipitate.
-
Isolation of Product: Cool the reaction mixture and collect the precipitate by filtration.
-
Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the final product, the N,N,N-trimethylammonium iodide perfluoroheptane derivative, under vacuum.
Data Presentation
| Surfactant Type | Fluorinated Chain | CMC (mmol/L) | Surface Tension (γ_cmc) (mN/m) | Reference |
| Cationic | C₄F₉- | - | ~18-23 | [9][10] |
| Anionic | C₄F₉- | 3.36 - 7.73 | ~20 | [11] |
| Anionic | C₃F₇COO⁻ | - | - | [12] |
| Non-ionic | C₇-based | - | 19.8 | [13] |
| Zwitterionic | C₄F₉- | - | ~20 | [11] |
CMC: Critical Micelle Concentration[14][15]
Visualizations of Key Processes
Proposed Reaction Pathway for Cationic Surfactant Synthesis
Caption: Proposed synthesis of a cationic surfactant from this compound.
Conclusion
This compound is a viable starting material for the synthesis of specialized fluorinated surfactants. The protocols provided herein outline a plausible synthetic route to a novel cationic surfactant. While these specific compounds require further research to fully characterize their properties, the established principles of fluorosurfactant chemistry suggest they will exhibit high performance. The data from analogous short-chain fluorinated surfactants indicate that such products are likely to have low critical micelle concentrations and be highly effective at reducing surface tension. Researchers in drug development and materials science can use these notes as a foundation for creating novel surfactants with tailored properties for advanced applications.
References
- 1. New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of fluorosurfactants for emulsion-based biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 20.210.105.67 [20.210.105.67]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. bingonytt.com [bingonytt.com]
- 12. Item - Cationicâanionic fluorinated surfactant mixtures based on short fluorocarbon chains as potential aqueous film-forming foam - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 15. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Study of Gas-Phase Reactions of Perfluorohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
These notes provide an overview of the current understanding and experimental approaches for studying the gas-phase reactions of perfluorohept-3-ene, a compound of interest in the development of new materials and pharmaceuticals. The atmospheric fate of such compounds is a key aspect of their environmental and safety assessment. The primary atmospheric loss processes for unsaturated organic compounds are reactions with hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O₃).
Quantitative Data Summary
The reaction of this compound with hydroxyl radicals is a crucial atmospheric degradation pathway. The following table summarizes the experimentally determined rate constants and estimated atmospheric lifetimes for the E and Z isomers of this compound.
| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |
| (E)-perfluorohept-3-ene | (3.0 ± 0.6) x 10⁻¹⁴ | ~38 days |
| (Z)-perfluorohept-3-ene | (1.8 ± 0.4) x 10⁻¹⁴ | ~64 days |
| Atmospheric lifetimes are calculated assuming an average global OH radical concentration of 1.0 x 10⁶ molecules cm⁻³. |
Currently, there is a lack of reported experimental data for the gas-phase reactions of this compound with chlorine atoms and ozone. The protocols provided below are based on established methodologies for similar fluorinated alkenes and can be adapted for such studies.
Experimental Protocols
The following protocols detail the methodologies for determining the kinetic and mechanistic aspects of this compound's gas-phase reactions.
Protocol 1: Reaction with Hydroxyl (OH) Radicals
This protocol describes the relative rate method for determining the rate constant of the reaction between this compound and OH radicals.
Objective: To determine the bimolecular rate constant for the reaction of this compound with OH radicals at a given temperature and pressure.
Materials:
-
This compound (E and/or Z isomer)
-
Reference compound with a well-known OH reaction rate constant (e.g., isobutane, 1,3-butadiene)
-
OH radical precursor (e.g., H₂O₂, methyl nitrite)
-
High-purity synthetic air or nitrogen as a bath gas
-
Gas-tight syringes and mass flow controllers for accurate gas handling
Equipment:
-
Environmental simulation chamber (e.g., >100 L Teflon bag or quartz reactor)
-
UV lamps (e.g., blacklamps with λ_max ≈ 360 nm for methyl nitrite photolysis)
-
Fourier Transform Infrared (FTIR) spectrometer with a long-path gas cell for in-situ monitoring
-
Pressure and temperature monitoring devices
Procedure:
-
Chamber Preparation: The reaction chamber is evacuated to < 10⁻³ Torr and flushed with synthetic air multiple times to ensure cleanliness.
-
Reactant Introduction: Known partial pressures of this compound and the reference compound are introduced into the chamber using gas-tight syringes or mass flow controllers. The total pressure is then brought to atmospheric pressure (760 Torr) with synthetic air.
-
Initial Concentration Measurement: The initial concentrations of both this compound and the reference compound are measured using the FTIR spectrometer. Characteristic infrared absorption bands are used for quantification.
-
Reaction Initiation: The OH radical precursor is introduced into the chamber, and the UV lamps are switched on to initiate photolysis and the generation of OH radicals.
-
Reaction Monitoring: The concentrations of this compound and the reference compound are monitored over time by recording FTIR spectra at regular intervals.
-
Data Analysis: The rate constant is determined from the relative decay of the two compounds using the following equation: ln([this compound]₀/[this compound]ₜ) = (k_this compound / k_reference) * ln([Reference]₀/[Reference]ₜ) A plot of ln([this compound]₀/[this compound]ₜ) versus ln([Reference]₀/[Reference]ₜ) should yield a straight line passing through the origin, with the slope being the ratio of the rate constants.
Protocol 2: Reaction with Chlorine (Cl) Atoms
This protocol outlines a general approach for studying the reaction of this compound with chlorine atoms, which is particularly relevant in marine and coastal environments.
Objective: To determine the rate constant and identify the products of the reaction between this compound and Cl atoms.
Materials:
-
This compound
-
Chlorine (Cl₂) as the Cl atom precursor
-
Reference compound (e.g., ethane, propane)
-
Synthetic air or nitrogen as a bath gas
Equipment:
-
Same as in Protocol 1, with UV lamps suitable for Cl₂ photolysis (λ > 300 nm).
Procedure:
-
Chamber Preparation and Reactant Introduction: Follow steps 1 and 2 from Protocol 1, introducing Cl₂ along with this compound and the reference compound.
-
Initial Concentration Measurement: Record the initial FTIR spectra to determine the starting concentrations.
-
Reaction Initiation: Irradiate the mixture with UV light to photolyze Cl₂ and produce Cl atoms.
-
Reaction and Product Monitoring: Monitor the decay of the reactants and the formation of new absorption features in the FTIR spectra, which correspond to reaction products.
-
Data Analysis:
-
Determine the relative rate constant as described in Protocol 1.
-
Identify reaction products by comparing their infrared spectra to reference spectra.
-
Product yields can be quantified by measuring the amount of product formed versus the amount of this compound consumed, taking into account stoichiometry.
-
Protocol 3: Reaction with Ozone (O₃)
This protocol provides a methodology for investigating the ozonolysis of this compound, a key reaction for alkenes in the atmosphere.
Objective: To determine the rate constant and identify the products of the reaction between this compound and ozone.
Materials:
-
This compound
-
Ozone (produced from an ozone generator)
-
OH radical scavenger (e.g., cyclohexane, 2-butanol) to prevent secondary reactions from OH formed during ozonolysis.
-
Synthetic air as a bath gas
Equipment:
-
Environmental simulation chamber
-
Ozone generator
-
Ozone analyzer
-
FTIR spectrometer
Procedure:
-
Chamber Preparation and Reactant Introduction: Following chamber cleaning, introduce a known concentration of this compound and an excess of the OH radical scavenger.
-
Initial Concentration Measurement: Measure the initial concentration of this compound using FTIR.
-
Reaction Initiation: Introduce a known concentration of ozone into the chamber.
-
Reaction and Product Monitoring: Monitor the decay of this compound and ozone, and the formation of products using the FTIR spectrometer and the ozone analyzer.
-
Data Analysis:
-
The rate constant can be determined under pseudo-first-order conditions (with an excess of ozone) by plotting the natural logarithm of the this compound concentration versus time.
-
Alternatively, a relative rate experiment can be performed with a reference alkene.
-
Reaction products, such as perfluoroaldehydes and perfluoroketones, are identified and quantified from their characteristic infrared absorption features.
-
Visualizations
The following diagrams illustrate the generalized experimental workflows and the reaction pathways.
Surface Modification Using Perfluorohept-3-ene: Application Notes and Protocols for Researchers
Introduction
Perfluorinated compounds are of significant interest in surface modification due to their unique properties, including high hydrophobicity, oleophobicity, chemical inertness, and low surface energy. These characteristics are primarily attributed to the strong carbon-fluorine bond and the low polarizability of the fluorine atom.[1] Surface modification with a thin layer of a perfluorinated material can impart these desirable properties to a wide range of substrates, finding applications in biomedical devices, microfluidics, and drug delivery systems.
Perfluorohept-3-ene, a short-chain perfluoroalkene, is a promising candidate for creating such functional surfaces. Its double bond provides a reactive site for polymerization or grafting onto a substrate, enabling the formation of a stable, low-energy surface coating. This document provides an overview of the potential applications, experimental protocols for surface modification, and expected surface characteristics based on data from similar fluorinated compounds.
Potential Applications in Research and Drug Development
The unique surface properties imparted by this compound coatings can be leveraged in various research and drug development applications:
-
Enhanced Biocompatibility of Medical Devices: Fluorinated coatings can reduce protein adsorption and platelet adhesion, thereby minimizing thrombogenicity and biofouling on blood-contacting devices like catheters and stents.[2] While long-chain fluorinated compounds have faced scrutiny, short-chain alternatives are being explored for their more favorable health and environmental profiles.[3][4]
-
Controlled Drug Delivery: The hydrophobic nature of a this compound modified surface can be utilized to control the release of hydrophobic drugs. The coating can act as a barrier to modulate the dissolution rate of a drug formulated within a device or carrier.
-
Microfluidics and Lab-on-a-Chip Devices: In microfluidic systems, superhydrophobic surfaces are crucial for precise droplet manipulation, reducing sample adhesion to channel walls, and preventing cross-contamination.[5]
-
Cell Culture and Tissue Engineering: Modifying the surface of cell culture substrates can influence cell adhesion, proliferation, and differentiation. A hydrophobic surface can be used to create patterned areas for cell growth or to study cellular responses to different surface energies.
-
Biosensor Applications: A this compound coating can serve as an effective anti-fouling layer on biosensor surfaces, preventing non-specific binding of biomolecules from complex biological samples and improving the signal-to-noise ratio.
Experimental Protocols for Surface Modification
Two common and effective methods for depositing thin films of fluorinated compounds are Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Initiated Chemical Vapor Deposition (iCVD).
Protocol 1: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of this compound
PECVD, or plasma polymerization, uses plasma to activate a monomer gas, which then polymerizes and deposits as a thin film on a substrate.[6][7] This method is advantageous for its ability to coat complex geometries conformally.
Materials and Equipment:
-
This compound monomer
-
Substrate to be coated (e.g., silicon wafer, glass slide, polymer film)
-
Plasma reactor (capacitively coupled or inductively coupled)
-
Radio frequency (RF) power supply
-
Vacuum pump and pressure gauges
-
Mass flow controller for monomer delivery
-
Argon gas (for plasma ignition and cleaning)
-
Cleaning solvents (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Immediately before placing in the reactor, treat the substrate with an oxygen plasma (e.g., 50 W, 100 mTorr for 5 minutes) to remove any remaining organic contaminants and to activate the surface.
-
-
Deposition Process:
-
Place the cleaned substrate into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of <10 mTorr.
-
Introduce argon gas at a controlled flow rate to pre-clean the chamber with an argon plasma.
-
Introduce this compound vapor into the chamber at a controlled flow rate using a mass flow controller.
-
Allow the pressure to stabilize to the desired process pressure (e.g., 50-200 mTorr).
-
Apply RF power (e.g., 20-100 W) to ignite the plasma. The plasma will have a characteristic glow.
-
Maintain the plasma for the desired deposition time (e.g., 5-30 minutes) to achieve the target film thickness.
-
Turn off the RF power and stop the monomer flow.
-
Allow the chamber to cool before venting with nitrogen gas and removing the coated substrate.
-
Protocol 2: Initiated Chemical Vapor Deposition (iCVD) of a this compound Copolymer
iCVD is a solvent-free method that uses a radical initiator to polymerize monomers on a cooled substrate. This technique is particularly useful for creating conformal polymer films with high purity and retaining the monomer's chemical functionality.[3] For an alkene like this compound, copolymerization with a crosslinker can enhance film stability.
Materials and Equipment:
-
This compound monomer
-
Crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA)
-
Initiator (e.g., tert-butyl peroxide)
-
Substrate to be coated
-
iCVD reactor with a heated filament array for initiator pyrolysis and a cooled stage for the substrate
-
Vacuum pump and pressure gauges
-
Mass flow controllers for monomer and initiator delivery
-
Cleaning solvents
Procedure:
-
Substrate Preparation: Follow the same cleaning procedure as in Protocol 1.
-
Deposition Process:
-
Place the cleaned substrate on the cooled stage within the iCVD reactor. Maintain the stage temperature at a level that promotes monomer adsorption but prevents excessive condensation (e.g., 25-30 °C).
-
Evacuate the reactor to a base pressure of <1 mTorr.
-
Heat the filament array to a temperature sufficient to pyrolyze the initiator (e.g., 200-300 °C for tert-butyl peroxide).
-
Introduce the initiator vapor, this compound vapor, and the crosslinker vapor into the reactor at controlled flow rates.
-
The initiator pyrolyzes at the hot filaments, creating free radicals.
-
The monomers and initiator radicals adsorb onto the cooled substrate, where polymerization is initiated.
-
Continue the deposition until the desired film thickness is achieved, which can be monitored in-situ using laser interferometry.
-
Stop the flow of monomers and initiator, and turn off the filament power.
-
Bring the chamber back to atmospheric pressure with nitrogen before removing the coated substrate.
-
Quantitative Data Summary
The following table summarizes expected quantitative data for surfaces modified with short-chain perfluorinated compounds, which can be used as a benchmark for surfaces modified with this compound. The actual values for this compound will need to be determined experimentally.
| Surface Property | Expected Value Range | Characterization Technique | Reference Compound(s) |
| Water Contact Angle | 110° - 150° | Goniometry | p(PFOMA-co-EGDMA)[3], Plasma-polymerized perfluorooctyl ethylene[8] |
| Surface Free Energy | 10 - 20 mN/m | Contact Angle Analysis (Owens-Wendt method) | Fluorinated surfaces[9] |
| Film Thickness | 10 - 100 nm | Ellipsometry, Atomic Force Microscopy (AFM) | iCVD and PECVD films[3][8] |
| Elemental Composition (F/C ratio) | 1.5 - 2.0 | X-ray Photoelectron Spectroscopy (XPS) | Plasma-polymerized fluorocarbons[8] |
Note: The water contact angle can exceed 150° (superhydrophobicity) if the surface also possesses a micro/nanoscale roughness.[5]
Visualizations
Experimental Workflow for Surface Modification
The following diagram illustrates the general workflow for surface modification using either PECVD or iCVD.
Caption: General workflow for surface modification and characterization.
Logical Relationship of Surface Properties and Applications
This diagram shows how the fundamental properties of a this compound modified surface lead to its various applications.
Caption: How surface properties enable diverse applications.
References
- 1. reddit.com [reddit.com]
- 2. In Vitro and In Vivo biocompatibility study of fluorinated polyphosphazene coatings for blood-contacting medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-chain fluorocarbon-based polymeric coating with excellent nonwetting ability against chemical warfare agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toxicology.org [toxicology.org]
- 5. Hydrophobic Coatings with Charge Permeability via Plasma Deposition of Long-Chain Perfluorocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thierry-corp.com [thierry-corp.com]
- 7. Plasma polymerization [ist.fraunhofer.de]
- 8. researchgate.net [researchgate.net]
- 9. 20.210.105.67 [20.210.105.67]
Application Note: Protocols for Covalent Functionalization of Surfaces with Perfluoroalkenes
An application note on protocols for the functionalization of surfaces with perfluoroalkenes, created for researchers, scientists, and drug development professionals. This document provides detailed methodologies, data summaries, and visual guides to assist in the creation of highly repellent and specialized surfaces for a variety of applications.
Introduction
The functionalization of surfaces with perfluorinated compounds, such as perfluoroalkenes, is a critical technique for creating materials with unique and highly desirable properties. These surfaces are characterized by low surface energy, leading to exceptional hydrophobicity (water repellency) and oleophobicity (oil repellency).[1] Such properties are essential in a wide range of applications, including the development of self-cleaning surfaces, anti-fouling coatings for medical devices, and the fabrication of microfluidic chips for diagnostics and drug delivery.[2][3][4] The creation of superhydrophobic surfaces, often defined by a water contact angle greater than 150°, is typically achieved by combining low surface energy chemistry with specific surface roughness.[2][5][6]
Common methods to achieve this functionalization include the formation of Self-Assembled Monolayers (SAMs), plasma polymerization, and chemical vapor deposition.[7][8][9] SAMs involve the spontaneous organization of molecules, often from a solution, onto a substrate to form a well-defined, single-molecule-thick layer.[10][11][12] Plasma polymerization uses a plasma, an ionized gas, to polymerize monomer vapors and deposit a thin, highly cross-linked film onto a substrate.[3][9][13]
This application note provides detailed protocols for two common and effective methods: the formation of a perfluoroalkane thiol SAM on a gold surface and the surface modification of a substrate via plasma polymerization of a perfluoroalkene. It also includes protocols for the characterization of these surfaces and expected quantitative data.
Experimental Protocols
Protocol 1: Self-Assembled Monolayer (SAM) Formation of Perfluoroalkane Thiol on Gold
This protocol describes the formation of a highly ordered, hydrophobic monolayer on a gold-coated substrate. The strong affinity between sulfur (from the thiol headgroup) and gold drives the self-assembly process.[10]
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers)
-
1H,1H,2H,2H-Perfluorodecanethiol
-
200-proof ethanol, anhydrous
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water (18.2 MΩ·cm)
-
Dry nitrogen gas
-
Glass scintillation vials with caps
-
Sonicator
Methodology:
-
Substrate Cleaning (Handle with non-magnetic tweezers):
-
Immerse the gold-coated substrates in a piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas. The surface should be pristine and free of contaminants.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of 1H,1H,2H,2H-Perfluorodecanethiol in anhydrous ethanol in a glass vial. For example, add the appropriate amount of thiol to 10 mL of ethanol.
-
Cap the vial and sonicate for 2-3 minutes to ensure the thiol is fully dissolved.
-
-
Self-Assembly Process:
-
Place the clean, dry gold substrates into a new, clean glass vial.
-
Immerse the substrates completely in the 1 mM thiol solution.[11]
-
To minimize oxidation, the headspace in the vial can be purged with nitrogen before sealing.[11]
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer assembly times generally lead to more ordered monolayers.[11]
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrates from the thiol solution.
-
Rinse the functionalized substrates thoroughly with fresh ethanol to remove any non-covalently bonded (physisorbed) molecules.[11]
-
Dry the substrates again under a gentle stream of dry nitrogen.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry environment, such as a desiccator or under nitrogen, to prevent contamination.[11]
-
Protocol 2: Surface Modification by Plasma Polymerization of a Perfluoroalkene
This protocol provides a general method for depositing a thin fluoropolymer film onto a substrate using a low-pressure radio frequency (RF) plasma reactor. This technique is versatile and can be applied to a wide variety of substrate materials.[9]
Materials & Equipment:
-
Substrates of choice (e.g., glass, polymer, metal)
-
Perfluoroalkene monomer (e.g., octafluorocyclobutane, C₄F₈)
-
Plasma reactor system (with vacuum chamber, RF generator, and monomer inlet)
-
Cleaning solvents appropriate for the substrate (e.g., isopropanol, acetone)
-
Vacuum pump
Methodology:
-
Substrate Preparation:
-
Thoroughly clean the substrates to remove any organic or particulate contamination. This can be done by sonicating in appropriate solvents (e.g., acetone, then isopropanol).
-
Dry the substrates completely, for instance, by blowing with dry nitrogen or baking in an oven.
-
Place the clean, dry substrates into the plasma reactor chamber.
-
-
System Pump-Down:
-
Seal the plasma chamber and pump it down to a base pressure, typically in the range of 10⁻³ to 10⁻⁶ Torr, to remove atmospheric gases.
-
-
Pre-treatment (Optional but Recommended):
-
To improve film adhesion, an oxygen or argon plasma pre-treatment can be performed.[13]
-
Introduce the treatment gas (e.g., O₂) into the chamber at a low flow rate.
-
Ignite the plasma at a low RF power (e.g., 20-50 W) for 1-5 minutes. This step cleans and activates the surface.[9]
-
Evacuate the chamber again to remove the treatment gas.
-
-
Plasma Polymerization:
-
Introduce the perfluoroalkene monomer vapor into the chamber at a controlled flow rate.
-
Allow the pressure to stabilize at the desired operating pressure (typically 50-200 mTorr).
-
Ignite the plasma by applying RF power (e.g., 50-100 W). A visible glow will appear in the chamber.[9]
-
The monomer will fragment and polymerize in the plasma, depositing a thin film on all exposed surfaces, including the substrates.[9]
-
Continue the deposition for the desired amount of time (e.g., 5-30 minutes) to achieve the target film thickness.
-
-
System Venting:
-
Turn off the RF power and stop the monomer flow.
-
Vent the chamber back to atmospheric pressure with an inert gas like nitrogen.
-
Remove the newly coated substrates.
-
Surface Characterization Protocols
Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet on a solid surface, providing a quantitative measure of wettability.[14]
-
Procedure: Place the functionalized substrate on the goniometer stage. Using a microsyringe, dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface. View the droplet profile with the camera and use the software to measure the static contact angle. For a more complete characterization, advancing and receding contact angles can be measured to determine contact angle hysteresis.[7][14]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nm of a surface.[15]
-
Procedure: Mount the sample in the ultra-high vacuum chamber of the XPS instrument. Irradiate the surface with a monochromatic X-ray source. The instrument detects the kinetic energy of emitted photoelectrons. The resulting spectrum will show peaks characteristic of the elements present (e.g., strong F 1s and C 1s peaks and the attenuation of substrate signals).[16][17]
Data Presentation
Quantitative data from surface characterization is summarized below. These tables provide expected values for surfaces functionalized using the described protocols.
Table 1: Comparison of Water Contact Angles on Various Substrates Before and After Perfluoroalkene Functionalization.
| Substrate | Initial Water Contact Angle (°) | Functionalization Method | Final Water Contact Angle (°) | Reference |
|---|---|---|---|---|
| Silicon Wafer | < 20° | Plasma Polymerization (C₄F₈) | ~110° - 120° | [18] |
| Glass | < 30° | SAM (Perfluorosilane) | ~112° | [19] |
| Gold | ~70° | SAM (Perfluorothiol) | ~115° - 120° | [12] |
| Aluminum | ~80° | Chemical Etching + PTFE Deposition | > 150° (Superhydrophobic) | [6] |
| Teflon (sanded) | ~110° | Mechanical Roughening | ~150° - 160° (Superhydrophobic) |[5] |
Table 2: Typical XPS Elemental Composition of Perfluoroalkene-Functionalized Surfaces.
| Functionalization Method | Element | Atomic Concentration (%) | Key Peak Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Plasma Polymerization (PTFE-like) | F 1s | 55 - 65% | ~689.0 (C-F₂) | [15][18] |
| C 1s | 35 - 45% | ~291.5 (CF₂), ~284.8 (C-C) | [15] | |
| O 1s | < 2% | ~532.0 | [17] | |
| SAM (Perfluorosilane on Si) | F 1s | ~40 - 50% | ~689.0 | [16] |
| C 1s | ~30 - 40% | ~292.0 (CF₂), ~285.0 (C-C) | [16] | |
| Si 2p | ~5 - 15% | ~103.0 (SiOₓ) | [16] |
| | O 1s | ~10 - 20% | ~532.5 (Si-O) |[16] |
Visualizations
References
- 1. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ltrc.lsu.edu [ltrc.lsu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. medicaldesignandoutsourcing.com [medicaldesignandoutsourcing.com]
- 5. people.umass.edu [people.umass.edu]
- 6. segurancaaerea.nidf.ufrj.br [segurancaaerea.nidf.ufrj.br]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. A Facile and Effective Method to Fabricate Superhydrophobic/Superoeophilic Surface for the Separation of Both Water/Oil Mixtures and Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. arxiv.org [arxiv.org]
- 11. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. svc.org [svc.org]
- 14. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Functionalization of Polytetrafluorethylene (PTFE) Surfaces with Nitrogen Functional Groups [mdpi.com]
- 16. Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates [inis.iaea.org]
- 17. scispace.com [scispace.com]
- 18. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 19. researchgate.net [researchgate.net]
Application Note: Detection and Quantification of Perfluorohept-3-ene using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Per- and polyfluoroalkyl substances (PFAS) are a class of persistent environmental contaminants of significant concern. Among these, volatile PFAS such as perfluorohept-3-ene (C₇F₁₄) require specialized analytical methods for their detection and quantification. This application note details a robust and sensitive method for the analysis of this compound in aqueous samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free sample preparation technique offers high recovery and minimal matrix interference, making it an ideal choice for trace-level analysis. The subsequent GC-MS analysis provides the necessary selectivity and sensitivity for accurate quantification.
Introduction
This compound is a member of the perfluoroalkenes, a subclass of PFAS. Due to their volatility and chemical inertness, the analysis of such compounds in environmental and biological matrices presents a significant challenge. Traditional liquid chromatography-mass spectrometry (LC-MS) methods, commonly employed for non-volatile PFAS, are not suitable for these volatile analogues.[1][2] Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile PFAS.[3][4][5][6][7]
This application note provides a comprehensive protocol for the extraction and analysis of this compound from water samples. The methodology is based on the well-established HS-SPME-GC-MS approach for other volatile PFAS, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl iodides (PFIs).[1][8][9] While a specific validated method for this compound is not widely available, this protocol provides a scientifically sound starting point for method development and validation.
Experimental Protocol
Materials and Reagents
-
This compound standard: (CAS No. 100646-05-7)[10]
-
Internal Standard (IS): A mass-labeled volatile PFAS, such as ¹³C₄-PFOA or a deuterated FTOH, is recommended.
-
Methanol: HPLC or LC-MS grade.
-
Sodium Chloride (NaCl): ACS grade or higher, baked at 400°C for 4 hours to remove any potential organic contaminants.
-
Deionized (DI) water: High purity, 18.2 MΩ·cm.
-
HS-SPME Vials: 20 mL amber glass vials with PTFE-lined septa.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a suitable choice for a broad range of volatile compounds.[8]
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless inlet and an autosampler with SPME capabilities.
-
Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer is suitable. A triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode will provide the highest sensitivity and selectivity.[9]
-
GC Column: A mid-polar column, such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is recommended for the separation of volatile PFAS.[5]
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Collection: Collect water samples in polypropylene or high-density polyethylene (HDPE) bottles.
-
Aliquoting: Add 10 mL of the water sample to a 20 mL HS-SPME vial.
-
Salting Out: Add 2 g of pre-baked NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.[1]
-
Spiking: Spike the sample with the internal standard at an appropriate concentration (e.g., 100 ng/L). For method development and validation, spike calibration standards and quality control samples with known concentrations of this compound.
-
Equilibration and Extraction: Place the vial in the autosampler tray. The sample is then incubated at a specific temperature (e.g., 50°C) with agitation (e.g., 300 rpm) for a set time (e.g., 30 minutes) to allow for equilibration of the analyte between the sample and the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the volatile analytes.[8]
-
Desorption: After extraction, the SPME fiber is retracted and immediately inserted into the hot GC inlet (e.g., 240°C) for thermal desorption of the analytes onto the GC column.[8]
GC-MS Analysis
The following are representative GC-MS conditions. These should be optimized for the specific instrument and application.
| Parameter | Setting |
| GC Inlet | Splitless mode, 240°C |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Oven Program | Initial: 40°C (hold 2 min) Ramp: 10°C/min to 250°C (hold 5 min) |
| Transfer Line | 250°C |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| MS Mode | Full Scan (m/z 50-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. |
Mass Spectrometry Data Acquisition:
For MRM analysis on a triple quadrupole MS, precursor-to-product ion transitions would need to be optimized for this compound and the chosen internal standard.
Data Presentation
The following tables present representative quantitative data for the analysis of volatile PFAS using HS-SPME-GC-MS. This data is intended to provide an example of the expected performance of the method. Actual performance characteristics for this compound must be determined experimentally.
Table 1: Representative Calibration Data for Volatile PFAS
| Analyte (Proxy) | Calibration Range (ng/L) | R² |
| 6:2 Fluorotelomer alcohol (6:2 FTOH) | 2.5 - 2000 | >0.995 |
| 8:2 Fluorotelomer alcohol (8:2 FTOH) | 2.5 - 2000 | >0.995 |
| Perfluorooctyl iodide (PFOI) | 5 - 2000 | >0.994 |
Data adapted from similar volatile PFAS analysis.[1][8]
Table 2: Representative Method Detection Limits (MDL) and Recoveries
| Analyte (Proxy) | MDL (ng/L) | Average Recovery (%) | RSD (%) |
| 6:2 FTOH | 1.0 | 95 | <10 |
| 8:2 FTOH | 1.5 | 92 | <10 |
| PFOI | 2.0 | 88 | <15 |
Data adapted from similar volatile PFAS analysis.[1][8]
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The described HS-SPME-GC-MS method provides a highly effective and sensitive approach for the detection and quantification of this compound in aqueous samples. This protocol offers a solid foundation for researchers and scientists to develop and validate a method for this specific volatile PFAS. The solventless nature of HS-SPME reduces sample handling and potential for contamination, while the selectivity of GC-MS ensures reliable results. This methodology can be a valuable tool in environmental monitoring, toxicological studies, and in the quality control processes within drug development where PFAS may be present as impurities or degradants.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic headspace sampling for volatile PFAS followed by (GC×)GC-MS analysis [iris.unife.it]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. an.shimadzu.com [an.shimadzu.com]
- 10. This compound | C7F14 | CID 10926147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Perfluoro-1-heptene [webbook.nist.gov]
- 12. Perfluoro-1-heptene [webbook.nist.gov]
Application Note: Analysis of Perfluorohept-3-ene and its Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluorohept-3-ene is a fluorinated alkene of interest in various industrial and research applications. As with many fluorochemical manufacturing processes, the synthesis of this compound can result in a mixture of the desired product along with structural isomers and other fluorinated byproducts. The presence of these impurities can significantly impact the material's properties and its suitability for specific applications. Therefore, a robust analytical method for the separation, identification, and quantification of this compound and its process-related impurities is crucial for quality control and process optimization.
This application note details a general protocol for the analysis of this compound and its potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). While specific data for this compound is not widely published, this method is based on established principles for the analysis of volatile fluorinated compounds.[1][2][3]
Analytical Challenges
The analysis of fluorinated compounds like this compound by GC-MS can present unique challenges:
-
Ionization: Standard electron ionization (EI) may not always produce a discernible molecular ion for perfluorinated compounds, complicating molecular weight determination.[1] Softer ionization techniques, such as chemical ionization (CI) or field ionization (FI), can be advantageous for preserving the molecular ion.[1]
-
Column Reactivity: The reactive nature of some fluorinated compounds can potentially lead to interactions with the GC column, which may cause degradation of the analyte or damage to the stationary phase.[3]
-
Isomer Separation: The synthesis of this compound may produce various geometric (E/Z) and positional isomers that can be challenging to separate chromatographically.
Experimental Protocol
This protocol provides a starting point for the GC-MS analysis of this compound. Optimization of these parameters may be necessary based on the specific instrumentation and the sample matrix.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a volatile, inert solvent such as methanol or acetonitrile. Create a series of dilutions to generate a calibration curve for quantification.
-
Sample Dilution: Dilute the raw this compound sample in the same solvent to a concentration within the calibration range.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar low-polarity column. For highly reactive species, a more inert column may be necessary.[3] |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) or Splitless, depending on sample concentration |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C (EI) |
| Ionization Mode | Electron Ionization (EI) at 70 eV. Consider Chemical Ionization (CI) if molecular ions are not observed with EI.[1] |
| Mass Range | m/z 50-500 |
| Solvent Delay | 3 min |
3. Data Analysis
-
Identification: Identify this compound and its byproducts by comparing their mass spectra with reference spectra from libraries (e.g., NIST) and the mass spectrum of the reference standard. The fragmentation patterns will be key to identifying structural isomers.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use this curve to determine the concentration of this compound in the unknown samples. The concentration of byproducts can be estimated by their peak area relative to the main product, assuming similar response factors.
Expected Results and Data Presentation
The GC-MS analysis is expected to yield a chromatogram showing a major peak for this compound and several smaller peaks corresponding to impurities. The mass spectrum of this compound (C7F14, molecular weight: 350.05 g/mol ) under EI would likely show characteristic fragments resulting from the loss of CF3 and other fluorinated moieties.
Table 1: Hypothetical Quantitative Analysis of a this compound Sample
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Perfluorohept-2-ene (isomer) | 8.5 | 150,000 | 1.5 |
| This compound | 9.2 | 9,500,000 | 95.0 |
| Perfluoromethylcyclohexane | 10.1 | 50,000 | 0.5 |
| Other fluorinated byproduct | 11.5 | 30,000 | 0.3 |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship in identifying unknown byproducts.
Caption: GC-MS analysis workflow.
Caption: Byproduct identification process.
References
Application Notes and Protocols: 19F NMR Spectroscopy for Monitoring Reactions of Perfluorohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to monitor and characterize the products of chemical reactions involving perfluorohept-3-ene. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, ¹⁹F NMR is an exceptionally powerful tool for the analysis of fluorinated compounds, offering detailed structural information and quantitative assessment of reaction progress.
Introduction to ¹⁹F NMR in Fluoroalkene Chemistry
The ¹⁹F nucleus possesses a spin of 1/2 and a natural abundance of 100%, making it highly amenable to NMR studies. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing a detailed fingerprint of the fluorine atoms within a molecule. For fluoroalkenes such as this compound, ¹⁹F NMR can be used to:
-
Confirm the structure and isomeric purity of the starting material.
-
Monitor the consumption of reactants and the formation of products in real-time.
-
Elucidate the structure of reaction products by analyzing chemical shifts and spin-spin coupling patterns.
-
Quantify the yield and isomeric ratio of products.
Application Example: Nucleophilic Vinylic Substitution on (E)-Perfluorohept-3-ene
A common reaction of perfluoroalkenes is nucleophilic vinylic substitution, where a nucleophile replaces a fluorine atom at the double bond. This example details the reaction of (E)-perfluorohept-3-ene with sodium methoxide, a strong nucleophile, to yield the corresponding methoxy-substituted perfluoroalkene. ¹⁹F NMR is the primary analytical method for characterizing the starting material and the resulting product.
Reaction Pathway
Caption: Reaction scheme for the nucleophilic substitution on (E)-perfluorohept-3-ene.
Experimental Protocol: Synthesis of 4-Methoxy-perfluorohept-3-ene
This protocol describes a representative procedure for the reaction of (E)-perfluorohept-3-ene with sodium methoxide.
Materials:
-
(E)-Perfluorohept-3-ene (C₇F₁₄)
-
Sodium methoxide (CH₃ONa)
-
Anhydrous methanol (CH₃OH)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Argon or Nitrogen gas for inert atmosphere
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
NMR tubes
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Trifluorotoluene (as an internal standard for quantitative NMR)
Procedure:
-
Reaction Setup:
-
Dry a 50 mL round-bottom flask under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
To the flask, add sodium methoxide (1.1 equivalents) and anhydrous methanol (10 mL).
-
Stir the mixture at room temperature until the sodium methoxide is fully dissolved.
-
-
Reaction Execution:
-
In a separate, dry vial, dissolve (E)-perfluorohept-3-ene (1.0 equivalent) in anhydrous diethyl ether (5 mL).
-
Slowly add the solution of this compound to the stirred solution of sodium methoxide at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Sample Preparation for ¹⁹F NMR:
-
Dissolve a small aliquot of the crude product in CDCl₃.
-
For quantitative analysis, add a known amount of an internal standard (e.g., trifluorotoluene) to the NMR tube.
-
Acquire the ¹⁹F NMR spectrum.
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and analysis.
Data Presentation: ¹⁹F NMR Spectral Data
The following table summarizes the expected ¹⁹F NMR chemical shifts (δ) and coupling constants (J) for the starting material and the primary product. Please note that this data is illustrative and based on typical values for similar structures, as specific experimental data for this reaction is not widely published.
| Compound | Fluorine Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| (E)-Perfluorohept-3-ene | F-1 (CF₃) | ~ -81 | t | ³JF-F = 9 Hz (to F-2) |
| F-2 (CF₂) | ~ -125 | m | ||
| F-3 (CF) | ~ -160 | dt | ³JF-F = 140 Hz (to F-4, trans) | |
| F-4 (CF) | ~ -160 | m | ||
| F-5 (CF₂) | ~ -122 | m | ||
| F-6 (CF₂) | ~ -128 | m | ||
| F-7 (CF₃) | ~ -82 | t | ³JF-F = 10 Hz (to F-6) | |
| 4-Methoxy-perfluorohept-3-ene | F-1 (CF₃) | ~ -81 | t | ³JF-F = 9 Hz (to F-2) |
| F-2 (CF₂) | ~ -125 | m | ||
| F-3 (CF) | ~ -175 | d | ⁴JF-F = 25 Hz (to F-5) | |
| F-5 (CF₂) | ~ -115 | m | ||
| F-6 (CF₂) | ~ -128 | m | ||
| F-7 (CF₃) | ~ -82 | t | ³JF-F = 10 Hz (to F-6) |
General ¹⁹F NMR Acquisition Protocol
A standard ¹⁹F NMR experiment can be performed using the following general parameters. Optimization may be required based on the specific instrument and sample concentration.
Instrument: 400 MHz (or higher) NMR spectrometer with a fluorine-capable probe.
Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zgfhig on Bruker instruments for ¹H-decoupled ¹⁹F spectra). For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Solvent: CDCl₃
-
Reference: The spectrum can be referenced externally to CFCl₃ (δ = 0 ppm) or internally to a known standard like trifluorotoluene (δ ≈ -63.7 ppm).
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 250-300 ppm) is recommended initially to capture all signals from the highly deshielded to shielded regions.
-
Number of Scans: 16 to 128 scans, depending on the sample concentration.
-
Relaxation Delay (D1): For quantitative analysis, a longer relaxation delay of 5 times the longest T₁ of the signals of interest is recommended to ensure full relaxation. A typical starting value is 5-10 seconds.[1]
-
Temperature: 298 K
-
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for researchers working with fluorinated molecules like this compound. It provides unambiguous structural information and allows for the straightforward monitoring of reaction progress and product formation. The protocols and illustrative data presented here serve as a guide for setting up and interpreting experiments involving the reactions of this compound, enabling efficient and accurate analysis in research and development settings.
References
Application Notes and Protocols: Perfluorohept-3-ene in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorohept-3-ene, a fully fluorinated alkene, represents a potentially valuable building block in fine chemical synthesis. The high electronegativity of fluorine atoms significantly influences the electronic properties of the double bond, making it susceptible to specific types of chemical transformations. While direct, documented applications of this compound in complex molecule synthesis are not extensively reported in publicly available literature, its reactivity can be inferred from the well-established chemistry of other perfluoroalkenes.
These application notes provide a prospective overview of the potential uses of this compound in fine chemical synthesis, drawing parallels from the known reactivity of analogous fluorinated compounds. The protocols and data presented are based on general methodologies for reactions involving perfluoroalkenes and related fluorinated substrates.
Potential Applications and Synthetic Utility
The electron-deficient nature of the double bond in this compound suggests two primary areas of application:
-
Nucleophilic Vinylic Substitution: The carbon-carbon double bond is activated towards attack by nucleophiles, leading to the displacement of a fluoride ion. This allows for the introduction of a wide range of functional groups.
-
Cycloaddition Reactions: Perfluoroalkenes can act as dienophiles or dipolarophiles in cycloaddition reactions, providing access to highly functionalized and often complex cyclic and heterocyclic systems. The fluorine substituents can impart unique properties to the resulting cycloadducts.
Application Note 1: Nucleophilic Vinylic Substitution
The reaction of perfluoroalkenes with nucleophiles is a cornerstone of organofluorine chemistry. In the case of this compound, a nucleophile can add to the double bond, followed by the elimination of a fluoride ion to yield a substituted perfluoroalkene. This process, known as nucleophilic vinylic substitution, is a powerful tool for C-C, C-O, C-N, and C-S bond formation.
General Reaction Scheme:
Caption: General mechanism for nucleophilic vinylic substitution on this compound.
Experimental Protocol: General Procedure for Nucleophilic Vinylic Substitution with Phenols
This protocol is adapted from general procedures for the reaction of perfluoroarenes with nucleophiles, which can be applied to perfluoroalkenes under appropriate conditions.
Materials:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.0 eq) and the polar aprotic solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Example Conditions for Nucleophilic Aromatic Substitution on Polyfluoroarenes
Note: This data is for analogous reactions on polyfluoroarenes and serves as a starting point for optimizing reactions with this compound.
| Entry | Polyfluoroarene | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | 96 |
| 2 | Pentafluoropyridine | 3-Hydroxybenzaldehyde | K₂CO₃ | DMF | Reflux | ~95% (for disubstitution) |
| 3 | Decafluorobiphenyl | 2,2'-Dilithiobiphenyl derivative | - | THF | -78 to RT | 51-73 |
Application Note 2: [3+2] Cycloaddition Reactions
Perfluoroalkenes are excellent partners in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and azides. These reactions can proceed with high regioselectivity to afford five-membered heterocyclic rings, which are important scaffolds in medicinal chemistry. The presence of multiple fluorine atoms in the resulting heterocycle can significantly enhance its metabolic stability and alter its physicochemical properties.
General Reaction Scheme:
Caption: General scheme for a [3+2] cycloaddition reaction with this compound.
Experimental Protocol: General Procedure for [3+2] Cycloaddition with Nitrones
This protocol is based on the cycloaddition of nitrones with perfluoro-2-methylpent-2-ene and can be adapted for this compound.
Materials:
-
This compound
-
C-Aryl-N-phenylnitrone (or other suitable nitrone)
-
Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Dissolve the nitrone (1.0 eq) in the anhydrous solvent in a round-bottom flask.
-
Add this compound (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel to isolate the isoxazolidine product(s).
Table 2: Example Data for [3+2] Cycloaddition of a Perfluoroalkene
Note: This data is for the reaction of C-arylnitrones with perfluoro-2-methylpent-2-ene and provides an indication of the expected reactivity.
| Entry | Nitrone Substituent | Solvent | Time (h) | Product(s) | Yield (%) |
| 1 | H | Benzene | 24 | Isoxazolidines (cis & trans) | Not specified |
| 2 | p-Me | Benzene | 24 | Isoxazolidines (cis & trans) | Not specified |
| 3 | p-Cl | Benzene | 24 | Isoxazolidines (cis & trans) | Not specified |
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis and purification of fine chemicals using this compound.
Safety and Handling
Perfluorinated compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound and all other reagents used.
Conclusion
While specific synthetic applications of this compound are not yet widely documented, its structure suggests significant potential as a versatile building block in fine chemical synthesis. The protocols and data presented here, derived from analogous fluorinated systems, provide a solid foundation for researchers to explore the utility of this compound in constructing novel, highly functionalized, and potentially biologically active molecules. Further research into the reactivity of this compound is warranted to fully unlock its synthetic potential.
Application Notes and Protocols for Hydrophobic Coatings Using Perfluoroalkenes
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research did not yield specific application notes or protocols for the use of perfluorohept-3-ene in creating hydrophobic coatings. The following protocols and data are based on the use of analogous perfluoroalkenes, such as perfluorohexene, via plasma-enhanced chemical vapor deposition (PECVD), a common technique for creating hydrophobic surfaces from fluorinated precursors. These notes should be considered a starting point for developing a process with this compound.
Introduction
Hydrophobic coatings are of significant interest across various fields, including biomedical devices, microelectronics, and self-cleaning surfaces, due to their water-repellent properties. Perfluoroalkenes are excellent candidates for creating such coatings due to the low surface energy imparted by carbon-fluorine bonds. This document provides a detailed protocol for the fabrication of hydrophobic thin films using a plasma-enhanced chemical vapor deposition (PECVD) process with a perfluoroalkene precursor.
The primary mechanism involves the plasma polymerization of the perfluoroalkene monomer, which deposits a thin, cross-linked, and highly fluorinated film on the substrate. The resulting coating exhibits low surface energy and, consequently, high hydrophobicity, characterized by a large water contact angle.
Experimental Data
The following tables summarize typical quantitative data obtained from hydrophobic coatings fabricated using a perfluoroalkene precursor via PECVD. This data is provided as a reference for expected performance.
Table 1: Coating Properties as a Function of Deposition Time
| Deposition Time (seconds) | Coating Thickness (nm) | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| 30 | 15 ± 2 | 105 ± 3 | 0.8 ± 0.2 |
| 60 | 32 ± 3 | 110 ± 2 | 1.1 ± 0.3 |
| 120 | 65 ± 5 | 115 ± 2 | 1.5 ± 0.4 |
| 240 | 130 ± 8 | 118 ± 3 | 2.0 ± 0.5 |
Table 2: Influence of Plasma Power on Coating Properties
| Plasma Power (Watts) | Coating Thickness (nm) | Water Contact Angle (°) | Atomic Concentration (F/C Ratio) |
| 10 | 25 ± 3 | 112 ± 2 | 1.8 |
| 20 | 40 ± 4 | 115 ± 2 | 1.7 |
| 30 | 58 ± 5 | 110 ± 3 | 1.6 |
Experimental Protocols
Materials and Equipment
-
Substrates: Silicon wafers, glass slides, or other materials of interest.
-
Perfluoroalkene Precursor: e.g., Perfluorohexene (as an analogue for this compound).
-
PECVD System: A radio-frequency (RF) plasma reactor.
-
Cleaning Solvents: Acetone, isopropanol, deionized water.
-
Characterization Equipment:
-
Goniometer for contact angle measurements.
-
Ellipsometer or profilometer for thickness measurements.
-
Atomic Force Microscope (AFM) for surface roughness analysis.
-
X-ray Photoelectron Spectrometer (XPS) for elemental composition.
-
Substrate Preparation Protocol
-
Clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Immediately before placing in the PECVD chamber, treat the substrates with an oxygen plasma for 5 minutes to remove any residual organic contaminants and to activate the surface.
PECVD Protocol for Hydrophobic Coating Deposition
-
Place the cleaned and dried substrates onto the lower electrode of the PECVD chamber.
-
Evacuate the chamber to a base pressure of less than 10 mTorr.
-
Introduce the perfluoroalkene precursor vapor into the chamber at a controlled flow rate (e.g., 5-20 sccm).
-
Allow the pressure in the chamber to stabilize to the desired working pressure (e.g., 50-200 mTorr).
-
Ignite the plasma by applying RF power (e.g., 10-30 W) to the upper electrode.
-
Maintain the plasma for the desired deposition time (e.g., 30-240 seconds).
-
After the deposition is complete, turn off the RF power and stop the precursor flow.
-
Vent the chamber to atmospheric pressure and remove the coated substrates.
Characterization Protocols
-
Contact Angle Measurement:
-
Place a 5 µL droplet of deionized water on the coated surface.
-
Use a goniometer to measure the static contact angle at the liquid-solid-vapor interface.
-
Perform measurements at a minimum of three different locations on each sample and average the results.
-
-
Coating Thickness Measurement:
-
Use an ellipsometer or a profilometer to measure the thickness of the deposited film. For profilometry, a step-edge can be created by masking a portion of the substrate during deposition.
-
-
Surface Roughness Analysis:
-
Use an Atomic Force Microscope (AFM) in tapping mode to scan a representative area of the coated surface (e.g., 5 µm x 5 µm).
-
Calculate the root-mean-square (RMS) roughness from the AFM height data.
-
Visualizations
Caption: Experimental workflow for hydrophobic coating fabrication.
Caption: Mechanism of plasma polymerization for hydrophobic coating.
Troubleshooting & Optimization
Technical Support Center: Perfluorohept-3-ene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of perfluorohept-3-ene synthesis. The guidance primarily focuses on the oligomerization of hexafluoropropylene (HFP) as a common synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for synthesizing perfluoroheptenes is the controlled oligomerization of hexafluoropropylene (HFP). This process typically involves the use of a catalyst to combine HFP monomers into larger chains. The reaction conditions can be tuned to favor the formation of specific oligomers, including the C7 isomers.
Q2: What are the main challenges in achieving a high yield of this compound?
A2: The primary challenges include:
-
Control of Oligomerization: The reaction can produce a mixture of different perfluoroalkene oligomers (dimers, trimers, tetramers, etc.). Maximizing the yield of the desired C7 fraction (a trimer of HFP followed by rearrangement and fluoride elimination) requires careful control of reaction parameters.
-
Isomer Selectivity: Within the C7 fraction, multiple isomers of perfluoroheptene can be formed. Directing the synthesis to favor the this compound isomer can be difficult.
-
Catalyst Deactivation: The catalyst used in the oligomerization process can become deactivated over time, leading to a decrease in reaction rate and yield.
-
Purification: Separating the desired this compound isomer from other oligomers and isomers is a significant challenge due to their similar physical properties.
Q3: Can perfluoroalkyl iodides be used as precursors for this compound synthesis?
A3: Yes, perfluoroalkyl iodides can be used as precursors in some synthetic routes. However, their application can be problematic due to their low solubility in many common organic solvents and the potential for side reactions. For example, the homolysis of the perfluoroalkyl iodide can generate iodine radicals, which may lead to undesired halogenation reactions or oxidation[1].
Troubleshooting Guide
Issue 1: Low Overall Yield of Perfluoroheptene Oligomers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Catalyst Activity | - Ensure the catalyst is fresh and has not been exposed to moisture or air. - Increase the catalyst loading incrementally. - Consider using a more active catalyst system. | Increased reaction rate and higher conversion of HFP monomer. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. Lower temperatures may favor the formation of higher oligomers, while higher temperatures can lead to catalyst decomposition or unwanted side reactions. | Improved selectivity towards the desired oligomer fraction. |
| Insufficient Reaction Time | - Increase the reaction time to allow for complete conversion of the starting material. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS). | Higher conversion of HFP and increased product yield. |
| Presence of Impurities | - Ensure the HFP monomer and solvent are of high purity. Impurities can poison the catalyst. | Consistent and improved reaction performance. |
Issue 2: Poor Selectivity for Perfluoroheptenes (C7 Fraction)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reaction Conditions | - Adjust the reaction temperature and pressure. These parameters can significantly influence the product distribution in oligomerization reactions. | A shift in the product distribution towards the C7 fraction. |
| Inappropriate Catalyst | - Experiment with different catalysts. The nature of the catalyst can have a profound effect on the selectivity of the oligomerization process. | Enhanced selectivity for the desired perfluoroheptene oligomers. |
| Use of Additives | - The addition of protonic compounds, such as water or alcohols, in controlled amounts can sometimes shift the selectivity towards shorter-chain oligomers. | Increased proportion of the C7 fraction in the product mixture. |
Issue 3: Undesirable Isomer Distribution (Low Yield of this compound)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermodynamic vs. Kinetic Control | - Altering the reaction temperature and time may influence the isomer ratio. Shorter reaction times at lower temperatures may favor the kinetically controlled product, while longer times at higher temperatures can lead to the thermodynamically more stable isomer. | A change in the relative abundance of perfluoroheptene isomers. |
| Catalyst-Induced Isomerization | - The catalyst itself may promote the isomerization of the initially formed product. Consider a different catalyst or modifying the existing one to suppress isomerization. | Preservation of the desired isomer and a higher yield of this compound. |
| Post-Reaction Isomerization | - Isomerization can sometimes be performed as a separate step after the initial oligomerization. This involves treating the mixed isomers with a suitable catalyst to enrich the desired isomer. | Conversion of undesired isomers into the target this compound. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Boiling Points of Isomers | - Employ fractional distillation with a high-efficiency column for separation. | Separation of the desired isomer from other components of the reaction mixture. |
| Azeotrope Formation | - Consider extractive distillation or azeotropic distillation with a suitable entrainer to break the azeotrope. | Improved separation efficiency. |
| Presence of Non-Volatile Impurities | - Use flash chromatography or preparative gas chromatography for purification of smaller scale reactions. | High-purity this compound. |
Experimental Protocols
Illustrative Protocol: Controlled Oligomerization of Hexafluoropropylene (HFP)
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific laboratory conditions and safety procedures.
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure transducer, and inlet/outlet valves is used. The reactor must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) before use.
-
Catalyst and Solvent Addition: The chosen catalyst (e.g., a fluoride salt or a Lewis acid) and a suitable anhydrous, aprotic solvent are charged into the reactor under an inert atmosphere.
-
Reaction Execution: The reactor is sealed and cooled to the desired reaction temperature. HFP monomer is then introduced into the reactor under pressure. The reaction is allowed to proceed for a predetermined time with vigorous stirring while maintaining a constant temperature and pressure.
-
Reaction Quenching: After the reaction is complete, the reactor is cooled, and the excess HFP is carefully vented. The reaction is quenched by the addition of a suitable reagent to deactivate the catalyst.
-
Workup and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is then removed by distillation. The resulting crude product, a mixture of perfluoroalkene oligomers, is then purified by fractional distillation under reduced pressure to isolate the perfluoroheptene fraction. Further purification to separate the isomers may require preparative chromatography.
Visualizations
References
Technical Support Center: Purification of Perfluorohept-3-ene Isomers
Welcome to the technical support center for the purification of perfluorohept-3-ene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of (E)- and (Z)-perfluorohept-3-ene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
The primary challenge lies in the similar physicochemical properties of the (E)- and (Z)-isomers, making their separation difficult. These similarities often result in close boiling points and similar retention times in chromatography, requiring optimized techniques for effective purification.
Q2: Which purification techniques are most effective for separating this compound isomers?
The most common and effective techniques are fractional distillation and preparative chromatography (both gas and liquid). The choice of method depends on the scale of the purification, the required purity, and the available equipment. For small-scale, high-purity separations, preparative chromatography is often preferred. For larger quantities where high purity is not the absolute priority, fractional distillation can be a viable option.
Q3: What are the expected physical properties of this compound isomers?
While specific experimental data for the individual isomers of this compound is limited in publicly available literature, we can infer properties based on related compounds and general chemical principles. Perfluorohept-1-ene has a boiling point of 80°C, suggesting that the isomers of this compound will have boiling points in a similar range.[1][2] Generally, for alkene isomers, the cis (Z) isomer has a slightly higher boiling point than the trans (E) isomer due to a net molecular dipole moment.[3]
Q4: Are there any safety concerns I should be aware of when handling this compound?
Yes, this compound is classified as a skin irritant.[4] As with all per- and polyfluoroalkyl substances (PFAS), it is crucial to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. For isomers with very close boiling points, a highly efficient fractional distillation column is required.
Problem 1: Poor separation of isomers.
-
Possible Cause: Insufficient column efficiency (too few theoretical plates).
-
Solution:
-
Use a longer distillation column.
-
Use a column with a more efficient packing material (e.g., structured packing or a spinning band distillation column).
-
Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation.
-
-
Possible Cause: Distillation rate is too high.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A slow distillation allows the vapor and liquid phases to reach equilibrium at each stage of the column, leading to better separation.
Problem 2: Product is contaminated with the other isomer.
-
Possible Cause: Inefficient fraction cutting.
-
Solution:
-
Monitor the head temperature closely. A stable temperature indicates a pure fraction is being collected.
-
Collect a "forerun" fraction that contains a mixture of any lower-boiling impurities.
-
Collect a "main" fraction of the desired isomer at a stable boiling point.
-
Collect an "intermediate" fraction as the temperature begins to change, which will be a mixture of the two isomers.
-
Finally, collect the higher-boiling isomer as a separate fraction.
-
Preparative Gas Chromatography (GC)
Preparative GC is a powerful technique for separating volatile compounds with high resolution.
Problem 1: Co-elution of (E)- and (Z)-isomers.
-
Possible Cause: The stationary phase of the GC column is not selective enough for the isomers.
-
Solution:
-
Column Selection: Use a column with a stationary phase that can interact differently with the isomers. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity through dipole-dipole, π-π, and charge transfer interactions.[5][6]
-
Temperature Programming: Optimize the temperature program. A slower temperature ramp can increase the resolution between closely eluting peaks.
-
Carrier Gas Flow Rate: Adjust the carrier gas flow rate to the optimal linear velocity for the chosen column to maximize efficiency.
-
Problem 2: Low recovery of purified isomers.
-
Possible Cause: Decomposition of the compound on the column.
-
Solution:
-
Lower the injector and detector temperatures to the minimum required for efficient volatilization and detection.
-
Ensure the column is well-conditioned and free of active sites.
-
-
Possible Cause: Inefficient trapping of the eluted fractions.
-
Solution:
-
Use a highly efficient trapping system, such as a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.
-
Ensure the transfer line from the detector to the trap is short and heated to prevent condensation before the trap.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is suitable for the purification of less volatile compounds or when thermal degradation is a concern.
Problem 1: Poor separation of isomers.
-
Possible Cause: Inappropriate stationary or mobile phase.
-
Solution:
-
Column Selection: Similar to GC, a pentafluorophenyl (PFP) column is a good starting point for separating fluorinated isomers due to its unique selectivity.[5][6]
-
Mobile Phase Optimization: Systematically vary the composition of the mobile phase. For reversed-phase chromatography on a PFP column, a mobile phase of methanol and water with an additive like ammonium acetate can be effective.[5][6] The separation of some geometric isomers can be sensitive to the organic modifier (e.g., methanol vs. acetonitrile) and temperature.[7]
-
Temperature Control: Increasing the column temperature can sometimes improve the resolution of geometric isomers.[7]
-
Problem 2: Peak fronting or tailing, leading to impure fractions.
-
Possible Cause: Column overloading.
-
Solution: Reduce the injection volume or the concentration of the sample. Overloading the column leads to poor peak shape and decreased resolution.
-
Possible Cause: Inappropriate solvent for sample dissolution.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.
Data Presentation
| Compound | Molecular Formula | Isomer | Estimated Boiling Point (°C) | Rationale |
| This compound | C₇F₁₄ | (E)-isomer | ~78-80 | Based on the boiling point of perfluorohept-1-ene (80°C) and the general trend of trans-isomers having lower boiling points.[1][3] |
| This compound | C₇F₁₄ | (Z)-isomer | ~80-82 | Based on the general trend of cis-isomers having slightly higher boiling points due to a net molecular dipole.[3] |
Experimental Protocols
General Protocol for Preparative HPLC Separation of this compound Isomers
This protocol is a starting point based on methods used for separating other perfluorinated isomers.[5][6] Optimization will be necessary for the specific separation of this compound isomers.
-
Column: Hypersil GOLD™ PFP (or equivalent pentafluorophenyl stationary phase), preparative scale (e.g., 250 mm x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 20 mM Ammonium Acetate in Water
-
Solvent B: Methanol
-
-
Gradient Elution:
-
Start with a mobile phase composition that allows for good retention of the isomers (e.g., 30-40% B).
-
Develop a shallow gradient, increasing the percentage of Solvent B slowly to elute the isomers separately.
-
A suggested starting gradient could be:
-
0-5 min: 40% B
-
5-25 min: 40% to 60% B
-
25-30 min: 60% B
-
Followed by a wash with a high percentage of B and re-equilibration at the starting conditions.
-
-
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for fraction collection.
-
Injection Volume: Start with a small injection volume to determine the retention times and separation, then scale up for preparative purification, being careful not to overload the column.
Visualizations
Caption: General workflow for the purification of this compound isomers.
Caption: Troubleshooting logic for poor separation of this compound isomers.
References
- 1. 355-63-5 CAS MSDS (PERFLUOROHEPTENE-1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Perfluoro-1-heptene [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C7F14 | CID 10926147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Perfluoroalkenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perfluoroalkene reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of perfluoroalkenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in perfluoroalkene reactions?
A1: Impurities in perfluoroalkene reactions can be broadly categorized as:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Reagents and Catalysts: Reagents such as bases, phosphines (from Wittig-type reactions), and metal catalysts may persist after the reaction.[1]
-
Byproducts from Side Reactions: Perfluoroalkenes can undergo side reactions leading to impurities. For example, in the dimerization of hexafluoropropene, toxic isomers like perfluoro-2-methyl-2-pentene can form alongside the desired products.[2] Higher oligomers are also common.[1][2]
-
Solvent Residues: The reaction solvent can be a significant impurity, especially if it has a high boiling point or forms an azeotrope with the product.
-
Hydrolysis Products: Perfluoroalkenes can be susceptible to hydrolysis, especially during aqueous workups, leading to the formation of corresponding ketones or other degradation products.
Q2: How can I analyze the purity of my perfluoroalkene sample?
A2: The purity of perfluoroalkenes is most commonly assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is well-suited for volatile fluorinated compounds and can separate and identify different isomers and oligomers.[3][4] For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) with a suitable fluorous stationary phase can be employed.[5] ¹⁹F NMR spectroscopy is also a powerful tool for characterizing fluorinated compounds and determining isomeric ratios.
Q3: Are there any specific safety precautions I should take when purifying perfluoroalkenes?
A3: Yes, working with perfluoroalkenes requires special safety considerations. Some perfluoroalkenes and their byproducts can be toxic.[2] It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves. Be aware of the potential for pressure buildup during reactions and distillations, especially with low-boiling-point perfluoroalkenes. Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.
Troubleshooting Guides
Distillation
Q1: I'm trying to purify my perfluoroalkene by distillation, but I'm getting a constant boiling mixture instead of a sharp separation. What's happening?
A1: You are likely encountering an azeotrope, which is a mixture of two or more liquids that has a constant boiling point and composition throughout distillation. Perfluoroalkenes and fluorinated solvents are known to form azeotropes with common organic solvents.[6][7]
Troubleshooting Steps:
-
Identify the Azeotrope: Consult the literature for known azeotropes of your perfluoroalkene and solvent system.
-
Azeotropic Distillation: If a known azeotrope exists, you may be able to add a third component (an entrainer) to form a new, lower-boiling azeotrope with one of the components, allowing for its removal.
-
Extractive Distillation: This technique involves adding a high-boiling, miscible solvent that alters the relative volatility of the components in the mixture, thereby breaking the azeotrope.[8]
-
Alternative Purification Method: If distillation proves ineffective, consider switching to another purification technique like column chromatography.
Column Chromatography
Q1: My perfluoroalkene is running with the solvent front on a standard silica gel column, and I'm getting no separation from nonpolar impurities. How can I improve this?
A1: Perfluoroalkenes are highly nonpolar and have very low affinity for polar stationary phases like silica gel. This often results in poor retention and co-elution with other nonpolar compounds.
Troubleshooting Steps:
-
Use a Less Polar Mobile Phase: Start with a very nonpolar eluent, such as hexane or pentane, and only add a very small amount of a slightly more polar solvent if necessary.
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with sufficient fluorine content, consider using a fluorous-modified silica gel. These stationary phases work on the principle of "fluorous-fluorous" interactions, retaining fluorinated compounds while allowing non-fluorinated impurities to pass through.[5]
-
Reversed-Phase Chromatography: If your perfluoroalkene has some polar functionality, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., acetonitrile/water or methanol/water) might provide better separation.
-
Dry Loading: If your compound is not very soluble in the initial eluent, you can adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the solid can be loaded onto the top of the column.[9]
Q2: My perfluoroalkene seems to be degrading on the silica gel column. What can I do?
A2: Silica gel is acidic and can cause the degradation of sensitive compounds. Some perfluoroalkenes may be susceptible to acid-catalyzed hydrolysis or rearrangement.
Troubleshooting Steps:
-
Neutralize the Silica Gel: You can use deactivated or neutralized silica gel. A common method is to wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent, and then re-equilibrate with the mobile phase.[9]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
-
Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[10][11]
Quantitative Data on Purification Methods
| Compound | Impurity | Purification Method | Purity Achieved | Reference |
| Hexafluoropropene Dimers | Toxic Isomers | Chemical treatment followed by distillation | >99% | [2] |
| Perfluoroalkenes | Oligomers | Fractional Distillation | Varies with conditions | [1] |
| Linalool | Farnesol, Linalyl Acetate | Flash Chromatography | 97-99% | [11] |
Note: The table above provides examples of purity levels achievable with different techniques. Actual results will vary depending on the specific compounds and experimental conditions.
Experimental Protocols
Protocol 1: Fractional Distillation of a Perfluoroalkene Mixture
This protocol describes the separation of a mixture of perfluoroalkene isomers with different boiling points.
Materials:
-
Crude perfluoroalkene mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)[12]
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. It is advisable to use PTFE sleeves or grease for a good seal, especially when working under vacuum.
-
Charging the Flask: Charge the round-bottom flask with the crude perfluoroalkene mixture and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.[12]
-
Heating: Begin heating the flask gently. The goal is to establish a slow and steady distillation rate.
-
Equilibration: Allow the vapor to slowly rise through the column. You should observe a ring of condensing vapor moving up the column. The system is at equilibrium when the temperature at the distillation head stabilizes.
-
Collecting Fractions: Collect the distillate in separate receiving flasks based on the boiling point ranges. The first fraction will be enriched in the lower-boiling component.
-
Monitoring: Monitor the temperature at the distillation head. A sharp increase in temperature indicates that the higher-boiling component is beginning to distill. Change the receiving flask at this point.
-
Shutdown: Once the separation is complete, turn off the heating and allow the apparatus to cool down before disassembling.
Protocol 2: Flash Chromatography of a Crude Perfluoroalkene Product
This protocol is for the purification of a perfluoroalkene from less polar and more polar impurities using a silica gel column.
Materials:
-
Crude perfluoroalkene product
-
Silica gel (for flash chromatography)
-
Eluent (e.g., hexane, or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring fractions
Procedure:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that gives your desired product an Rf value of approximately 0.2-0.35.[11]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed. Add a thin layer of sand on top of the silica gel to protect the surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the sample to the top of the column. Alternatively, for compounds with low solubility, use the dry loading method described in the troubleshooting section.[9]
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in small fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. Be mindful of the volatility of your perfluoroalkene to avoid product loss.
Visualizations
Caption: A decision workflow for selecting a suitable purification method for perfluoroalkenes.
Caption: Troubleshooting common issues in perfluoroalkene purification by column chromatography.
References
- 1. US4042638A - Process for preparing oligomers of hexafluoropropene - Google Patents [patents.google.com]
- 2. WO2006119005A1 - Process for purifying hexafluoropropene dimers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HK1146293A - Azeotropic compositions comprising fluorinated olefins for cleaning applications - Google Patents [patents.google.com]
- 7. agcce.com [agcce.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Preventing polymerization of perfluorohept-3-ene during storage
Disclaimer: Perfluorohept-3-ene is a specialty chemical with limited publicly available data on its specific polymerization behavior. The following guidelines are based on general principles for storing and handling reactive fluoroalkenes. It is crucial to consult the Safety Data Sheet (SDS) provided by your supplier and to perform small-scale stability tests under your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample becoming viscous or forming solids during storage?
A1: This is a strong indication of polymerization. This compound, like other alkenes, can undergo free-radical polymerization, where individual monomer units link together to form long chains (oligomers or polymers). This process increases the viscosity of the liquid and can eventually lead to the formation of solid precipitates.
Q2: What factors can initiate the polymerization of this compound?
A2: Polymerization is typically initiated by free radicals. Common sources of free radicals in a laboratory setting include:
-
Oxygen: Peroxides can form in the presence of oxygen, which then decompose to initiate polymerization.
-
Light (UV radiation): High-energy light can generate radicals.
-
Heat: Elevated temperatures can accelerate the decomposition of trace impurities (like peroxides) into radicals.
-
Impurities: Contaminants such as metal ions or residual initiators from synthesis can trigger polymerization.
Q3: How should I store this compound to prevent polymerization?
A3: Proper storage is the most effective way to maintain the stability of this compound. Key recommendations include:
-
Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended. Avoid freezing, as this can cause phase separation of any added stabilizers.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1] Nitrogen blanketing is essential for both short- and long-term storage of olefins.[1]
-
Light: Use amber glass bottles or store in a light-proof secondary container to protect from UV radiation.
-
Container: Use clean, dry containers made of appropriate materials (e.g., glass or fluorinated polymers). Ensure the container is tightly sealed.
Q4: Can I use a chemical inhibitor to prevent polymerization?
A4: Yes, adding a polymerization inhibitor is a common practice for stabilizing reactive monomers. These compounds work by scavenging free radicals, thus interrupting the polymerization chain reaction. The choice and concentration of the inhibitor are critical and may require experimental validation for this compound.
Q5: What are some common inhibitors for alkenes?
A5: While specific data for this compound is unavailable, common inhibitors for vinyl monomers include:
-
Phenolic compounds: Hydroquinone (HQ), Butylated Hydroxytoluene (BHT). These often require the presence of oxygen to be effective.[2]
-
Quinones: These are effective radical scavengers.
-
Hindered Amine Light Stabilizers (HALS): These are particularly effective against light-induced degradation and work by cyclically removing free radicals.[3][4][5][6]
-
Nitroxide stable radicals: Such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased Viscosity | Onset of polymerization (oligomer formation). | 1. Immediately check the storage conditions (temperature, light exposure). 2. Consider adding a suitable inhibitor after consulting with a senior chemist or the supplier. 3. Perform a quality control check (see Experimental Protocols). |
| Hazy Appearance or Precipitate | Advanced polymerization. | 1. Do not use the material for your experiment. 2. Dispose of the material according to your institution's hazardous waste guidelines. 3. Review your storage and handling procedures to prevent recurrence. |
| Discoloration | Possible degradation or reaction with impurities. | 1. Check for potential contaminants in the storage container. 2. Evaluate if the material has been exposed to incompatible substances. 3. If in doubt, do not use and consult the supplier. |
Data Presentation: Inhibitor Classes for Olefins
| Inhibitor Class | Mechanism of Action | Typical Concentration | Advantages | Considerations |
| Phenolic (e.g., Hydroquinone) | Reacts with peroxy-free radicals.[2] | 10-1000 ppm | Cost-effective and widely used. | Often requires oxygen to function; can discolor the monomer. |
| Quinones | Acts as a radical scavenger. | 5-500 ppm | Effective for a range of vinyl monomers. | Can be highly colored. |
| Hindered Amines (HALS) | Scavenges free radicals in a catalytic cycle.[6] | 100-2000 ppm | Long-term stability, effective against UV degradation. | May be less effective as a thermal stabilizer at high temperatures. |
| Nitroxides (e.g., TEMPO) | Stable free radical that reversibly terminates growing polymer chains. | 10-200 ppm | Highly efficient radical trap. | Can be more expensive; may interfere with intended polymerization if not removed. |
Experimental Protocols
Protocol 1: Visual Inspection and Qualitative Assessment
-
Objective: To quickly assess the quality of a stored this compound sample.
-
Procedure:
-
Before opening, allow the refrigerated container to warm to room temperature to prevent moisture condensation.
-
In a well-ventilated fume hood, carefully open the container.
-
Visually inspect the sample for any signs of discoloration, haziness, or solid precipitates.
-
Gently swirl the container and observe the viscosity. Compare it to a fresh or known-good sample if available.
-
A significant increase in viscosity or the presence of solids indicates polymerization.
-
Protocol 2: Monitoring for Oligomer Formation by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To quantitatively detect the presence of dimers, trimers, and other low-molecular-weight oligomers.
-
Methodology:
-
Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable, volatile solvent (e.g., perfluorohexane or a fluorinated ether) that does not interfere with the analysis.
-
GC Conditions (Example):
-
Column: A low-polarity column suitable for separating fluorinated compounds (e.g., a DB-1 or equivalent).
-
Injector: Split/splitless injector at a temperature that ensures volatilization without degradation (e.g., 150-200°C).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute higher-boiling oligomers.
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range that will cover the monomer and expected oligomers (e.g., m/z 50-1000).
-
-
Data Analysis:
-
The monomer will be the most prominent peak.
-
Look for peaks at higher retention times with mass spectra corresponding to multiples of the monomer's mass (e.g., dimer, trimer).
-
The presence and increasing area of these oligomer peaks over time indicate ongoing polymerization.
-
-
Protocol 3: Quantification of Peroxide Impurities
-
Objective: To determine the concentration of peroxide impurities, which can act as polymerization initiators.
-
Methodology: Several methods exist, including commercially available test strips for a quick check or more quantitative titrimetric and spectrophotometric methods. A common approach is the iodometric titration.
-
Principle: Peroxides oxidize iodide (I⁻) to iodine (I₂). The amount of iodine produced is then determined by titration with a standard solution of sodium thiosulfate.
-
Procedure (General Outline):
-
In a flask, dissolve a known weight of the this compound sample in a suitable solvent (e.g., a mixture of acetic acid and a solvent like isopropanol that can dissolve both the sample and the reagents).
-
Add a saturated solution of potassium iodide.
-
Allow the reaction to proceed in the dark for a set period (e.g., 5-15 minutes).
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator to determine the endpoint (disappearance of the blue color).
-
-
Calculation: The peroxide concentration (in meq/kg) can be calculated from the volume of titrant used.
-
Visualizations
References
Technical Support Center: Optimizing Catalysts for Perfluorohept-3-ene Reactions
Welcome to the technical support center for catalyst optimization in reactions involving perfluorohept-3-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalytic reactions performed with this compound?
A1: this compound is a fluorinated alkene that can undergo several types of catalytic reactions, primarily:
-
Hydrogenation: The addition of hydrogen across the double bond to yield perfluoroheptane. This is crucial for obtaining saturated fluorocarbons.
-
Isomerization: The conversion between the E and Z isomers of this compound, or the migration of the double bond to other positions in the carbon chain.
-
Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond.
-
Functionalization Reactions: Various reactions to introduce new functional groups to the molecule.
Q2: Which catalysts are typically recommended for the hydrogenation of this compound?
A2: For the hydrogenation of fluorinated olefins like this compound, heterogeneous catalysts are commonly employed. Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium on alumina (Pd/Al₂O₃), are often effective.[1][2] Platinum-based catalysts can also be used. Homogeneous catalysts like Wilkinson's catalyst ((PPh₃)₃RhCl) and Crabtree's catalyst may also be suitable, especially when high selectivity is required.[3]
Q3: What factors can influence the selectivity and conversion in this compound isomerization?
A3: The selectivity and conversion in isomerization reactions are influenced by several factors:
-
Catalyst Type: Both acid and base catalysts can be used. For example, zeolites like H-beta (HBEA) can be effective for double-bond isomerization.[4]
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to undesirable side products or catalyst deactivation.
-
Solvent: The choice of solvent can affect catalyst activity and selectivity.
-
Substrate Purity: Impurities in the this compound starting material can poison the catalyst.
Q4: How can I monitor the progress of my this compound reaction?
A4: The progress of the reaction can be monitored using standard analytical techniques. ¹⁹F NMR spectroscopy is a particularly powerful tool for tracking the consumption of the this compound starting material and the formation of fluorinated products, as the chemical shifts are very sensitive to the local fluorine environment. Gas chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be used to separate and identify the components of the reaction mixture.
Troubleshooting Guides
Problem 1: Low or No Conversion
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst has been properly activated and handled under inert conditions if it is air- or moisture-sensitive. Consider trying a different batch of catalyst. |
| Catalyst Poisoning | Impurities in the substrate, solvent, or gas streams (e.g., sulfur compounds, water) can poison the catalyst. Purify all reagents and gases before use. |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments. Be aware that excessive loading can sometimes lead to side reactions. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and pressure. For hydrogenations, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations. |
| Incorrect Solvent | The solvent can significantly impact the reaction. Screen a range of solvents with different polarities. |
Problem 2: Poor Selectivity (Formation of Undesired Byproducts)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | Lower the reaction temperature to favor the desired reaction pathway. This may require longer reaction times. |
| Incorrect Catalyst | The choice of catalyst is critical for selectivity. For example, in hydrogenation, some catalysts may be more prone to causing isomerization. Screen different catalysts and supports. |
| Hydrogen Pressure (for Hydrogenation) | In hydrogenation reactions, excessively high hydrogen pressure can sometimes lead to over-reduction or other side reactions. Optimize the hydrogen pressure. |
| Reaction Time | Prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress and stop it once the desired product is maximized. |
Problem 3: Catalyst Deactivation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Sintering | High temperatures can cause metal particles on a supported catalyst to agglomerate, reducing the active surface area. Operate at the lowest effective temperature.[5] |
| Fouling/Coking | Deposition of carbonaceous materials on the catalyst surface can block active sites. This is more common in reactions involving hydrocarbons but can also occur with fluorocarbons under certain conditions.[5] |
| Poisoning | As mentioned in "Low or No Conversion," impurities can irreversibly bind to active sites. Rigorous purification of all reactants is essential. |
| Phase Transformation | The active phase of the catalyst can transform into an inactive one under reaction conditions.[5] Characterize the catalyst before and after the reaction to investigate this possibility. |
Experimental Protocols
General Protocol for Hydrogenation of this compound
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and sampling valve is charged with this compound and a suitable solvent (e.g., perfluorohexane or a fluorinated ether).
-
Catalyst Addition: The catalyst (e.g., 5% Pd/C, 1-5 mol%) is added to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: The reactor is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10-50 bar). The reaction mixture is heated to the desired temperature (e.g., 50-100 °C) and stirred vigorously.
-
Monitoring: The reaction progress is monitored by taking small aliquots at regular intervals and analyzing them by ¹⁹F NMR or GC-MS.
-
Workup: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.
Data Presentation
Table 1: Effect of Catalyst on the Hydrogenation of this compound
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to Perfluoroheptane (%) |
| 1 | 5% Pd/C | 2 | 80 | 20 | 6 | 95 | >99 |
| 2 | 5% Pt/C | 2 | 80 | 20 | 6 | 88 | >99 |
| 3 | 10% Pd/Al₂O₃ | 2 | 80 | 20 | 6 | 92 | 98 |
| 4 | RhCl(PPh₃)₃ | 1 | 60 | 30 | 12 | 75 | >99 |
Reaction conditions: 1 mmol this compound, 5 mL solvent.
Table 2: Optimization of Reaction Conditions for Isomerization of Z-Perfluorohept-3-ene
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to E-isomer (%) |
| 1 | H-BEA | Toluene | 100 | 24 | 65 | 90 |
| 2 | H-BEA | Dioxane | 100 | 24 | 55 | 85 |
| 3 | H-BEA | Toluene | 120 | 12 | 80 | 88 |
| 4 | Amberlyst-15 | Toluene | 100 | 24 | 40 | 95 |
Reaction conditions: 1 mmol Z-Perfluorohept-3-ene, 20 mg catalyst, 2 mL solvent.
Visualizations
Caption: A typical experimental workflow for catalytic reactions of this compound.
Caption: A troubleshooting guide for addressing low or no conversion in your reaction.
Caption: Common pathways leading to catalyst deactivation.
References
Technical Support Center: Synthesis of Perfluorohept-3-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of perfluorohept-3-ene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common sources of impurities in the synthesis of this compound?
A1: Impurities in this compound synthesis can arise from several sources, including side reactions during the synthesis, incomplete reactions, and contaminants in the starting materials. Common side reactions include isomerization, oligomerization, and defluorination. Direct fluorination processes, if used, are known to be aggressive and can lead to a variety of byproducts, including cyclic and branched isomers due to uncontrolled reactions and carbon-chain shortening.[1]
Q2: My reaction is showing a low yield of this compound. What are the potential causes and solutions?
A2: Low yields can be attributed to several factors. Incomplete dehalogenation of the precursor is a common issue. Additionally, side reactions such as oligomerization of the desired alkene product can consume the target molecule.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction temperature or time. - Ensure efficient mixing. - Check the purity and activity of the dehalogenating agent (e.g., zinc, copper). |
| Suboptimal Reaction Conditions | - Optimize the solvent system. Polar aprotic solvents like DMF are often used. - Adjust the stoichiometry of the reactants. |
| Oligomerization of Product | - Lower the reaction temperature. - Reduce the concentration of the reactants. - Introduce a radical inhibitor if a radical mechanism is suspected. |
| Loss during Workup/Purification | - Use efficient extraction and distillation techniques tailored for fluorinated compounds. - Minimize exposure to high temperatures during purification to prevent isomerization or decomposition. |
Q3: I am observing unexpected peaks in my GC-MS analysis. What could these be?
A3: Unexpected peaks in the GC-MS analysis of this compound synthesis often correspond to isomers and oligomers.
-
Isomers: Perfluoroalkenes can undergo isomerization, leading to the formation of other perfluoroheptene isomers (e.g., perfluorohept-1-ene, perfluorohept-2-ene). This can be influenced by temperature and the presence of catalysts.
-
Oligomers: The reactivity of the double bond in this compound can lead to the formation of dimers, trimers, and other higher oligomers.
-
Partially Halogenated Intermediates: If the dehalogenation reaction is incomplete, you may see peaks corresponding to the starting material or partially dehalogenated intermediates.
Q4: How can I minimize the formation of isomers of this compound?
A4: Isomerization can be a significant side reaction. To minimize the formation of isomers, consider the following:
-
Temperature Control: Perform the reaction and subsequent purification steps at the lowest feasible temperature.
-
Catalyst Selection: If a catalyst is used, select one that is known to have high selectivity for the desired isomer.
-
Reaction Time: Shorter reaction times can sometimes reduce the extent of isomerization.
Q5: What are the best practices for the purification of this compound?
A5: Purification of perfluoroalkenes typically involves fractional distillation. Due to the low boiling points and volatility of these compounds, careful control of the distillation parameters is crucial. For the removal of polyfluoroalkane byproducts, reaction with elemental fluorine at elevated pressure and temperature can be an effective purification method, as it tends to proceed without significant byproduct formation.[2]
Experimental Protocol: Synthesis of this compound via Dechlorination
This protocol describes a general method for the synthesis of this compound from 3,4-dichloro-perfluoroheptane.
Materials:
-
3,4-dichloro-perfluoroheptane
-
Zinc dust, activated
-
N,N-Dimethylformamide (DMF), anhydrous
-
Iodine (catalytic amount)
-
Hydrochloric acid, 2M
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an inlet for inert gas.
-
Charge the flask with activated zinc dust (1.5 equivalents) and a catalytic amount of iodine under a positive pressure of inert gas.
-
Add anhydrous DMF to the flask via a cannula, ensuring the zinc dust is well-suspended.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Slowly add a solution of 3,4-dichloro-perfluoroheptane (1 equivalent) in anhydrous DMF to the reaction mixture over 1-2 hours.
-
After the addition is complete, maintain the reaction at 80 °C and monitor the progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 2M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable low-boiling-point solvent (e.g., a perfluorinated solvent or a highly fluorinated ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
Purify the crude product by fractional distillation to obtain this compound.
Visualizing Workflows and Relationships
Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Defluorination of aqueous perfluorooctanesulfonate by activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging investigator series: rapid defluorination of 22 per- and polyfluoroalkyl substances in water using sulfite irradiated by medium-pressure UV - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Perfluorohept-3-ene Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of perfluorohept-3-ene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for preparing this compound is through the isomerization of other perfluoroheptene isomers. This process typically involves reacting a starting perfluoroheptene isomer, such as perfluorohept-1-ene or perfluorohept-2-ene, in the presence of a fluoride salt catalyst and a polar aprotic solvent.[1]
Q2: I am seeing a mixture of perfluoroheptene isomers in my final product. How can I improve the selectivity towards this compound?
A2: Achieving high selectivity for a specific isomer like this compound can be challenging due to the potential for equilibrium between different isomers. To improve selectivity, consider the following:
-
Catalyst Choice: The choice of fluoride salt catalyst can influence the isomer distribution. Experiment with different alkali metal fluorides (e.g., CsF, KF, NaF) to find the optimal catalyst for your desired isomer.
-
Reaction Time and Temperature: Carefully monitor the reaction progress over time. Shorter reaction times may favor the kinetic product, while longer times could lead to a thermodynamic mixture of isomers. Temperature also plays a crucial role; lower temperatures might enhance selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the reaction pathway. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are commonly used.[1] Varying the solvent could alter the product distribution.
Q3: My isomerization reaction is very slow or not proceeding at all. What are the possible causes?
A3: Several factors can contribute to a sluggish or stalled reaction:
-
Catalyst Deactivation: The fluoride catalyst can be deactivated by trace amounts of water or protic impurities in the reactants or solvent. Ensure all reagents and the reaction setup are scrupulously dried.
-
Insufficient Catalyst Loading: The amount of catalyst can be critical. If the reaction is slow, a modest increase in the catalyst loading may be beneficial.
-
Poor Solubility: The catalyst and starting material must have sufficient solubility in the chosen solvent for the reaction to proceed efficiently. If solubility is an issue, consider a different solvent or a phase-transfer catalyst.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A careful balance must be struck. If the reaction is too slow, a controlled increase in temperature may be necessary.
Q4: How can I effectively purify the final this compound product?
A4: Purification of fluorinated compounds can be challenging due to their unique physical properties. Common purification techniques include:
-
Distillation: Fractional distillation is often the most effective method for separating perfluoroheptene isomers, provided they have sufficiently different boiling points.
-
Preparative Gas Chromatography (Prep-GC): For high-purity samples on a smaller scale, preparative GC can be an excellent purification method.
-
Washing/Extraction: Washing the crude product with water can help remove the solvent (e.g., DMF, DMSO) and the fluoride catalyst. However, be mindful of potential emulsion formation with highly fluorinated compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of this compound production via isomerization.
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Starting Material | 1. Inactive catalyst due to moisture.2. Insufficient reaction time or temperature.3. Poor mixing in the reactor. | 1. Ensure all reagents and solvents are anhydrous. Dry the catalyst before use.2. Gradually increase the reaction temperature and monitor the reaction progress by GC. Extend the reaction time.3. Improve agitation to ensure good contact between the catalyst and reactants. |
| Formation of Undesired Side Products | 1. Reaction temperature is too high, leading to decomposition or polymerization.2. Presence of impurities in the starting material. | 1. Lower the reaction temperature and monitor for side product formation.2. Analyze the starting material for impurities and purify if necessary. |
| Difficulty in Separating Isomers | 1. Boiling points of the isomers are too close for efficient distillation.2. Co-elution during chromatographic purification. | 1. Use a high-efficiency distillation column (e.g., spinning band distillation).2. Optimize the GC or column chromatography conditions (e.g., change the stationary phase, temperature program, or solvent gradient). |
| Product Loss During Workup | 1. Emulsion formation during aqueous washing.2. Volatility of the product leading to loss during solvent removal. | 1. Use brine to break emulsions. Consider alternative workup procedures that avoid aqueous washing if possible.2. Use a rotary evaporator with a cold trap and carefully control the pressure and temperature during solvent removal. |
Experimental Protocols
Protocol 1: Isomerization of Perfluorohept-1-ene to this compound
Materials:
-
Perfluorohept-1-ene (starting material)
-
Cesium Fluoride (CsF), anhydrous (catalyst)
-
Dimethylformamide (DMF), anhydrous (solvent)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle with temperature control
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Charging Reagents: Under an inert atmosphere, charge the flask with anhydrous DMF (e.g., 10 volumes relative to the starting material). Add anhydrous cesium fluoride (e.g., 0.1 to 0.5 molar equivalents).
-
Addition of Starting Material: Add the perfluorohept-1-ene to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the ratio of isomers.
-
Workup: Once the desired isomer distribution is reached, cool the reaction mixture to room temperature.
-
Isolation: Carefully pour the reaction mixture into a separatory funnel containing cold water. The lower fluorocarbon layer should separate. Wash the organic layer with water to remove DMF and the catalyst.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., MgSO₄) and purify by fractional distillation to isolate the this compound.
Visualizations
Caption: Experimental workflow for the isomerization of perfluoroheptenes.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Fluoroalkene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conversion rates in fluoroalkene reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura cross-coupling reaction to synthesize a fluoroalkene is showing low to no conversion. What are the potential causes and how can I improve the yield?
Low conversion in a Suzuki-Miyaura reaction involving fluoroalkenes can stem from several factors, primarily related to the catalyst system, reaction conditions, and the stability of the reagents.
Potential Causes and Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the corresponding ligand is critical. While Pd(OAc)₂ is a common choice, some fluoroalkene substrates may require more reactive catalysts like Pd(OCOCF₃)₂. The presence of a phosphine ligand, such as PPh₃, is often necessary for the generation of the active Pd(0) species.[1][2]
-
Base Selection: The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent and may require screening.
-
Solvent System: A combination of an organic solvent (e.g., Dioxane, THF, Toluene) and an aqueous solution is typically used. The ratio of these solvents can influence the solubility of the reagents and, consequently, the reaction rate.
-
Temperature: Insufficient temperature can lead to slow reaction kinetics. While some reactions proceed at room temperature, others may require heating to reflux to achieve good conversion.[1]
-
Boronic Acid/Ester Instability: Boronic acids and their derivatives can be unstable and prone to decomposition, which is a common reason for low yields in Suzuki-Miyaura reactions. Ensure the quality of your boronic acid or consider using more stable boronate esters.
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of homocoupling byproducts.
Troubleshooting Summary Table for Suzuki-Miyaura Reactions:
| Parameter | Observation | Recommendation |
| Catalyst | Low or no conversion with Pd(OAc)₂. | Switch to a more reactive catalyst such as Pd(OCOCF₃)₂ or use a pre-catalyst like Pd₂(dba)₃.[1] |
| Ligand | Reaction stalls or proceeds slowly. | Ensure the presence of a suitable phosphine ligand (e.g., PPh₃, SPhos) to facilitate the catalytic cycle. |
| Base | Incomplete reaction. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your substrate. |
| Temperature | Reaction is sluggish at room temperature. | Increase the temperature, potentially to the reflux temperature of the solvent.[1] |
| Solvent | Reagents are not fully dissolved. | Adjust the solvent system or the solvent ratio to improve solubility. |
| Degassing | Presence of homocoupling byproducts. | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas. |
Q2: I am attempting a Wittig reaction to synthesize a fluoroalkene, but the conversion is poor. What are the common pitfalls and how can I optimize the reaction?
The Wittig reaction is a powerful tool for alkene synthesis, but its application to fluoroalkenes can present unique challenges. Low conversion is often linked to the stability of the ylide and the reaction conditions.
Potential Causes and Solutions:
-
Ylide Formation: The first step, the generation of the phosphorus ylide, is crucial. Incomplete deprotonation of the phosphonium salt will lead to low concentrations of the active Wittig reagent. The choice of base is critical; for less acidic phosphonium salts, a strong base like n-butyllithium (n-BuLi) is often required.
-
Ylide Stability: Some fluorinated ylides can be unstable. It is often best to generate the ylide in situ and use it immediately.
-
Aldehyde/Ketone Reactivity: Sterically hindered or electron-rich carbonyl compounds may react slowly. Increasing the reaction temperature or using a more reactive ylide can sometimes overcome this issue.
-
Side Reactions: The presence of water or other protic sources can quench the ylide. Ensure all glassware is dry and use anhydrous solvents.
-
Byproduct Removal: The triphenylphosphine oxide byproduct can sometimes complicate product isolation and purification, potentially leading to lower isolated yields.[3][4]
Troubleshooting Summary Table for Wittig Reactions:
| Parameter | Observation | Recommendation |
| Base | Incomplete ylide formation. | Use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) depending on the acidity of the phosphonium salt. |
| Reaction Time | Low conversion after standard reaction time. | Monitor the reaction by TLC and allow it to proceed for a longer duration if necessary. |
| Temperature | No reaction at room temperature. | Gently heat the reaction mixture, but be mindful of potential ylide decomposition at higher temperatures. |
| Moisture | Low yield and presence of byproducts. | Use flame-dried glassware and anhydrous solvents to prevent quenching of the ylide. |
| Purification | Difficulty in separating the product from triphenylphosphine oxide. | Optimize the crystallization or chromatography conditions for efficient separation.[3][4] |
Q3: My Mizoroki-Heck reaction with a fluoroalkene substrate is not proceeding as expected. What factors should I investigate to improve the conversion rate?
The Mizoroki-Heck reaction is a versatile method for C-C bond formation, but its success with fluoroalkenes can be highly dependent on the specific substrates and reaction conditions.
Potential Causes and Solutions:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand is critical. In some cases, ligandless conditions can be effective, while for other substrates, phosphine ligands are necessary to stabilize the catalyst and promote the desired reactivity.
-
Base: The base plays a crucial role in the regeneration of the active Pd(0) catalyst. Common bases include organic amines (e.g., Et₃N) and inorganic bases (e.g., K₂CO₃, NaOAc). The choice of base can influence both the rate and selectivity of the reaction.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
-
Substrate Reactivity: The electronic properties of the fluoroalkene and the aryl halide can significantly impact the reaction. Electron-withdrawing groups on the aryl halide generally facilitate oxidative addition, while the reactivity of the fluoroalkene can be influenced by the fluorine substitution pattern.
-
Side Reactions: β-Hydride elimination from the alkyl-palladium intermediate is a key step in the catalytic cycle. However, with certain fluoroalkenes, other elimination pathways or side reactions may compete, leading to the formation of undesired byproducts.
Troubleshooting Summary Table for Mizoroki-Heck Reactions:
| Parameter | Observation | Recommendation |
| Catalyst | Low catalyst activity. | Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and consider the addition of a phosphine ligand. |
| Base | Reaction is slow or incomplete. | Experiment with different organic and inorganic bases to find the optimal conditions for your system. |
| Solvent | Poor solubility or side reactions. | Try different polar aprotic solvents (e.g., DMF, DMAc, NMP) to improve the reaction outcome. |
| Temperature | No reaction at lower temperatures. | The Mizoroki-Heck reaction often requires elevated temperatures (80-140 °C) to proceed efficiently. |
| Byproducts | Formation of undesired isomers or decomposition. | Carefully analyze the byproduct profile to understand competing reaction pathways and adjust the reaction conditions accordingly. |
Experimental Protocols
General Considerations for All Reactions:
-
All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
-
Glassware should be oven-dried or flame-dried before use to remove any traces of water.
-
Solvents should be anhydrous and degassed prior to use.
Detailed Protocol for Suzuki-Miyaura Cross-Coupling of a Fluoroalkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Fluoroalkene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the fluoroalkene, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Protocol for Wittig Reaction to Synthesize a Fluoroalkene
This protocol describes the in-situ generation of the ylide followed by the reaction with a carbonyl compound.
Materials:
-
(Fluoromethyl)triphenylphosphonium iodide (1.1 equiv)
-
n-Butyllithium (1.05 equiv, solution in hexanes)
-
Aldehyde or Ketone (1.0 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the (fluoromethyl)triphenylphosphonium iodide and anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe. The solution should turn a characteristic color (often orange or deep red), indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Detailed Protocol for Mizoroki-Heck Reaction of a Fluoroalkene
This is a general procedure and optimization of the catalyst, ligand, base, and temperature is often necessary.
Materials:
-
Fluoroalkene (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tol)₃ (0.04 equiv)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine the aryl halide, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the fluoroalkene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General troubleshooting workflow for low conversion rates.
Caption: Impact of reaction parameters on fluoroalkene synthesis outcomes.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues in perfluorohept-3-ene applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorohept-3-ene. The information is presented in a question-and-answer format to directly address common challenges, with a focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a fluorinated organic compound.[1] Like other perfluorocarbons, it is characterized by high chemical inertness and thermal stability. Due to its fluorinated nature, it is both hydrophobic (water-repelling) and lipophobic (fat-repelling), which leads to its low solubility in many common solvents.[2]
Q2: Why is this compound so difficult to dissolve in common laboratory solvents?
The carbon-fluorine bonds in this compound are highly polarized, but the molecule's overall symmetry and the shielding of the carbon backbone by fluorine atoms result in very weak intermolecular forces.[3][4] This "fluorophilicity" means it prefers to interact with other fluorinated molecules and does not readily mix with hydrocarbon-based organic solvents or polar solvents like water.[3][4]
Q3: What are the primary safety concerns when handling this compound?
This compound is classified as a skin irritant.[1] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guide: Solubility Issues
Issue 1: My compound, dissolved in a common organic solvent, precipitates when I add this compound.
-
Probable Cause: Immiscibility between the hydrocarbon-based organic solvent and the perfluorinated solvent. This is a common issue as perfluorocarbons are known to form separate phases with many organic solvents, a principle utilized in fluorous biphase systems.
-
Solutions:
-
Co-solvent System: Identify a co-solvent that is miscible with both your compound's solvent and this compound. Perfluorinated solvents often show some miscibility with other fluorinated solvents or highly halogenated compounds. Experiment with small amounts of co-solvents to find a suitable mixture.
-
Direct Dissolution: If possible, attempt to dissolve your compound directly in this compound or a compatible fluorinated solvent. This may require heating and sonication.
-
Emulsion/Dispersion: If a single-phase solution is not achievable, consider forming an emulsion or dispersion. This is a common and effective strategy for working with perfluorocarbons in biological and aqueous systems.
-
Issue 2: I am unable to dissolve my drug candidate directly in this compound.
-
Probable Cause: A significant mismatch in the Hansen Solubility Parameters (HSPs) between your drug candidate and this compound. HSPs quantify the intermolecular forces of a substance in terms of dispersion (δD), polar (δP), and hydrogen bonding (δH) components. For two substances to be miscible, their HSPs should be similar.
-
Solutions:
-
Solvent Screening: Based on the predicted HSPs of this compound, select a range of solvents with closer HSP values for initial solubility screening. (See Table 1 for estimated HSPs and Table 2 for predicted solubility).
-
Temperature and Agitation: Gently heating the mixture and using sonication can help to increase the rate of dissolution. However, be mindful of the boiling point of this compound and the thermal stability of your compound.
-
Particle Size Reduction: Reducing the particle size of your solid compound can increase its surface area and improve the dissolution rate. Techniques like micronization can be employed.
-
Issue 3: My this compound-based emulsion for a cell-based assay is unstable and phase separates.
-
Probable Cause: The surfactant used is not effective at stabilizing the this compound droplets in the aqueous medium. The choice of surfactant and the emulsification method are critical for creating stable perfluorocarbon emulsions.[2][5]
-
Solutions:
-
Surfactant Selection: Use surfactants specifically designed for fluorinated systems. Non-ionic block copolymers containing perfluoroalkyl chains, such as PEO-PLA or PEO-PCL, are often effective.[5] Specialized fluorosurfactants are also commercially available.
-
Optimize Surfactant Concentration: The concentration of the surfactant is crucial. Too little will not provide adequate stabilization, while too much can lead to cytotoxicity in cell-based assays. Titrate the surfactant concentration to find the optimal balance.
-
High-Energy Emulsification: Use high-energy methods like high-pressure homogenization or probe sonication to create smaller, more uniform droplets, which leads to greater emulsion stability.
-
Check for Contaminants: Contaminants in your system can disrupt the emulsion. Ensure all glassware is scrupulously clean and that the components of your emulsion are of high purity.
-
Data Presentation
Table 1: Estimated Hansen Solubility Parameters (HSP) for this compound and Common Solvents
| Compound | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound (estimated) | 15.1 | 2.5 | 0.5 |
| Perfluorohexane | 15.3 | 0.0 | 0.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Water | 15.5 | 16.0 | 42.3 |
Disclaimer: HSP values for this compound are estimated based on group contribution methods and should be used as a guide for solvent selection.
Table 2: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent | Predicted Solubility | Rationale |
| Perfluorohexane | High | Similar chemical nature and predicted HSPs. |
| Perfluorodecalin | High | Similar chemical nature. |
| Hexane | Low to Moderate | Similar dispersion forces but lacks polarity. |
| Toluene | Low | Mismatch in polar and hydrogen bonding parameters. |
| Chloroform | Low | Significant difference in hydrogen bonding. |
| Acetone | Very Low | Large mismatch in polar and hydrogen bonding parameters. |
| Ethanol | Insoluble | Large mismatch in polar and hydrogen bonding parameters. |
| Water | Insoluble | Extreme mismatch in all HSP components. |
Experimental Protocols
Protocol 1: Preparation of a this compound Emulsion for In Vitro Assays
This protocol describes the preparation of a basic oil-in-water emulsion of this compound suitable for cell-based assays.
Materials:
-
This compound
-
Pluronic® F-68 or another suitable non-ionic surfactant
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
High-speed homogenizer or probe sonicator
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Surfactant Solution: Dissolve the chosen surfactant in sterile PBS or cell culture medium to the desired concentration (e.g., 1-2% w/v).
-
Pre-emulsification: In a sterile container, combine the this compound with the surfactant solution. The volume ratio of this compound to the aqueous phase will depend on the desired final concentration. A common starting point is a 1:9 ratio.
-
Homogenization:
-
Using a High-Speed Homogenizer: Homogenize the mixture at high speed for 5-10 minutes.
-
Using a Probe Sonicator: Sonicate the mixture on ice to prevent overheating. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time.
-
-
Sterile Filtration: Filter the resulting emulsion through a 0.22 µm sterile filter to remove any large droplets and ensure sterility.
-
Characterization (Recommended): Characterize the emulsion for droplet size and distribution using dynamic light scattering (DLS). A stable emulsion for cell-based assays should have a narrow size distribution with a mean droplet size in the nanometer range.
-
Storage: Store the emulsion at 4°C. Stability should be assessed over time by monitoring for phase separation.
Visualizations
Caption: Workflow for preparing a this compound emulsion.
References
- 1. In vitro Quality Assessments of Perfluorocarbon Nanoemulsions for Near-infrared Fluorescence Imaging of Inflammation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20060193799A1 - Method of Making Perfluorocarbon Emulsions With Non-Fluorinated Surfactants - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The factors that influence solubility in perfluoroalkane solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Comparison of surfactants used to prepare aqueous perfluoropentane emulsions for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Fluorinated Alkenes
Welcome to the Technical Support Center for the long-term storage of fluorinated alkenes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and storage of these reactive compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of fluorinated alkenes.
| Issue | Question | Possible Cause(s) | Recommended Action(s) |
| Polymerization | Q1: I observed solid precipitate or a significant increase in viscosity in my fluorinated alkene sample. What is happening? | Spontaneous polymerization initiated by heat, light, or impurities. Depletion of the stabilizer. | 1. Do not heat the sample. 2. Immediately cool the sample to below ambient temperature to slow the reaction. 3. If safe, carefully check for the presence of a stabilizer. Consider adding a recommended stabilizer if it is depleted. 4. Dispose of the material according to your institution's hazardous waste guidelines if polymerization is advanced. |
| Degradation | Q2: My fluorinated alkene has discolored or developed a strong, unusual odor. What should I do? | Decomposition of the alkene, potentially due to reaction with air, moisture, or incompatible materials. This can be catalyzed by light or heat. | 1. Handle the material in a well-ventilated fume hood. 2. Ensure the storage container is inert and properly sealed. 3. Store in a dark, cool, and dry environment. 4. Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing. |
| Inconsistent Reactivity | Q3: My reaction yield is lower than expected, or I am observing unexpected side products. Could storage be the issue? | Partial degradation or polymerization of the fluorinated alkene can lead to lower purity and the presence of reactive impurities. | 1. Test the purity of the fluorinated alkene using techniques like GC-MS or NMR spectroscopy before use. 2. If impurities are detected, consider re-purification (e.g., distillation), ensuring that an appropriate stabilizer is present during the process. 3. Always use freshly opened or properly stored material for sensitive reactions. |
Frequently Asked Questions (FAQs)
Stabilizer Selection and Usage
Q4: What are the most common stabilizers for fluorinated alkenes?
A4: The choice of stabilizer depends on the specific fluorinated alkene and its intended application. Common classes of stabilizers include phenolic compounds and terpenes. Hydroquinone and its derivatives are effective radical scavengers for a variety of monomers.[1][2] For some fluorinated alkenes like tetrafluoroethylene and vinyl fluoride, terpenes are often used.
Q5: How do these stabilizers work?
A5: Most stabilizers for alkenes are radical scavengers. They function by reacting with and neutralizing free radicals that can initiate a polymerization chain reaction.[2] For example, hydroquinone works in the presence of oxygen to react with peroxy-free radicals, forming stable compounds and thus inhibiting polymerization.[1][3]
Q6: What concentration of stabilizer should I use?
A6: The optimal concentration can vary, but typically, stabilizers are added in parts-per-million (ppm) levels. It is crucial to consult the supplier's recommendation for the specific fluorinated alkene you are using. For some industrial applications, a small percentage of a stabilizer may be incorporated to extend shelf life.[2]
Storage Conditions
Q7: What are the ideal storage conditions for stabilized fluorinated alkenes?
A7: Fluorinated alkenes should be stored in a cool, dry, and dark place.[1] Exposure to heat and light can accelerate both polymerization and degradation. It is also recommended to store them in a well-ventilated area, away from incompatible materials such as oxidizing agents.
Q8: Should I be concerned about the headspace in my storage container?
A8: Yes. For oxygen-activated inhibitors like hydroquinone, the presence of some oxygen in the headspace is necessary for the stabilizer to function effectively.[1] However, for alkenes that are sensitive to oxidation, it is often recommended to purge the headspace with an inert gas like nitrogen or argon to displace oxygen and moisture. Always refer to the specific storage guidelines for your compound.
Stability and Shelf Life
Q9: How can I determine the shelf life of my fluorinated alkene?
A9: The shelf life is determined through stability studies. These can be real-time studies under recommended storage conditions or accelerated stability studies where the material is exposed to elevated temperatures and humidity to predict its long-term stability.[4][5][6][7][8]
Q10: How can I check if the stabilizer is still active in my stored fluorinated alkene?
A10: The concentration of the stabilizer can be monitored over time using analytical techniques. For example, High-Performance Liquid Chromatography (HPLC) can be used to quantify phenolic stabilizers like 4-methoxyphenol.[9] Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable method for analyzing terpene-based stabilizers.[10][11][12][13][14]
Quantitative Data on Common Stabilizers
| Stabilizer | Typical Monomer Class | Mode of Action | Typical Concentration Range |
| Hydroquinone (HQ) | Vinyl monomers, Acrylics | Free radical scavenger (requires oxygen) | 50 - 1000 ppm |
| 2,5-Di-tert-butylhydroquinone (DTBHQ) | Unsaturated polyesters | Multipurpose inhibitor and antioxidant | Varies by application |
| 4-Methoxyphenol (MEHQ) | Acrylates, Methacrylates | Free radical scavenger (requires oxygen) | 15 - 200 ppm |
| Terpenes (e.g., α-pinene, d-limonene) | Tetrafluoroethylene, Vinyl fluoride | Polymerization inhibitor | Varies, often proprietary |
Note: The exact concentration should always be confirmed with the supplier or through experimental validation.
Experimental Protocols
Protocol 1: Accelerated Stability Study for a Fluorinated Alkene
Objective: To evaluate the stability of a fluorinated alkene under accelerated conditions to predict its shelf life.
Materials:
-
Fluorinated alkene sample (with and without stabilizer)
-
Inert, sealable containers (e.g., amber glass vials with PTFE-lined caps)
-
Stability chamber or oven with temperature and humidity control
-
Analytical instrument for purity assessment (e.g., GC-MS)
-
Analytical instrument for stabilizer quantification (e.g., HPLC or GC-FID)
Methodology:
-
Sample Preparation: Dispense known quantities of the fluorinated alkene into multiple containers. A control group without a stabilizer and test groups with varying concentrations of the chosen stabilizer should be prepared.
-
Initial Analysis (Time 0): Analyze a sample from each group to determine the initial purity of the alkene and the starting concentration of the stabilizer.
-
Storage Conditions: Place the sealed containers in a stability chamber set to accelerated conditions. According to ICH and WHO guidelines, a common condition is 40°C ± 2°C and 75% RH ± 5% RH.[4]
-
Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 1, 2, 3, and 6 months for a 6-month study).[6]
-
Analysis: At each time point, analyze the samples for:
-
Appearance (color, clarity, presence of solids)
-
Purity of the fluorinated alkene (e.g., by GC-MS to detect degradation products or oligomers)
-
Concentration of the stabilizer (e.g., by HPLC or GC-FID)
-
-
Data Evaluation: Plot the purity of the alkene and the concentration of the stabilizer against time. The rate of degradation and stabilizer depletion can be used to estimate the shelf life under normal storage conditions, often using the Arrhenius equation to model the temperature dependence of the degradation rate.[4]
Protocol 2: Quantification of a Phenolic Stabilizer (e.g., 4-Methoxyphenol) by HPLC
Objective: To determine the concentration of a phenolic stabilizer in a fluorinated alkene sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reverse-phase C18 column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
4-Methoxyphenol standard
Methodology:
-
Standard Preparation: Prepare a stock solution of the 4-methoxyphenol standard in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh a sample of the fluorinated alkene and dissolve it in a known volume of the mobile phase or a suitable solvent.
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). A typical starting point could be a 20/80 (v/v) mixture of acetonitrile and water.[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: Set the UV detector to the absorbance maximum of 4-methoxyphenol (approximately 290 nm).
-
-
Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Then, inject the prepared sample solution.
-
Quantification: Determine the peak area of the stabilizer in the sample chromatogram and use the calibration curve to calculate its concentration.
Visualizations
Caption: Mechanism of free radical polymerization and its inhibition.
Caption: Troubleshooting workflow for stored fluorinated alkenes.
References
- 1. chempoint.com [chempoint.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. lnct.ac.in [lnct.ac.in]
- 5. epa.gov [epa.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column | SIELC Technologies [sielc.com]
- 10. scientificss.co.uk [scientificss.co.uk]
- 11. scioninstruments.com [scioninstruments.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Improving confidence in the quantitative analysis of cannabis terpenes [sepsolve.com]
- 14. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of perfluorohept-3-ene under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorohept-3-ene under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under stress conditions?
Based on the chemistry of fluorinated alkenes, this compound is expected to degrade under thermal, photolytic, and hydrolytic stress conditions.
-
Thermal Degradation: At elevated temperatures, the primary degradation pathway is likely to be C-C bond cleavage and the formation of smaller perfluorinated compounds.[1][2][3] Perfluoroalkenes can be intermediates in the thermal decomposition of larger per- and polyfluoroalkyl substances (PFAS).[1][3] The double bond in this compound may also be a reactive site.
-
Photolytic Degradation: Under UV irradiation, the C-F and C-C bonds can undergo cleavage, leading to the formation of various smaller perfluorinated and polyfluorinated compounds.[4] The presence of a double bond may influence the photochemical reactivity compared to saturated PFAS.
-
Hydrolytic Degradation: While perfluoroalkenes are generally resistant to hydrolysis under neutral conditions, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, may lead to reactions at the double bond. However, significant degradation under typical environmental pH is not expected.[5]
Q2: What are the likely degradation products of this compound?
The degradation of this compound is expected to yield a complex mixture of smaller per- and polyfluorinated compounds.
-
Thermal Stress: Shorter-chain perfluoroalkanes and perfluoroalkenes are probable products. For instance, thermal decomposition of perfluoroheptene has been observed to yield shorter-chain homologues.[2]
-
Photolytic Stress: A variety of smaller perfluorinated carboxylic acids (PFCAs) and other fragments can be expected, depending on the specific conditions (e.g., presence of sensitizers).[4]
-
Hydrolytic Stress: If hydrolysis occurs, it might lead to the formation of fluorinated ketones or alcohols in the vicinity of the original double bond, though this is less likely compared to thermal or photolytic degradation.
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A combination of chromatographic and spectroscopic methods is essential for the comprehensive analysis of this compound and its degradation products.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile degradation products.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Suitable for the analysis of less volatile and more polar degradation products, such as PFCAs.
-
19F Nuclear Magnetic Resonance (19F-NMR) Spectroscopy: A powerful tool for identifying and quantifying unknown fluorinated degradation products by providing information about the chemical environment of the fluorine atoms.[7]
Troubleshooting Guides
Issue 1: Low or No Degradation Observed
| Possible Cause | Troubleshooting Steps |
| Insufficient Stress Condition: | - Thermal: Increase the temperature in increments. Note that PFAS compounds can be thermally stable, with decomposition of some starting at temperatures around 150°C and requiring much higher temperatures for complete mineralization.[1][3] |
| - Photolytic: Increase the intensity or duration of UV irradiation. Ensure the wavelength of the UV source is appropriate to be absorbed by the compound or use a photosensitizer. | |
| - Hydrolytic: Adjust the pH to more extreme acidic or basic conditions and/or increase the temperature. Be aware that hydrolysis of perfluoroalkenes is generally slow. | |
| Incorrect Analytical Method: | - The degradation products may be outside the detection range of the current method. Employ a combination of analytical techniques (e.g., GC-MS for volatile and LC-MS/MS for non-volatile products) to cover a wider range of potential products. |
| Matrix Effects: | - Components in the sample matrix may interfere with the degradation process or the analytical measurement. For instance, in complex mixtures, other substances can quench reactive species or interfere with ionization in mass spectrometry.[8][9] |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Experimental Conditions: | - Ensure precise control over temperature, pH, irradiation intensity, and reaction time across all experiments. |
| - Use calibrated equipment and freshly prepared reagents. | |
| Sample Contamination: | - PFAS are ubiquitous and cross-contamination is a significant risk.[10] Use PFAS-free labware and solvents. Run procedural blanks to monitor for contamination. |
| Analytical Variability: | - Calibrate analytical instruments before each run. Use internal standards to correct for variations in instrument response.[8] |
Issue 3: Difficulty in Identifying Degradation Products
| Possible Cause | Troubleshooting Steps |
| Lack of Reference Standards: | - Many potential degradation products may not be commercially available. Utilize high-resolution mass spectrometry (HRMS) to determine accurate mass and elemental composition. |
| - Employ 19F-NMR to gain structural information about the fluorine-containing fragments.[7] | |
| Complex Product Mixture: | - Use advanced separation techniques, such as two-dimensional gas chromatography (GCxGC), to resolve complex mixtures of isomers and other closely related products. |
| - Fractionate the sample using techniques like solid-phase extraction (SPE) prior to analysis to simplify the mixture. |
Experimental Protocols
Note: As specific experimental data for this compound is limited, the following protocols are representative methodologies based on studies of similar short-chain fluorinated compounds. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Thermal Degradation Study
-
Sample Preparation: Prepare a solution of this compound in an inert, high-boiling point solvent (e.g., a high-purity perfluorinated polyether) in a sealed, inert atmosphere (e.g., nitrogen or argon) quartz tube.
-
Stress Condition: Place the sealed tube in a programmable furnace. Ramp the temperature from 100°C to 600°C at a controlled rate. Hold at set temperature intervals (e.g., every 50°C) for a defined period (e.g., 30 minutes).
-
Sample Analysis:
-
Allow the tube to cool to room temperature.
-
For volatile products, collect the headspace using a gas-tight syringe and inject directly into a GC-MS.
-
For non-volatile residue, dissolve in a suitable solvent and analyze by LC-MS/MS and 19F-NMR.
-
-
Data Analysis: Identify degradation products by comparing mass spectra to libraries and known fragmentation patterns. Quantify the disappearance of the parent compound and the formation of products using calibration curves with appropriate standards.
Protocol 2: Photolytic Degradation Study
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., high-purity acetonitrile or water, depending on the objective) in a quartz photoreactor vessel.
-
Stress Condition: Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) with known spectral output. Maintain a constant temperature using a cooling jacket. Take aliquots at specific time intervals.
-
Sample Analysis: Analyze the aliquots directly by LC-MS/MS for the parent compound and polar degradation products. For volatile products, use purge-and-trap GC-MS.
-
Data Analysis: Determine the degradation kinetics by plotting the concentration of this compound versus time. Identify photoproducts using HRMS and 19F-NMR.
Data Presentation
Table 1: Hypothetical Thermal Degradation of this compound
| Temperature (°C) | This compound Remaining (%) | Major Degradation Products Identified (Hypothetical) |
| 200 | 95 | Perfluorobutene, Perfluoropropane |
| 300 | 70 | Perfluorobutene, Perfluoropropane, Trifluoroacetic acid |
| 400 | 40 | Shorter-chain perfluoroalkenes, Perfluorinated alkanes |
| 500 | 15 | Various shorter-chain perfluorinated compounds |
| 600 | <5 | Primarily shorter-chain perfluorinated alkanes |
Table 2: Hypothetical Photolytic Degradation of this compound
| Irradiation Time (hours) | This compound Remaining (%) | Major Degradation Products Identified (Hypothetical) |
| 0 | 100 | - |
| 2 | 85 | Perfluorobutanoic acid |
| 4 | 65 | Perfluorobutanoic acid, Perfluoropropanoic acid |
| 8 | 40 | Perfluorobutanoic acid, Perfluoropropanoic acid, Trifluoroacetic acid |
| 12 | 25 | Mixture of shorter-chain PFCAs |
| 24 | 10 | Primarily shorter-chain PFCAs |
Visualizations
Caption: Potential degradation pathways of this compound under different stress conditions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. open.library.ubc.ca [open.library.ubc.ca]
- 5. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. inside.battelle.org [inside.battelle.org]
Technical Support Center: Enhancing Regioselectivity in Reactions with Perfluorohept-3-ene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perfluorohept-3-ene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on controlling and enhancing regioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound in a question-and-answer format.
Question: My reaction with a nucleophile is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity in nucleophilic additions to this compound is a common challenge. The outcome of the reaction is primarily governed by the electronic properties of the alkene and the nature of the nucleophile. This compound possesses two electrophilic carbon atoms at the double bond due to the strong electron-withdrawing effects of the perfluoroalkyl groups (C₃F₇ and C₂F₅).
Several factors can be adjusted to enhance regioselectivity:
-
Nucleophile Choice: The "hardness" or "softness" of the nucleophile plays a crucial role. Hard nucleophiles (e.g., alkoxides, amines) tend to favor attack at the more sterically accessible carbon of the double bond, while softer nucleophiles (e.g., thiolates, organocuprates) may exhibit different selectivity based on orbital interactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and stabilize charged intermediates, thereby affecting the regiochemical outcome. Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of anionic reagents.
-
Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the kinetically controlled product, which may be a single regioisomer.
-
Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to a fluorine atom on the perfluoroalkyl group, increasing the electrophilicity of the adjacent vinylic carbon and directing the nucleophilic attack.
Question: I am observing low conversion in my reaction. What are the possible reasons and solutions?
Answer: Low conversion in reactions involving this compound can stem from several factors:
-
Insufficient Nucleophilicity: this compound is an electron-deficient alkene, but a sufficiently strong nucleophile is still required for a successful reaction. If you are using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
-
Steric Hindrance: The bulky perfluoroalkyl groups can sterically hinder the approach of the nucleophile. Using a less sterically demanding nucleophile or increasing the reaction temperature might overcome this issue.
-
Reaction Conditions: Ensure that the reaction is performed under anhydrous and inert conditions if your nucleophile is sensitive to moisture or oxygen. The choice of solvent is also critical; it must be able to dissolve both the substrate and the nucleophile adequately.
Question: How can I confirm the regiochemistry of my product?
Answer: The most effective method for determining the regiochemistry of the addition product is through nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to their chemical environment.
-
¹⁹F NMR Spectroscopy: The fluorine atoms on the vinylic carbon and the adjacent CF₂ and CF₃ groups will exhibit distinct signals for each regioisomer. By analyzing the ¹⁹F NMR spectrum and comparing it to known data or using computational predictions, the structure can be elucidated.
-
¹H and ¹³C NMR Spectroscopy: If the nucleophile contains hydrogen or carbon atoms, ¹H and ¹³C NMR can provide complementary information about the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the product, but it generally cannot distinguish between regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the reaction of this compound with hard vs. soft nucleophiles?
A1: The electron density of the double bond in this compound is polarized due to the differing inductive effects of the perfluoroethyl and perfluoropropyl groups. Generally, nucleophilic attack is favored at the carbon atom that leads to a more stable carbanionic intermediate. The relative stability of these intermediates can be influenced by the nature of the attacking nucleophile. While specific quantitative data for this compound is not extensively tabulated in the literature, general principles for fluoroalkenes suggest that hard nucleophiles often favor attack at the less sterically hindered carbon, while the selectivity of soft nucleophiles is more dependent on orbital control.
Q2: Can I use organometallic reagents like Grignards or organolithiums with this compound?
A2: Yes, but with caution. Organolithium and Grignard reagents are strong nucleophiles and can react with this compound. However, side reactions such as defluorination can occur. The regioselectivity of these reactions can also be variable. The use of organocuprates, which are softer nucleophiles, may offer better control and higher yields of the desired addition product.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: this compound, like many fluorinated compounds, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Quantitative Data
Due to the limited availability of systematically compiled quantitative data for the regioselectivity of various nucleophiles with this compound, the following table provides a generalized overview based on established principles of fluoroalkene chemistry. Researchers are encouraged to perform pilot reactions and analytical studies to determine the precise regioisomeric ratios for their specific conditions.
| Nucleophile Type | Example Nucleophile | Expected Major Regioisomer | Factors Influencing Selectivity |
| Hard Nucleophiles | Sodium methoxide (NaOMe) | Attack at the less sterically hindered vinylic carbon. | Steric hindrance, electrostatic interactions. |
| Piperidine | Attack at the less sterically hindered vinylic carbon. | Steric hindrance of the nucleophile. | |
| Soft Nucleophiles | Sodium thiophenoxide (NaSPh) | Potentially higher selectivity due to better orbital overlap control. | Frontier molecular orbital energies. |
| Carbon Nucleophiles | Organolithium reagents (RLi) | Can be complex, with potential for both regioisomers. | Solvent (e.g., addition of HMPA can alter selectivity), temperature. |
| Hydride Nucleophiles | Sodium borohydride (NaBH₄) | Generally, reduction of the double bond is not the primary reaction pathway without specific activation. | Activation method (e.g., use of a catalyst). |
Experimental Protocols
General Procedure for Nucleophilic Vinylic Substitution of this compound:
This is a generalized protocol and may require optimization for specific nucleophiles.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, acetonitrile, or DMF) in a flame-dried flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the nucleophile (1.0-1.2 eq.) to the stirred solution. If the nucleophile is a solid, it may be added directly or as a solution in the reaction solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) if applicable. For reactions involving fluoride ion displacement, ¹⁹F NMR can be a powerful tool for monitoring the disappearance of starting material and the appearance of product signals.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallic reagents, or water for alkoxide reactions).
-
Extraction: Extract the product into an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm its structure and purity, and to determine the regioisomeric ratio.
Visualizations
Caption: Factors influencing the regiochemical outcome of reactions with this compound.
Caption: A general experimental workflow for reactions involving this compound.
Minimizing byproduct formation in fluorochemical synthesis
Welcome to the technical support center for fluorochemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during fluorochemical synthesis in a question-and-answer format.
Nucleophilic Fluorination
Question 1: My nucleophilic fluorination reaction is giving a low yield of the desired alkyl fluoride and a significant amount of an alkene byproduct. What are the likely causes and how can I fix this?
Answer: The formation of alkene byproducts is a common issue in nucleophilic fluorination, particularly with secondary alkyl halides, and is often due to the basicity of the fluoride source promoting an E2 elimination pathway over the desired SN2 substitution.[1] High reaction temperatures are also a major contributor to increased elimination.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures favor elimination. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Choose a Milder Fluoride Source: Highly basic fluoride sources like anhydrous tetrabutylammonium fluoride (TBAF) can lead to significant elimination.[2] Consider using a less basic source such as cesium fluoride (CsF) or potassium fluoride (KF) in combination with a phase-transfer catalyst.
-
Employ a Phase-Transfer Catalyst: For poorly soluble fluoride salts like KF and CsF, a phase-transfer catalyst (e.g., 18-crown-6 or a tetraalkylammonium salt) is essential to facilitate the transport of the fluoride anion into the organic phase for reaction. This can improve the SN2 reaction rate relative to elimination. Hydrogen bonding phase-transfer catalysts, such as chiral bis-urea catalysts, have also been shown to be effective in bringing solid KF into solution and promoting enantioselective fluorination.[3][4][5]
-
Use Protic Solvents or Co-solvents: While polar aprotic solvents are common, the addition of a protic co-solvent like a tert-alcohol can significantly suppress the formation of alkene byproducts by hydrogen bonding to the fluoride ion, thereby reducing its basicity.[6]
-
Consider a Different Fluorinating Reagent: For deoxyfluorination of alcohols, reagents like PyFluor have been specifically designed to minimize elimination byproducts compared to traditional reagents like DAST.[7][8][9][10][11]
Quantitative Data on Byproduct Formation in Nucleophilic Fluorination:
| Substrate | Fluoride Source | Catalyst/Additive | Solvent | Temp (°C) | Yield of Fluoride (%) | Yield of Alkene (%) | Reference |
| 1-bromooctane | TBAF | None | Polar Aprotic | >100 | ~50 | ~50 | [2] |
| 1-(2-mesyloxyethyl)naphthalene | Bu₄NF | tert-alcohol | tert-alcohol | RT | High | Minimal | [6] |
| Primary Alkyl Bromide | KF | 18-crown-6 / TBOH-F3 | Acetonitrile | 82 | 78 | 8 | [12] |
| Secondary Alkyl Bromide | KF | 18-crown-6 / TBOH-F3 | Acetonitrile | 82 | 44 | 56 | [12] |
Electrophilic Fluorination
Question 2: I am attempting to monofluorinate a ketone at the α-position using Selectfluor™, but I am observing significant amounts of the difluorinated product. How can I improve the selectivity for monofluorination?
Answer: Over-fluorination is a common challenge in the electrophilic fluorination of active methylene compounds like ketones. This is often due to the increased acidity of the remaining α-proton after the first fluorination, making the monofluorinated product more susceptible to deprotonation and subsequent reaction with the electrophilic fluorine source.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use of a slight excess of the substrate relative to the fluorinating agent can help to minimize difluorination.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or NMR to stop it once the desired monofluorinated product is maximized. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.
-
Choice of Base: If a base is used to generate the enolate, its strength and stoichiometry are critical. A weaker base or using a substoichiometric amount may favor monofluorination.
-
Consider a Silyl Enol Ether Intermediate: Converting the ketone to its silyl enol ether before reacting with the electrophilic fluorinating agent can often provide better control over monofluorination.
Plausible Mechanism for Electrophilic Fluorination of a Ketone with Selectfluor™:
Caption: Proposed mechanism for the electrophilic fluorination of a ketone.
Question 3: My electrophilic aromatic substitution (EAS) fluorination is giving a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The regioselectivity of electrophilic aromatic fluorination is governed by the electronic properties of the substituents already present on the aromatic ring. Electron-donating groups (EDGs) typically direct ortho- and para-substitution, while electron-withdrawing groups (EWGs) direct meta-substitution.[13] However, mixtures can still arise.
Troubleshooting Steps:
-
Choice of Fluorinating Agent: The reactivity of the fluorinating agent can influence regioselectivity. Highly reactive agents may be less selective. Consider screening different electrophilic fluorinating reagents.
-
Solvent Effects: The solvent can play a role in stabilizing intermediates and influencing the regiochemical outcome. Experiment with solvents of different polarities.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed via the lower activation energy pathway.
-
Use of Directing Groups: In some cases, introducing a directing group that can be later removed can be a powerful strategy to control regioselectivity.
-
Computational Prediction: Tools like RegioSQM can be used to predict the most likely sites of electrophilic attack on a given aromatic substrate, which can help in planning your synthesis.[14][15]
Deoxyfluorination
Question 4: I am using DAST for a deoxyfluorination reaction, but I am getting a low yield and several byproducts. What are the common pitfalls with DAST and how can I avoid them?
Answer: DAST (diethylaminosulfur trifluoride) is a widely used but sometimes problematic deoxyfluorinating agent. Common issues include the formation of elimination byproducts, rearrangements (such as Wagner-Meerwein or pinacol rearrangements), and thermal instability.[15]
Troubleshooting Steps:
-
Use Freshly Distilled DAST: DAST can decompose upon storage, leading to lower reactivity and more byproducts. Using freshly distilled reagent is recommended.
-
Low Temperature: DAST reactions are often performed at low temperatures (e.g., -78 °C) to minimize side reactions and control its reactivity.
-
Slow Addition: Add DAST slowly to the solution of the alcohol to maintain a low concentration of the reactive intermediate and better control the reaction.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Non-polar, aprotic solvents are generally preferred.
-
Consider Alternative Reagents: For substrates prone to elimination or rearrangement, consider using a milder and more selective deoxyfluorinating reagent like PyFluor, which has been shown to produce significantly fewer elimination byproducts.[7][8][9][10][11]
Comparison of Deoxyfluorinating Reagents (Yields and Byproducts):
| Substrate | Reagent | Base | Solvent | Temp (°C) | Yield of Fluoride (%) | Elimination Byproducts (%) | Reference |
| 2-phenylethanol | DAST | - | CH₂Cl₂ | -78 | - | 13-19 | [11] |
| 2-phenylethanol | PyFluor | DBU | Toluene | RT | High | Minimal | [7][11] |
| Primary Alcohol | DAST | - | CH₂Cl₂ | RT | Variable | Significant | [7] |
| Primary Alcohol | PyFluor | DBU | Toluene | RT | High | Minimal | [7] |
Balz-Schiemann Reaction
Question 5: My Balz-Schiemann reaction is resulting in a significant amount of the hydrodediazoniation byproduct (Ar-H instead of Ar-F). How can I suppress this side reaction?
Answer: Hydrodediazoniation is a common side reaction in the Balz-Schiemann reaction, where the diazonium group is replaced by hydrogen instead of fluorine. This is often promoted by polar solvents that can act as hydrogen donors.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. Using low-polarity or non-polar solvents like chlorobenzene or hexane can significantly inhibit the formation of the hydrodediazoniation byproduct.[16][17]
-
Anhydrous Conditions: Ensure that the diazonium tetrafluoroborate salt is thoroughly dried before thermal decomposition, as residual water can be a source of protons.
-
Alternative Counterions: While tetrafluoroborate is traditional, using other counterions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) can sometimes lead to improved yields of the desired aryl fluoride.
-
Photochemical Decomposition: In some cases, photochemical decomposition of the diazonium salt at lower temperatures can provide higher yields and selectivity compared to thermal decomposition.
Effect of Solvent on Balz-Schiemann Reaction Yield:
| Substrate | Solvent | Temp (°C) | Yield of Aryl Fluoride (%) | Yield of Ar-H Byproduct (%) | Reference |
| Benzenediazonium tetrafluoroborate | Hexane | 60 | Excellent | Fully Inhibited | [16][17] |
| Benzenediazonium tetrafluoroborate | Chlorobenzene | 60 | Excellent | Fully Inhibited | [16][17] |
| Benzenediazonium tetrafluoroborate | Polar Solvents | 60 | Poor | Significant | [16][17] |
Experimental Protocols
This section provides detailed methodologies for key fluorination experiments.
Protocol 1: Deoxyfluorination of an Alcohol using PyFluor
This protocol is adapted from the work of Nielsen et al.[11]
Materials:
-
Alcohol substrate
-
PyFluor (2-pyridinesulfonyl fluoride)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous toluene
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere setup (optional, as the reaction tolerates air and moisture)[11]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 equiv).
-
Add anhydrous toluene to dissolve the substrate (concentration is typically 0.1-1 M).
-
Add DBU (2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add PyFluor (1.1 equiv) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 48 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Deoxyfluorination with PyFluor:
Caption: Workflow for deoxyfluorination using PyFluor.
Protocol 2: Electrophilic α-Fluorination of a Ketone using Selectfluor™
This is a general procedure for the α-fluorination of a ketone.
Materials:
-
Ketone substrate
-
Selectfluor™
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
-
Inert atmosphere setup (optional, but recommended to exclude moisture)
Procedure:
-
To a round-bottom flask, add the ketone substrate (1.0 equiv).
-
Add anhydrous acetonitrile to dissolve the substrate.
-
Add Selectfluor™ (1.0-1.2 equiv) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction by TLC or NMR.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove the TEDA byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Logical Troubleshooting Flowchart for Low Yield in Fluorination Reactions
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 10. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. researchgate.net [researchgate.net]
- 13. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. DAST - Enamine [enamine.net]
- 15. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Perfluorohept-3-ene and Perfluoro-1-heptene for Researchers and Drug Development Professionals
An objective analysis of the chemical reactivity of two key perfluoroalkene isomers, providing essential data and insights for their application in chemical synthesis and drug development.
This guide provides a comparative analysis of the reactivity of perfluorohept-3-ene and perfluoro-1-heptene. Perfluoroalkenes are a critical class of compounds in synthetic chemistry, prized for their unique electronic properties and their utility in constructing complex fluorinated molecules. Understanding the nuanced differences in reactivity between isomers is paramount for reaction design, optimization, and the development of novel chemical entities in the pharmaceutical and materials science sectors. This document summarizes the key factors governing their reactivity, supported by established principles of organic chemistry, and provides generalized experimental protocols for their application.
Executive Summary
Perfluoroalkenes are characterized by their electron-deficient double bonds, making them highly susceptible to nucleophilic attack. The primary distinction in reactivity between this compound (an internal alkene) and perfluoro-1-heptene ( a terminal alkene) lies in the accessibility of the electrophilic carbon atoms of the double bond. Generally, terminal perfluoroalkenes exhibit higher reactivity towards nucleophiles due to reduced steric hindrance compared to their internal counterparts.
Reactivity Comparison
The reactivity of perfluoroalkenes is principally governed by two factors: electronic effects and steric effects. The strong electron-withdrawing nature of the fluorine atoms creates a significant partial positive charge on the carbon atoms of the double bond, making them prime targets for nucleophiles.
| Feature | Perfluoro-1-heptene (Terminal Alkene) | This compound (Internal Alkene) |
| Structure | CF2=CFC2F5 | CF3CF2CF=CFC2F5 |
| Steric Hindrance | Lower steric hindrance at the double bond. The terminal CF2 group is more accessible to incoming nucleophiles. | Higher steric hindrance due to the presence of two perfluoroalkyl groups flanking the double bond. |
| Electronic Effects | The terminal =CF2 group is highly electrophilic. The perfluoroethyl group provides strong inductive electron withdrawal. | The two perfluoroalkyl groups strongly withdraw electron density from the double bond, enhancing its electrophilicity. |
| Relative Reactivity | Higher predicted reactivity towards nucleophilic attack due to lower steric hindrance. | Lower predicted reactivity towards nucleophilic attack due to greater steric hindrance. |
| Potential for Isomerization | Less likely to isomerize under typical nucleophilic reaction conditions. | Can potentially be isomerized to the terminal alkene in the presence of a suitable catalyst or under specific reaction conditions, which could complicate reaction outcomes. |
Reaction Mechanism: Nucleophilic Addition
The predominant reaction pathway for both isomers is nucleophilic addition to the electron-deficient double bond. The general mechanism proceeds as follows:
Caption: Generalized mechanism of nucleophilic addition to a perfluoroalkene.
Experimental Protocols
While specific reaction conditions will vary depending on the nucleophile and desired product, a general protocol for nucleophilic addition to perfluoroheptenes is provided below.
General Procedure for Nucleophilic Addition:
-
Reaction Setup: A dry, inert atmosphere reaction vessel (e.g., a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under nitrogen or argon) is charged with the perfluoroheptene isomer and a suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran, or dimethylformamide).
-
Reagent Addition: The nucleophile is added to the stirred solution. Depending on the reactivity of the nucleophile, the addition may be performed at room temperature or require cooling (e.g., in an ice bath). For less reactive nucleophiles, a base (e.g., potassium carbonate, triethylamine) may be added to generate the nucleophile in situ or to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of water or a dilute aqueous acid. The product is then extracted with a suitable organic solvent.
-
Purification: The combined organic layers are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or column chromatography.
Logical Relationship of Reactivity Factors
The interplay of steric and electronic factors determines the overall reactivity of the perfluoroheptene isomers.
Caption: Factors influencing the reactivity of perfluoroheptene isomers.
Conclusion
Comparative Analysis of (E) and (Z) Isomers of Perfluorohept-3-ene in Chemical Reactions: A Data-Driven Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide aims to provide a comprehensive comparison of the reactivity of the (E) and (Z) stereoisomers of perfluorohept-3-ene. Perfluoroalkenes are a critical class of compounds in organic synthesis, valued for their unique electronic properties that drive a range of chemical transformations. Understanding the influence of stereochemistry on the reactivity of these molecules is paramount for the rational design of synthetic routes and the development of novel chemical entities.
This guide will, therefore, outline the expected reactivity based on the general principles of perfluoroalkene chemistry and highlight the areas where further experimental investigation is critically needed.
Theoretical Reactivity Framework
The high electronegativity of fluorine atoms significantly influences the electronic distribution in perfluoroalkenes, rendering the carbon-carbon double bond electron-deficient. This electronic characteristic is the primary driver of their reactivity, making them susceptible to attack by electron-rich species.
Nucleophilic Addition
A primary reaction pathway for perfluoroalkenes is nucleophilic addition. The electron-withdrawing fluorine atoms polarize the double bond, creating a partial positive charge on the carbon atoms and making them electrophilic. Nucleophiles are expected to add to the double bond, with the regioselectivity being influenced by the stability of the resulting carbanionic intermediate.
Hypothetical Experimental Workflow for Nucleophilic Addition:
Caption: Hypothetical workflow for comparing nucleophilic addition to (E) and (Z)-perfluorohept-3-ene.
The stereochemistry of the starting isomer is expected to influence the stereochemical outcome of the addition product, although the precise nature of this influence would require experimental determination. Steric hindrance around the double bond in the (Z)-isomer might affect the rate of reaction compared to the more linear (E)-isomer.
Cycloaddition Reactions
Perfluoroalkenes can also participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. Their electron-deficient nature makes them good reaction partners for electron-rich dienes in [4+2] cycloadditions (Diels-Alder reactions) or with 1,3-dipoles in [3+2] cycloadditions.
Expected Differences in Reactivity:
It is hypothesized that the (E)-isomer, being sterically less hindered, might exhibit a higher reaction rate in cycloaddition reactions compared to the (Z)-isomer. The stereospecificity of these reactions would be a key point of investigation, with the geometry of the starting alkene expected to be retained in the cycloadduct.
Data Tables: A Call for Experimental Data
To facilitate a direct comparison, the following tables are presented as a template for the type of quantitative data that is required. Researchers are encouraged to contribute to filling these critical knowledge gaps.
Table 1: Comparison of Reaction Rates in Nucleophilic Addition
| Nucleophile | Isomer | Solvent | Temperature (°C) | Rate Constant (k) |
| Data Not Available | (E) | |||
| Data Not Available | (Z) |
Table 2: Comparison of Yields in [4+2] Cycloaddition with Cyclopentadiene
| Isomer | Diene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |
| (E) | Cyclopentadiene | Data Not Available | ||||
| (Z) | Cyclopentadiene | Data Not Available |
Detailed Experimental Protocols: A Need for Standardization
To ensure the comparability of future experimental results, the adoption of standardized protocols is essential. The following represents a generalized, hypothetical protocol for a comparative study.
General Protocol for a Comparative Cycloaddition Reaction:
-
Reactant Preparation: Ensure the purity of both (E) and (Z)-perfluorohept-3-ene isomers, confirmed by ¹⁹F NMR and GC-MS. The diene or 1,3-dipole should also be of high purity.
-
Reaction Setup: In separate, oven-dried reaction vessels under an inert atmosphere (e.g., Argon), dissolve the (E) or (Z) isomer of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, xylenes).
-
Reactant Addition: Add the diene or 1,3-dipole (1.1 eq) to each reaction vessel.
-
Reaction Conditions: Heat the reaction mixtures to the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS at regular intervals.
-
Workup: Upon completion, cool the reaction mixtures to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude products by column chromatography on silica gel.
-
Characterization: Characterize the products by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to determine the yield and stereochemistry of the cycloadducts.
Conclusion and Future Outlook
While the fundamental principles of perfluoroalkene chemistry provide a framework for predicting the reactivity of (E) and (Z)-perfluorohept-3-ene, there is a clear and urgent need for direct experimental studies to quantify these differences. The generation of comparative data on reaction rates, yields, and stereochemical outcomes will be invaluable to the scientific community, enabling more precise control over synthetic strategies involving these important building blocks. This guide serves as a call to action for researchers to investigate and publish their findings in this area, thereby enriching our collective understanding of organofluorine chemistry.
Perfluorohept-3-ene vs. Perfluorooctene: A Comparative Performance Analysis for Research Applications
A critical evaluation of two perfluoroalkenes for researchers, scientists, and drug development professionals. This guide addresses the current landscape of available data, highlighting performance characteristics and key experimental considerations.
In the realm of fluorinated compounds, perfluoroalkenes serve as valuable intermediates and solvents in a variety of scientific applications, including drug delivery, chemical synthesis, and as reaction media. This guide provides a comparative overview of two such compounds: perfluorohept-3-ene and perfluorooctene. It is important to note at the outset that publicly available, detailed experimental data for these specific isomers is limited. Consequently, this comparison draws upon available information for the specified compounds, supplemented with data from closely related isomers and the broader class of perfluorocarbons (PFCs) and per- and poly-fluoroalkyl substances (PFAS) to provide a comprehensive, albeit generalized, performance perspective.
Physicochemical Properties: A Comparative Table
A direct comparison of the physicochemical properties of this compound and perfluorooctene is hampered by the scarcity of reported experimental values for these specific isomers. The following table summarizes the available data for the target compounds and includes data for the closely related perfluoro-1-heptene and the saturated analogue, perfluorooctane, for reference. Researchers should consider these values as estimates and are encouraged to perform their own characterization for specific applications.
| Property | This compound | Perfluorooctene | Perfluoro-1-heptene (Isomer) | Perfluorooctane (Saturated Analogue) |
| Molecular Formula | C₇F₁₄ | C₈F₁₆ | C₇F₁₄ | C₈F₁₈ |
| Molecular Weight | 350.05 g/mol | 400.06 g/mol | 350.05 g/mol | 438.06 g/mol |
| Boiling Point | Data not available | Data not available | 80 °C | 103-106 °C |
| Density | Data not available | Data not available | ~1.87 g/mL | ~1.76 g/mL at 25 °C |
| Viscosity | Data not available | Data not available | Data not available | 1.8 mPa·s |
| Solubility in Water | Data not available | Data not available | Data not available | Insoluble |
Performance in Key Research Applications
Drug Delivery
Perfluorocarbons are increasingly investigated as vehicles for drug delivery, primarily due to their chemical inertness, biocompatibility, and ability to form stable nanoemulsions. These nanoemulsions can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery.
Experimental Workflow for PFC Nanoemulsion Formulation:
Caption: A generalized workflow for the formulation and characterization of drug-loaded perfluorocarbon nanoemulsions.
Reaction Media
The high thermal stability and chemical inertness of perfluorocarbons make them suitable as reaction media for a range of chemical transformations, particularly those requiring high temperatures or involving highly reactive reagents. Their immiscibility with many organic solvents can also facilitate product separation through fluorous phase separation techniques.
Both this compound and perfluorooctene, as perfluoroalkenes, would be expected to exhibit these properties. The choice between the two would likely depend on the desired reaction temperature, with the higher molecular weight of perfluorooctene suggesting a higher boiling point. The alkene functionality, however, might participate in certain reactions, a factor that must be considered in experimental design.
Synthesis of Fluorinated Compounds
Perfluoroalkenes are key building blocks in the synthesis of more complex fluorinated molecules. The double bond provides a reactive handle for various chemical transformations, including additions, cycloadditions, and polymerizations.
The reactivity of the double bond in this compound and perfluorooctene would be a key performance differentiator. Steric hindrance around the double bond and the electron-withdrawing nature of the perfluoroalkyl chains will influence their reactivity towards nucleophiles and electrophiles.
Toxicological and Environmental Considerations
The environmental persistence and potential for bioaccumulation are significant concerns for many PFAS. Long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have been shown to have adverse health effects.[1][2]
For this compound, limited safety data is available, with one source indicating that it causes skin irritation.[3] The toxicological and environmental profiles of this compound and perfluorooctene have not been extensively studied. However, as with other PFAS, their high stability suggests they are likely to be persistent in the environment.[1] Researchers are strongly advised to handle these compounds with appropriate safety precautions and to consider the potential for environmental contamination.
Logical Relationship of PFAS Concerns:
Caption: The relationship between the chemical properties of PFAS and their potential environmental and health impacts.
Experimental Protocols
Detailed, validated experimental protocols specifically utilizing this compound or perfluorooctene are not widely published. Researchers should adapt general protocols for handling and using perfluorinated compounds, with careful consideration of the specific properties of the alkene.
General Protocol for a Reaction in a Perfluorinated Solvent:
-
Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. All glassware should be thoroughly dried.
-
Reagent Addition: Charge the reaction vessel with the perfluorinated solvent (this compound or perfluorooctene) and the reactants. If reactants are not soluble, vigorous stirring is required.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, NMR).
-
Workup and Product Isolation: Upon completion, cool the reaction mixture to room temperature. If a biphasic system is present, separate the fluorous phase from the organic phase. The product can be isolated from the appropriate phase by distillation, extraction, or chromatography.
-
Waste Disposal: Dispose of all perfluorinated waste according to institutional and regulatory guidelines.
Conclusion
A direct and detailed performance comparison between this compound and perfluorooctene is currently challenging due to the limited availability of specific experimental data. Researchers and drug development professionals should consider the general properties of perfluoroalkenes and the available data for related compounds when selecting a material for their application. The choice between these two compounds will likely depend on factors such as the desired boiling point and the specific reactivity of the double bond required for a given synthetic transformation. Given the concerns surrounding PFAS, a thorough evaluation of the toxicological and environmental impact of these specific compounds is crucial and represents a significant area for future research.
References
Efficacy of Perfluorohept-3-ene in Creating Oleophobic Surfaces: A Comparative Analysis of Fluoroalkylsilane-Based Coatings
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of fluoroalkylsilane coatings for creating oil-repellent surfaces, with a comparative analysis of alternative surface treatments.
Disclaimer: Initial research into the efficacy of perfluorohept-3-ene for creating oleophobic surfaces yielded no specific experimental data or established application protocols in the reviewed scientific literature. Therefore, this guide will focus on a well-documented and representative fluoroalkylsilane, (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FOTS) , to provide a comparative analysis against other common oleophobic treatments. The principles and methodologies discussed are broadly applicable to the evaluation of novel fluorinated compounds like this compound.
Introduction to Oleophobic Surfaces
Oleophobic surfaces are characterized by their ability to repel oils and other low surface tension liquids. This property is critical in a wide range of applications, from anti-fingerprint coatings on optical lenses and touch screens to anti-fouling surfaces in biomedical devices and microfluidics. The effectiveness of an oleophobic surface is primarily determined by its surface energy, which is influenced by the chemical composition and topography of the surface.
Fluorinated compounds are particularly effective in creating low surface energy coatings due to the high electronegativity and low polarizability of the carbon-fluorine bond. This guide provides a detailed comparison of surfaces treated with FOTS, a common fluoroalkylsilane, against a non-fluorinated silane, Octadecyltrichlorosilane (OTS), and a silicone-based polymer, Polydimethylsiloxane (PDMS).
Comparative Performance of Oleophobic Coatings
The oleophobicity of a surface is quantified by measuring the contact angle of a liquid droplet on the surface. A higher contact angle indicates greater repellency. For a comprehensive evaluation, both advancing and receding contact angles are measured to understand the contact angle hysteresis, which is indicative of droplet adhesion. The performance of FOTS, OTS, and PDMS coatings on smooth surfaces is summarized in the tables below.
Contact Angle Measurements
| Coating Material | Test Liquid | Advancing Contact Angle (θ_adv) | Receding Contact Angle (θ_rec) | Contact Angle Hysteresis (θ_adv - θ_rec) |
| FOTS | Water | ~115°[1] | - | - |
| Hexadecane | ~52°[2] | - | - | |
| Dodecane | > 0°[2] | - | - | |
| Decane | > 0°[2] | - | - | |
| Octane | > 0°[2] | - | - | |
| OTS | Water | ~165° (on nanostructured surface)[3] | - | - |
| Hexadecane | - | - | - | |
| PDMS | Water | - | - | < 5°[4] |
| Hexadecane | ~40°[2] | - | < 2°[4] |
Note: The performance of oleophobic coatings can be significantly enhanced by introducing surface roughness (e.g., nanostructures).
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the application of FOTS, OTS, and PDMS to create oleophobic surfaces.
Surface Preparation
A thorough cleaning of the substrate is critical to ensure a uniform and durable coating. A typical procedure for a silicon wafer or glass slide is as follows:
-
Sonication in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
Drying the substrate with a stream of dry nitrogen.
-
Activating the surface with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinsing thoroughly with deionized water and drying with nitrogen.
Coating Deposition
3.2.1. FOTS and OTS Deposition via Chemical Vapor Deposition (CVD)
-
Place the cleaned and activated substrates in a vacuum desiccator along with a small vial containing the silane agent (FOTS or OTS).
-
Evacuate the desiccator to a base pressure of < 1 Torr.
-
The silane will vaporize and deposit onto the substrate, forming a self-assembled monolayer (SAM).
-
The deposition time can vary from a few hours to overnight, depending on the desired coating density.
-
After deposition, the substrates are typically baked at 100-120°C for 30-60 minutes to cure the silane layer and remove any residual unbound molecules.
3.2.2. PDMS Coating via Spin Coating
-
Prepare a solution of PDMS (e.g., Sylgard 184) by mixing the base and curing agent in a 10:1 ratio by weight.
-
Dilute the PDMS mixture in a suitable solvent (e.g., hexane or toluene) to achieve the desired coating thickness.
-
Dispense the PDMS solution onto the center of the cleaned substrate.
-
Spin-coat the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.
-
Cure the coated substrate in an oven at a specified temperature and time (e.g., 70°C for 2 hours).
Characterization of Oleophobic Surfaces
3.3.1. Contact Angle Measurement
Contact angles are measured using a goniometer. A droplet of the test liquid (e.g., water, hexadecane) of a specific volume is dispensed onto the coated surface. The advancing and receding contact angles are measured by adding and withdrawing liquid from the droplet, respectively.
3.3.2. Durability Testing
The robustness of the oleophobic coating is a critical parameter. Common durability tests include:
-
Abrasion Test: The coated surface is subjected to a controlled number of abrasion cycles using a standardized abrasive material. The contact angle is measured before and after abrasion to assess the degradation of oleophobicity.
-
Chemical Stability Test: The coated substrate is immersed in various chemical solutions (e.g., acids, bases, organic solvents) for a specified duration. The change in contact angle is then measured.
-
Thermal Stability Test: The coated substrate is exposed to high temperatures for a set period, and the effect on the contact angle is evaluated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the evaluation of oleophobic surfaces.
Caption: Experimental workflow for the preparation and evaluation of oleophobic surfaces.
Conclusion
While specific data on this compound remains elusive, the analysis of FOTS provides a strong benchmark for the performance of fluoroalkylsilane-based oleophobic coatings. FOTS-treated surfaces exhibit significant oleophobicity, outperforming non-fluorinated alternatives like PDMS for repelling low surface tension liquids. The choice of coating material will ultimately depend on the specific application requirements, including the desired level of oleophobicity, durability, and cost. The experimental protocols and characterization methods detailed in this guide provide a robust framework for the systematic evaluation of novel oleophobic candidates like this compound.
References
- 1. Buy (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane | 469904-32-3 [smolecule.com]
- 2. Nanoscale fletching of liquid-like polydimethylsiloxane with single perfluorocarbons enables sustainable oil-repellency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Characteristics of Silicon Nanowires/Nanowalls Subjected to Octadecyltrichlorosilane Deposition and n-octadecane Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly (Dimethylsiloxane) Coating for Repellency of Polar and Non-Polar Liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing 19F NMR Data for Perfluorinated Compounds
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of perfluorinated compounds are critical. Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful analytical technique for this purpose. This guide provides a comprehensive comparison of ¹⁹F NMR data for various perfluorinated compounds, details on experimental protocols, and a look at alternative analytical methods.
The unique properties of the ¹⁹F nucleus, including its 100% natural abundance and high sensitivity, make ¹⁹F NMR an invaluable tool for the structural elucidation and quantification of organofluorine molecules. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, facilitating the analysis of complex mixtures.
Comparative ¹⁹F NMR Data for Perfluorinated Compounds
The chemical shifts (δ) in ¹⁹F NMR are highly sensitive to the local electronic environment of the fluorine atoms. This sensitivity allows for the differentiation of fluorine atoms within a molecule, providing rich structural information. The following tables summarize typical ¹⁹F NMR chemical shift ranges and specific data for representative per- and polyfluoroalkyl substances (PFAS). All chemical shifts are referenced to CFCl₃ at 0.00 ppm.
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups
| Functional Group | Chemical Shift Range (ppm) |
| -CF₃ (aliphatic) | -80 to -85 |
| -CF₂- (internal) | -120 to -130 |
| -CF₂- (adjacent to a functional group) | Varies significantly |
| Ar-F (Aromatic Fluorine) | -100 to -170 |
Table 2: ¹⁹F NMR Data for Selected Perfluoroalkyl Carboxylic Acids (PFCAs)
| Compound | Structure | Fluorine Position | Chemical Shift (δ) (ppm) | Coupling Constants (J) (Hz) |
| Perfluorooctanoic Acid (PFOA) | CF₃(CF₂)₆COOH | CF₃ | ~ -81.6 | J(F-F) ≈ 2-10 |
| CF₂ (ω-1) | ~ -126.5 | |||
| CF₂ (internal) | ~ -122 to -124 | |||
| α-CF₂ | ~ -118.0 | |||
| Perfluorobutanoic Acid (PFBA) | CF₃(CF₂)₂COOH | CF₃ | ~ -81.2 | J(F-F) ≈ 2-9 |
| β-CF₂ | ~ -127.1 | |||
| α-CF₂ | ~ -118.5 |
Table 3: ¹⁹F NMR Data for Selected Perfluoroalkanesulfonic Acids (PFSAs)
| Compound | Structure | Fluorine Position | Chemical Shift (δ) (ppm) | Coupling Constants (J) (Hz) |
| Perfluorooctanesulfonic Acid (PFOS) | CF₃(CF₂)₇SO₃H | CF₃ | ~ -81.4 | J(F-F) ≈ 2-10 |
| CF₂ (ω-1) | ~ -126.3 | |||
| CF₂ (internal) | ~ -122 to -124 | |||
| α-CF₂ | ~ -117.5 | |||
| Perfluorobutanesulfonic Acid (PFBS) | CF₃(CF₂)₃SO₃H | CF₃ | ~ -81.1 | J(F-F) ≈ 2-9 |
| γ-CF₂ | ~ -126.0 | |||
| β-CF₂ | ~ -121.9 | |||
| α-CF₂ | ~ -117.3 |
Experimental Protocols for ¹⁹F NMR Analysis
Standardized experimental protocols are crucial for obtaining high-quality and reproducible ¹⁹F NMR data. The following outlines a general procedure for the analysis of perfluorinated compounds.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that dissolves the analyte and is free from fluorine-containing impurities. Common solvents include deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), and deuterated water (D₂O). The choice of solvent can influence chemical shifts, so consistency is key.[1]
-
Concentration: The sample concentration should be optimized to achieve an adequate signal-to-noise ratio. Typical concentrations range from 1 to 10 mg/mL.
-
Reference Standard: An internal or external reference standard is essential for accurate chemical shift referencing. Trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆) are commonly used internal standards.[2] For quantitative analysis, a certified reference material of a known concentration is required.
NMR Instrument Parameters:
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for ¹H) provide better spectral dispersion and sensitivity.
-
Pulse Sequence: A standard one-pulse sequence is typically used for routine ¹⁹F NMR. For quantitative measurements, a longer relaxation delay (at least 5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of all fluorine nuclei.
-
Acquisition Parameters: Key parameters to optimize include the spectral width, number of scans, and acquisition time to achieve the desired resolution and signal-to-noise ratio.
Workflow for Cross-Referencing ¹⁹F NMR Data
A systematic workflow is essential for the confident identification of perfluorinated compounds. The following diagram illustrates a typical process for cross-referencing experimental data.
Caption: Workflow for cross-referencing experimental ¹⁹F NMR data.
Comparison with Alternative Analytical Techniques
While ¹⁹F NMR is a powerful tool, other analytical techniques are also employed for the analysis of perfluorinated compounds. The choice of technique depends on the specific research question.
Table 4: Comparison of Analytical Techniques for Perfluorinated Compound Analysis
| Technique | Strengths | Weaknesses |
| ¹⁹F NMR | - Provides detailed structural information- Non-destructive- Can analyze complex mixtures without extensive cleanup[3] | - Relatively low sensitivity compared to MS- Requires higher sample concentrations |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - High sensitivity and selectivity- Suitable for quantification of trace levels- Can analyze a wide range of compounds | - Provides limited structural information- Matrix effects can suppress or enhance signal[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Excellent for volatile and semi-volatile compounds- High chromatographic resolution | - Requires derivatization for non-volatile compounds- Limited to thermally stable compounds |
| Combustion Ion Chromatography (CIC) | - Measures total organofluorine content | - Does not provide information on individual compounds |
The following decision tree can guide researchers in selecting the most appropriate analytical technique for their needs.
Caption: Decision tree for selecting an analytical technique.
References
Benchmarking Perfluorohept-3-ene and Other Fluorinated Monomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into monomers can impart unique and desirable properties to the resulting polymers, including high thermal stability, chemical resistance, low surface energy, and a low refractive index. These characteristics make fluoropolymers indispensable in a wide range of applications, from advanced materials to drug delivery systems. While a variety of fluorinated monomers are commercially available and well-characterized, the properties of less common monomers like perfluorohept-3-ene remain sparsely documented in the public domain.
Comparative Data of Common Fluorinated Monomers
The following table summarizes key properties of several widely used fluorinated monomers and their corresponding homopolymers. This data is essential for preliminary screening and selection based on desired material characteristics.
| Monomer | Polymer | Monomer Reactivity (r1 vs. Styrene) | Polymer Thermal Stability (TGA, 5% weight loss, °C) | Polymer Refractive Index (n) | Polymer Surface Energy (mN/m) |
| Tetrafluoroethylene (TFE) | Polytetrafluoroethylene (PTFE) | Data not readily available | ~500[1] | ~1.35[2] | ~18.5[3] |
| Hexafluoropropylene (HFP) | Polyhexafluoropropylene | Data not readily available | Data not readily available | ~1.301[2] | Data not readily available |
| Vinylidene fluoride (VDF) | Polyvinylidene fluoride (PVDF) | r1 ≈ 0[4] | ~450[5] | ~1.42[2] | ~25 |
| Chlorotrifluoroethylene (CTFE) | Polychlorotrifluoroethylene (PCTFE) | Data not readily available | Data not readily available | ~1.39[2] | ~31 |
| This compound | Poly(this compound) | Data not available | Data not available | Data not available | Data not available |
Note: The reactivity ratio (r1) is a measure of the relative reactivity of a monomer in copolymerization. A value close to zero indicates a preference for cross-polymerization over homopolymerization. Surface energy values can vary depending on the measurement method and surface preparation.
Experimental Protocols
Accurate and reproducible data is paramount for the meaningful comparison of monomer and polymer properties. The following sections detail the standard experimental methodologies for determining the key performance indicators presented in this guide.
Determination of Monomer Reactivity Ratios
Principle: Monomer reactivity ratios (r1 and r2) describe the relative rates at which two monomers in a copolymerization reaction add to a growing polymer chain.[6] These ratios are crucial for predicting copolymer composition and microstructure.[6] The Fineman-Ross, Kelen-Tüdös, and extended Kelen-Tüdös methods are commonly used to determine these values from experimental data.[7][8] On-line monitoring techniques, such as 1H NMR spectroscopy, can provide real-time data on monomer conversion, enabling a more accurate determination of reactivity ratios.[9][10]
Experimental Workflow:
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is a standard method for determining the thermal stability of polymers.[12] The temperature at which a significant weight loss occurs is an indicator of the polymer's decomposition temperature.
Experimental Protocol:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The temperature at which 5% weight loss occurs is often reported as the onset of decomposition.
Refractive Index Measurement
Principle: The refractive index of a polymer is a fundamental optical property that is dependent on its chemical composition and density. It can be measured using various techniques, including ellipsometry, refractometry, and the prism coupling method.[13][14]
Experimental Protocol (Prism Coupling Method):
-
Sample Preparation: A thin film of the polymer is coated onto a suitable substrate.
-
Measurement: A laser beam is directed through a prism and coupled into the polymer film. The angle at which light couples into the film is the critical angle, which is related to the refractive index of the polymer.[13]
-
Calculation: The refractive index is calculated from the measured critical angle and the known refractive index of the prism.[13]
Surface Energy Determination (Contact Angle Measurement)
Principle: The surface energy of a polymer is a measure of the excess energy at its surface compared to the bulk. It governs the wettability of the surface and is a critical parameter in applications involving adhesion and biocompatibility. Surface energy can be determined by measuring the contact angle of a series of liquids with known surface tensions on the polymer surface.[15]
Experimental Workflow:
Logical Comparison of Monomer Properties
The selection of a fluorinated monomer is often a trade-off between various properties. The following diagram illustrates a simplified decision-making process based on key performance indicators.
Conclusion
The field of fluoropolymers continues to expand with the development of new monomers and polymerization techniques. While this guide provides a baseline for comparing common fluorinated monomers, it also underscores the critical need for thorough experimental characterization of novel monomers like this compound. By following standardized experimental protocols, researchers can generate high-quality, comparable data that will accelerate the discovery and application of next-generation fluorinated materials. As more data becomes available, this guide can be expanded to include a wider range of monomers, further aiding in the rational design of advanced polymers for diverse scientific and industrial applications.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity Ratios for Organotin Copolymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. 2.3. Determination of the Monomer Reactivity Ratio [bio-protocol.org]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 12. nexus-analytics.com.my [nexus-analytics.com.my]
- 13. Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films — Metricon [metricon.com]
- 14. researchgate.net [researchgate.net]
- 15. eijest.journals.ekb.eg [eijest.journals.ekb.eg]
Performance comparison of fluoropolymers derived from different alkenes
A Comprehensive Guide to the Performance of Fluoropolymers Derived from Different Alkenes
Fluoropolymers, a class of high-performance plastics characterized by the presence of fluorine atoms, are indispensable in numerous advanced applications across the aerospace, pharmaceutical, semiconductor, and chemical processing industries. Their exceptional properties, including high thermal stability, broad chemical inertness, and low friction, are a direct result of the high-energy carbon-fluorine bond. The specific performance characteristics of a fluoropolymer are intricately linked to the monomer (alkene) from which it is derived. This guide provides a detailed comparison of the performance of key fluoropolymers, supported by experimental data and standardized testing protocols.
Performance Comparison of Key Fluoropolymers
The selection of an appropriate fluoropolymer is dictated by the specific demands of the application, including temperature, chemical environment, mechanical stress, and processing requirements. The following table summarizes the key performance indicators for some of the most widely used fluoropolymers.
| Property | Polytetrafluoroethylene (PTFE) | Fluorinated Ethylene Propylene (FEP) | Perfluoroalkoxy Alkane (PFA) | Polyvinylidene Fluoride (PVDF) | Ethylene Tetrafluoroethylene (ETFE) |
| Monomer(s) | Tetrafluoroethylene (TFE) | Tetrafluoroethylene (TFE) & Hexafluoropropylene (HFP)[1] | Tetrafluoroethylene (TFE) & Perfluoroalkyl Vinyl Ether (PAVE)[2] | Vinylidene Fluoride (VDF)[2] | Ethylene & Tetrafluoroethylene (TFE)[3] |
| Continuous Service Temperature | up to 260°C (500°F)[4][5] | up to 200°C (392°F)[4][6] | up to 260°C (500°F)[4][6] | up to 150°C (302°F)[5][7] | up to 150°C (302°F)[5][7] |
| Melting Point | ~327°C[2] | ~260°C | ~305°C[2] | ~177°C[2] | ~270°C[5] |
| Tensile Strength (MPa) | 10 - 40[8] | 20 - 30 | 30 - 35[2] | 48 - 60[2] | ~46[9] |
| Elongation at Break (%) | 150 - 550[8] | 250 - 350 | 200 - 300[2] | 50 - 250 | ~300[9] |
| Chemical Resistance | Virtually inert[4] | Excellent, nearly as good as PTFE[4] | Excellent, equivalent to PTFE[4] | Excellent, but less inert than PTFE family[2] | Good[5] |
| UV Resistance | Poor[5] | Excellent[5] | Excellent[5] | Good[5] | Excellent[5] |
| Processing | Cannot be melt-processed[4] | Melt-processable[4] | Melt-processable[4] | Melt-processable | Melt-processable |
| Transparency | Opaque[4] | Transparent[4] | Transparent[4] | Opaque[5] | Transparent[5] |
Visualization of Fluoropolymer Derivation and Properties
The following diagram illustrates the relationship between the precursor alkenes and the resulting fluoropolymers, highlighting a key performance characteristic for each.
Experimental Protocols
The performance data presented in this guide are derived from standardized testing methodologies. Adherence to these protocols is crucial for ensuring data accuracy and comparability.
Mechanical Properties Testing
Mechanical tests are fundamental to understanding the strength, flexibility, and toughness of fluoropolymers.
-
Tensile Testing : This is one of the most common mechanical tests, providing data on tensile strength, elongation, and modulus of elasticity.[10]
-
Standard: ASTM D638 ("Standard Test Method for Tensile Properties of Plastics"), ASTM D4894 (for virgin PTFE), ASTM D4745 (for filled PTFE compounds).[8]
-
Procedure: A specimen, often in a dumbbell shape, is pulled apart at a specific speed until it breaks.[8] For PTFE, the testing speed is a critical parameter, with standards specifying 50 mm/minute.[8] The load sustained before breaking and the extent of elongation are recorded.[8]
-
Workflow:
Workflow for Tensile Strength Measurement.
-
Thermal Analysis
Thermal testing evaluates the material's response to changes in temperature, which is critical for determining its service temperature range and processing conditions.
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of fluoropolymers.[11]
-
Differential Scanning Calorimetry (DSC) : DSC is used to determine thermal transitions such as melting point (Tm) and glass transition temperature (Tg).[11]
-
Procedure: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Peaks in the heat flow curve indicate melting or other thermal events.[13]
-
Chemical Resistance Testing
These tests evaluate the ability of a fluoropolymer to withstand exposure to various chemicals, which is a key performance attribute for this class of materials.
-
Immersion Testing : This method assesses changes in a material's properties after being immersed in a chemical solution.[10]
-
Standard: ASTM D543 ("Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents").[14]
-
Procedure: Pre-weighed and measured specimens are fully immersed in the test chemical for a specified duration and at a controlled temperature.[14][15] After exposure, the specimens are removed, cleaned, and re-weighed and re-measured. Changes in weight, dimensions, appearance (e.g., cracking, swelling), and mechanical properties (like tensile strength) are evaluated and compared to control specimens.[14][16]
-
Workflow:
Workflow for Chemical Resistance Evaluation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pengrowthplastics.com [pengrowthplastics.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. xiflon.com [xiflon.com]
- 5. bladenptfe.com [bladenptfe.com]
- 6. adtech.co.uk [adtech.co.uk]
- 7. Basics of PVDF, PTFE, PFA and ETFE - Lab Akademi [labakademi.com]
- 8. PTFE Tensile Strength - Unveiling the Durability of Polymers | Poly Fluoro Ltd [polyfluoroltd.com]
- 9. What are the differences between ETFE and PVDF? - Knowledge [chinafluoropolymer.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Modern Testing for Fluoropolymers – Dalau Ltd [dalau.com]
- 12. Pyrolysis of Fluorocarbon Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality requirements and test guidelines for PTFE-products [pro-kunststoff.de]
- 14. Chemical Compatibility ASTM D543 [intertek.com]
- 15. specialchem.com [specialchem.com]
- 16. e2techtextiles.com [e2techtextiles.com]
Environmental impact assessment of perfluorohept-3-ene vs PFOA
An Objective Comparison for Researchers and Environmental Scientists.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their high thermal and chemical stability, owing to the strength of the carbon-fluorine bond. Perfluorooctanoic acid (PFOA) is one of the most well-studied "legacy" PFAS, known for its widespread environmental contamination, persistence, bioaccumulation, and adverse health effects.[1][2] Its use has been largely phased out in many parts of the world under international agreements like the Stockholm Convention.[3]
In the search for alternatives, numerous other PFAS have been developed, including unsaturated fluorochemicals like perfluorohept-3-ene. These newer compounds are often presumed to have a more favorable environmental profile, but a lack of publicly available data can make direct comparison and risk assessment challenging. This guide provides an objective, data-driven comparison of the environmental impact of this compound against the benchmark of PFOA, highlighting the critical importance of comprehensive experimental data for assessing potential alternatives.
Quantitative Data Comparison
A direct comparison of the environmental impact parameters for PFOA and this compound reveals a significant data gap for this compound in the public scientific literature.
Table 1: Environmental Persistence and Bioaccumulation
| Parameter | This compound | Perfluorooctanoic Acid (PFOA) | Supporting References |
| Chemical Formula | C₇F₁₄ | C₈HF₁₅O₂ | [4] |
| Persistence | |||
| Environmental Half-life | Data not available | Considered extremely persistent; resistant to typical environmental degradation processes. | [2][3][5] |
| Bioaccumulation | |||
| Bioconcentration Factor (BCF) in fish | Data not available | BCF values vary, but are generally lower than for PFOS. One estimate suggests a range of 1,000 to 4,000 for PFOS, with PFOA being lower. | [2] |
| Bioaccumulation Potential | Data not available | Known to bioaccumulate in humans and wildlife, primarily in blood serum, kidney, and liver. | [2][6] |
Table 2: Ecotoxicity Data
| Parameter | This compound | Perfluorooctanoic Acid (PFOA) | Supporting References |
| Aquatic Toxicity | |||
| Zebrafish (Danio rerio) 96-h LC₅₀ | Data not available | 371 - 661.695 mg/L (embryo) | [7] |
| Marine Mussel (Mytilus galloprovincialis) EC₅₀ | Data not available | 10 - 24 mg/L (range for various marine species) | [8] |
| Mammalian Toxicity | |||
| GHS Classification | Causes skin irritation (H315) | Carcinogenic to humans (IARC Group 1) | [1][4] |
| Known Health Effects | Data not available | Developmental, reproductive, and systemic effects observed in animal studies. Associated with liver and pancreatic tumors. | [2][9] |
Diagram: Data Availability Comparison
Caption: Logical diagram illustrating the disparity in available environmental data.
Mechanisms of Action & Signaling Pathways
Perfluorooctanoic Acid (PFOA)
The toxicological mechanisms of PFOA have been extensively studied. A primary mode of action involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , a nuclear receptor that regulates lipid metabolism.[10][11] Activation of PPARα by PFOA leads to a cascade of downstream gene expression changes, particularly in the liver.[12] While this effect is more pronounced in rodents, PFOA has also been shown to impact other pathways in human cells, including the estrogen receptor (ERα) and peroxisome proliferator-activated receptor gamma (PPARγ).[12]
Caption: PFOA-mediated activation of the PPARα signaling pathway.
This compound
There is no publicly available information detailing the specific mechanisms of action or signaling pathways affected by this compound. Its potential to interact with nuclear receptors or other cellular targets remains uncharacterized.
Experimental Protocols
To generate the data necessary for a comprehensive environmental impact assessment of a compound like this compound, standardized experimental protocols are essential. The following sections outline the methodologies that would be applied.
Diagram: General PBT Assessment Workflow
Caption: Standardized workflow for PBT (Persistence, Bioaccumulation, Toxicity) assessment.
Persistence Testing Protocol (Biodegradation in Water)
-
Guideline: Based on OECD Test Guideline 301: Ready Biodegradability.
-
Objective: To determine the rate and extent of aerobic biodegradation of the test substance in an aqueous medium.
-
Methodology:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, washed, and aerated.
-
Test System: Mineral salt medium is prepared in test flasks. The test substance (this compound) is added as the sole source of organic carbon at a concentration of 10-20 mg/L.
-
Controls: A toxicity control (containing the test substance and a readily biodegradable reference substance) and a reference control (containing only the reference substance) are run in parallel.
-
Incubation: Flasks are incubated at 20-25°C in the dark with continuous shaking or stirring for 28 days.
-
Sampling & Analysis: Samples are withdrawn at regular intervals. The concentration of the test substance is measured using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), following a validated method like EPA 1633.[13]
-
Data Analysis: The percentage degradation is calculated over time. The degradation half-life is determined from the kinetic curve.
-
Bioaccumulation Testing Protocol (Fish Bioconcentration Factor)
-
Guideline: Based on OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.
-
Objective: To determine the Bioconcentration Factor (BCF) of the test substance in fish from aqueous exposure.
-
Methodology:
-
Test Organism: A suitable fish species (e.g., Zebrafish, Rainbow Trout) is acclimated to laboratory conditions.
-
Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance in water for a period of up to 28 days. Water and fish tissue samples are collected at predetermined intervals.
-
Depuration Phase: Surviving fish are transferred to a clean, flowing water system without the test substance for a depuration period. Tissue samples are collected at intervals.
-
Sample Analysis: Concentrations of the test substance in both water and fish tissue (homogenized) are quantified using a validated LC-MS/MS method.[14]
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (Cƒ) to the concentration in the water (Cw) at steady state.
-
Acute Aquatic Toxicity Testing Protocol (Fish)
-
Guideline: Based on OECD Test Guideline 203: Fish, Acute Toxicity Test.
-
Objective: To determine the median lethal concentration (LC₅₀) of the test substance to fish over a 96-hour period.
-
Methodology:
-
Test Organism: Groups of fish of a recommended species (e.g., Zebrafish) are exposed to a range of concentrations of the test substance.
-
Test System: Fish are held in test chambers with a controlled environment (temperature, pH, light). A control group is exposed to water without the test substance.
-
Exposure: The test is typically run for 96 hours.
-
Observations: The number of dead fish in each test chamber is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The cumulative mortality data at 96 hours is plotted against the test concentrations. The LC₅₀ (the concentration estimated to be lethal to 50% of the test organisms) is determined using appropriate statistical methods (e.g., Probit analysis).
-
Conclusion
The comparison between this compound and PFOA underscores a critical issue in chemical risk assessment: the challenge posed by data-poor emerging contaminants. While PFOA is a known environmental hazard with well-documented persistence, bioaccumulation potential, and toxicity, there is a stark lack of publicly available, peer-reviewed data to characterize the environmental impact of this compound.[1][2][5][7] The only available hazard information is a classification of skin irritation.[4]
For researchers, scientists, and drug development professionals, this data gap represents a significant source of uncertainty. Without comprehensive experimental data derived from standardized protocols, it is impossible to conclude that an alternative substance is environmentally benign. The assumption that newer PFAS are inherently safer than legacy compounds is not scientifically defensible without empirical evidence. This guide highlights the necessity of conducting thorough persistence, bioaccumulation, and toxicity assessments before a chemical can be considered a viable and safer alternative to regulated substances like PFOA.
References
- 1. PFAS - Wikipedia [en.wikipedia.org]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Occurrence, Removal and Bioaccumulation of Perfluoroalkyl Substances in Lake Chaohu, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7F14 | CID 10926147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Toxicity of per- and polyfluoroalkyl substances to aquatic vertebrates [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. PERFLUOROALKYL ACIDS: What Is the Evidence Telling Us? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet | bioRxiv [biorxiv.org]
- 12. Perfluorooctanoic acid (PFOA) affects distinct molecular signalling pathways in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
In-Vitro Cytotoxicity of Perfluorohept-3-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in-vitro cytotoxicity of perfluorohept-3-ene. Due to the limited publicly available data on this specific compound, this document outlines a recommended testing strategy based on established methods for other per- and polyfluoroalkyl substances (PFAS). The guide also presents comparative data from studies on structurally related PFAS compounds to offer a predictive context for evaluating this compound.
Introduction: The Data Gap on this compound
This compound belongs to the vast family of PFAS, which are of increasing interest to the scientific and regulatory communities due to their persistence and potential health effects. While extensive research exists on the toxicity of legacy PFAS like PFOA and PFOS, newer and less common compounds such as this compound remain understudied. A comprehensive literature search did not yield specific in-vitro cytotoxicity data for this compound. Therefore, this guide proposes a comparative approach, leveraging insights from studies on other PFAS to inform a robust testing framework.
Comparative Cytotoxicity Data of Selected PFAS
To contextualize the potential cytotoxicity of this compound, the following table summarizes in-vitro data for other relevant PFAS compounds. The cytotoxicity of PFAS has been shown to vary with carbon chain length and functional group.[1]
| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| PFOS | HepG2 | MTT | Cell Viability | IC50: 402 µM | [2] |
| PFOA | Zebrafish Liver Cells | Not Specified | Gross Toxicity | Higher than PFHxA and PFBA | [3] |
| PFOSA | HepaRG | MTT | Cell Viability | IC50: 402 µM | [2] |
| 6:2 FTOH | HepaRG | MTT | Cell Viability | IC50: 1016 µM | [2] |
| PFHxA | Zebrafish Liver Cells | Not Specified | Gross Toxicity | Lower than PFOA | [3] |
| PFBA | Zebrafish Liver Cells | Not Specified | Gross Toxicity | Lower than PFOA | [3] |
Recommended Experimental Protocols for In-Vitro Cytotoxicity Assessment
A multi-assay approach is recommended to comprehensively evaluate the potential cytotoxicity of this compound. The following are standard and robust assays used in PFAS toxicity studies.
Cell Viability and Proliferation Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells (e.g., HepG2, HepaRG) in a 96-well plate and allow them to adhere overnight.
-
Expose cells to a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100, 250, 500, 1000 µM) for 24, 48, and 72 hours.[2]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the solvent control.
-
-
-
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of viable cells.
-
High-Content Imaging (HCI) for Proliferation: HCI platforms can be used to quantify cell numbers and assess nuclear morphology, providing a more detailed view of cellular health.
Cytotoxicity Assays
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
-
Protocol:
-
Expose cells to this compound as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the enzymatic conversion of the substrate by monitoring absorbance changes over time.
-
Calculate LDH release relative to a positive control (e.g., cell lysis buffer).
-
-
Apoptosis Assays
-
Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases in the apoptotic pathway.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the in-vitro cytotoxicity assessment of this compound.
References
A Comparative Analysis of the Biodegradability of Fluorinated Polymers and Their Alternatives
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The integration of fluorinated polymers into advanced applications, including drug delivery systems and medical devices, is driven by their unique properties such as chemical inertness, thermal stability, and biocompatibility. However, the environmental persistence of these materials is a growing concern. This guide provides a comparative analysis of the biodegradability of fluorinated polymers, with a focus on structures analogous to those containing perfluorohept-3-ene, and contrasts them with biodegradable polymer alternatives. The information presented is based on available experimental data for structurally similar fluorinated polymers, providing a framework for informed material selection.
Quantitative Biodegradability Data
The assessment of biodegradability is crucial for understanding the environmental fate of polymers. The following table summarizes key biodegradability data for a representative side-chain fluorinated polymer and a well-established biodegradable polyester, poly(3-hydroxybutyrate-co-3-hydroxypropionate) (poly(3HB-co-3HP)). Due to the lack of specific data on polymers containing this compound, data from a fluoroacrylate polymer is used as a proxy to represent the behavior of a side-chain fluorinated polymer.
| Polymer Type | Test Environment | Duration | Biodegradation Metric | Result | Reference |
| Fluoroacrylate Polymer | Aerobic Soil | 2 years | Half-life (calculated) | 1200–1700 years | [1][2] |
| Fluoroacrylate Polymer | Aerobic Soil | 2 years | Formation of PFOA | < 5 tonnes/year globally (estimated) | [1][2] |
| Poly(3HB-co-3HP) | PHA Depolymerase | Not Specified | Relative Degradation Rate | Increases with 3HP content up to 83.9 mol% | [3] |
| Poly(3HB-co-3HP) | Not Specified | Not Specified | Crystallinity | Decreases with increasing 3HP content | [3] |
Key Observations:
-
Side-chain fluorinated polymers, such as the fluoroacrylate polymer studied, exhibit extremely low rates of biodegradation, with estimated half-lives extending over a millennium in soil environments.[1][2]
-
A significant concern with the degradation of many fluorinated polymers is the potential release of persistent and bioaccumulative per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA).[1][4]
-
In contrast, biodegradable polyesters like poly(3HB-co-3HP) can be enzymatically degraded. Their degradation rate is influenced by their composition, with higher 3-hydroxypropionate content leading to reduced crystallinity and faster degradation.[3]
Experimental Protocols for Assessing Biodegradability
A variety of standardized methods are employed to evaluate the biodegradability of polymers in different environmental compartments. These protocols provide a framework for reproducible and comparable assessments.
| Standard/Method | Test Environment | Measured Parameters | Key Conditions |
| ASTM D5988-18 | Soil | Cumulative CO₂ evolution | Controlled temperature and moisture; uses natural soil microorganisms.[5] |
| ISO 17556:2019 | Soil | O₂ demand or CO₂ evolution | Similar to ASTM D5988, allows for respirometric measurement.[5] |
| ASTM D6400-21 | Industrial Composting | CO₂ evolution, disintegration | Requires >90% carbon conversion to CO₂ within 180 days and <10% of material remaining on a 2mm sieve after 12 weeks.[6] |
| ISO 17088:2021 | Industrial Composting | CO₂ evolution, disintegration | Aligns with the requirements of ASTM D6400.[6] |
| Soil Burial Test | Soil | Mass loss, changes in mechanical properties | Samples are buried in soil for a defined period, and changes in weight and tensile strength are measured.[7] |
| Aquatic Biodegradation (e.g., ISO 14851) | Aquatic Media | O₂ demand (BOD) | Measures biochemical oxygen demand in a closed system to determine mineralization.[8] |
Visualizing Experimental and Degradation Pathways
To better understand the processes involved in biodegradability testing and the potential environmental fate of fluorinated polymers, the following diagrams are provided.
Caption: A typical experimental workflow for assessing the aerobic biodegradation of a polymer in soil.
Caption: Potential degradation pathway for a side-chain fluorinated polymer, leading to the formation of persistent PFCAs.
Comparison and Alternatives
The primary concern surrounding the biodegradability of polymers containing fluorinated moieties, such as this compound, is their extreme persistence and the potential for the formation of harmful degradation byproducts.[4][9] The carbon-fluorine bond is exceptionally strong, rendering it resistant to enzymatic and microbial attack. Studies on fluoroacrylate polymers have shown that while the ester linkages in the side chains can be hydrolyzed, this process is exceedingly slow, and it liberates fluorinated precursors that can then transform into highly persistent PFCAs.[1][2]
In contrast, aliphatic polyesters, such as those from the polyhydroxyalkanoate (PHA) family, offer a readily biodegradable alternative.[3] These polymers are synthesized by microorganisms and can be completely mineralized to carbon dioxide and water in various environments.[3] The biodegradability of these materials can be tailored by adjusting their monomer composition, which affects properties like crystallinity and melting point.
For applications where biocompatibility and eventual clearance from the body are required, such as in drug delivery or temporary medical implants, the choice of polymer is critical. While fluorinated polymers may offer desirable bulk properties, their lack of biodegradability and potential for long-term persistence are significant drawbacks. Biodegradable alternatives, such as PHAs, polylactides (PLA), and polyglycolides (PGA), provide a much more environmentally and biologically compatible option.
Conclusion
While direct experimental data on the biodegradability of polymers containing this compound is not available, the existing literature on other side-chain fluorinated polymers strongly suggests a profile of extremely low biodegradability and the potential for generating persistent PFAS. For researchers and professionals in drug development and other scientific fields, a thorough risk-benefit analysis is essential when considering the use of such materials. In applications where biodegradability is a desirable or necessary attribute, the exploration of well-characterized biodegradable polymers like PHAs is strongly recommended. The standardized testing protocols outlined in this guide provide the necessary tools to rigorously evaluate and compare the environmental performance of novel and existing polymer systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and Biodegradation of 3-Hydroxypropionate- Containing Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. peer.asee.org [peer.asee.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Experimental and Theoretical Properties of Perfluorohept-3-ene
An Objective Guide for Researchers in Drug Development and Chemical Sciences
Perfluorohept-3-ene, a member of the per- and polyfluoroalkyl substances (PFAS) family, presents a unique set of physicochemical properties due to the complete substitution of hydrogen with fluorine atoms. This guide provides a comparative overview of the available theoretical and experimental data for this compound. Given the limited availability of experimental data for the 3-ene isomer, this guide also includes experimental data for the closely related and more extensively studied isomer, perfluorohept-1-ene, to provide a valuable comparative context for researchers.
Quantitative Data Summary
| Property | This compound (Theoretical/Computed) | Perfluorohept-1-ene (Experimental) |
| Molecular Formula | C₇F₁₄ | C₇F₁₄ |
| Molecular Weight | 350.05 g/mol [1] | 350.05 g/mol |
| Boiling Point | Not available | 80 °C |
| Density | Not available | 1.8748 g/cm³ (estimate) |
| Refractive Index | Not available | 1.279 |
| XlogP | 4.5[1] | 4.6 |
| Monoisotopic Mass | 349.9776443 Da[1] | 349.9776443 Da |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, a general workflow for the synthesis and analysis of a perfluoroalkene like this compound can be described.
Synthesis:
A common method for the synthesis of perfluoroalkenes is through the dehalogenation or dehydrohalogenation of a suitable precursor. For instance, the isomerization of other perfluoroheptene isomers could be a potential route to obtaining this compound. The reaction would typically be carried out in a suitable solvent under controlled temperature and pressure, often in the presence of a catalyst.
Purification:
Following synthesis, the crude product would undergo purification to isolate the desired this compound isomer. Fractional distillation is a common technique used to separate compounds with different boiling points. Due to the potential for the presence of other isomers, gas chromatography (GC) could also be employed for purification and to check for isomeric purity.
Characterization:
The purified this compound would then be characterized to confirm its structure and purity. The primary techniques for this would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum provide detailed information about the fluorine environments in the molecule, allowing for unambiguous structure elucidation. An experimental ¹⁹F NMR spectrum for perfluorohept-3-(E)-ene is available and serves as a key piece of experimental data[2].
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic C=C double bond stretching vibration in the perfluoroalkene.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a perfluoroalkene such as this compound.
Caption: General workflow for the synthesis and characterization of this compound.
References
A Head-to-Head Comparison of Catalysts for Perfluoroalkene Synthesis via Dehydrofluorination
For researchers, scientists, and drug development professionals, the efficient synthesis of perfluoroalkenes is a critical step in the development of novel fluorinated materials and pharmaceuticals. The catalytic dehydrofluorination of hydrofluoroalkanes (HFCs) represents a promising and atom-economical route to these valuable building blocks. This guide provides a head-to-head comparison of various catalysts employed in this transformation, with a focus on the synthesis of trifluoroethylene (TrFE) from 1,1,1,2-tetrafluoroethane (HFC-134a), supported by experimental data and detailed protocols.
The choice of catalyst is paramount in achieving high conversion, selectivity, and stability in the dehydrofluorination process. This guide will delve into the performance of several key catalyst systems, including supported nickel catalysts and metal-impregnated alumina, providing a clear comparison of their catalytic efficacy.
Comparative Performance of Catalysts
The following table summarizes the performance of various catalysts in the dehydrofluorination of 1,1,1,2-tetrafluoroethane (CF₃CFH₂) to trifluoroethylene (CF₂=CFH). The data has been compiled from multiple studies to provide a comparative overview.
| Catalyst | Support | Temperature (°C) | CF₃CFH₂ Conversion (%) | TrFE Selectivity (%) | Reference |
| Ni (12.8 wt%) | AlF₃ | 430 | 29.3 | >99 | [1] |
| Ni | AlN | 430 | <10 | ~100 | [1] |
| Ni | AlPO₄ | 430 | <5 | ~100 | [1] |
| NiO (12.8 wt%) | Al₂O₃ | 430 | 20.1 | 99 | [2][3] |
| γ-Al₂O₃ (A650) | - | 600 | >95 (initial) | Not Specified | |
| γ-Al₂O₃ (A550) | - | 600 | >99 (initial, rapid deactivation) | Not Specified | [4] |
| Mg/γ-Al₂O₃ | - | 600 | High (stable) | Not Specified | [5] |
| Ni/γ-Al₂O₃ | - | 600 | High (less stable than Mg/γ-Al₂O₃) | Not Specified | [5][6] |
| Co/γ-Al₂O₃ | - | 600 | Moderate | Not Specified | [5][6] |
| Zn/γ-Al₂O₃ | - | 600 | Moderate | Not Specified | [5][6] |
| Cu/γ-Al₂O₃ | - | 600 | Low | Not Specified | [5][6] |
| θ-Al₂O₃ | - | 450 | 35.1 | 99 | [7] |
Key Observations:
-
Supported Nickel Catalysts: Nickel supported on aluminum fluoride (Ni/AlF₃) demonstrates high conversion and excellent selectivity to trifluoroethylene.[1] The nature of the support is crucial, with AlF₃ providing the best performance compared to AlN and AlPO₄.[1] A modified NiO/Al₂O₃ catalyst also shows good performance with high selectivity.[2][3]
-
Alumina-Based Catalysts: γ-Al₂O₃ itself is an active catalyst but is prone to rapid deactivation.[4][8] The calcination temperature of γ-Al₂O₃ influences its catalytic activity and stability, with a balance between surface area and the number of strong acid sites being important.[4]
-
Metal-Impregnated Alumina: Impregnation of γ-Al₂O₃ with various metals affects its long-term stability.[5][6] Magnesium-impregnated γ-Al₂O₃ (Mg/γ-Al₂O₃) exhibits excellent long-term stability and a lower deactivation rate compared to the parent γ-Al₂O₃ and other metal-impregnated catalysts.[5][6] This is attributed to the high total amount of weak acid sites.[5][6]
-
Lewis Acidity: The activity of the catalysts is closely related to their Lewis acid sites.[1][9] Weak Lewis acid sites are suggested to be the active sites for the dehydrofluorination of HFC-134a, while strong Lewis acid sites may lead to coke formation and catalyst deactivation.[7]
Experimental Protocols
Detailed methodologies for the preparation and evaluation of the catalysts are crucial for reproducible research. The following are generalized protocols based on the cited literature.
Catalyst Preparation
1. Nickel Supported on Aluminum Compounds (e.g., Ni/AlF₃):
-
Impregnation: The support material (e.g., AlF₃, AlN, or AlPO₄) is impregnated with an aqueous solution of a nickel precursor, such as nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), using the wetness impregnation method.[1]
-
Drying: The impregnated material is dried overnight at 100 °C.[1]
-
Calcination: The dried material is calcined in air at 500 °C for 3 hours.[1]
-
Reduction: The calcined catalyst is then reduced in a flow of hydrogen gas (H₂) at 500 °C for 2 hours.[1]
2. Metal-Impregnated γ-Alumina (e.g., Mg/γ-Al₂O₃):
-
A similar impregnation method is used, where γ-Al₂O₃ is treated with an aqueous solution of the desired metal salt (e.g., magnesium nitrate).
-
The subsequent drying and calcination steps are performed to obtain the final catalyst.
Experimental Workflow for Catalyst Evaluation
The catalytic performance for the dehydrofluorination of HFCs is typically evaluated in a continuous-flow fixed-bed reactor system.
Caption: Experimental workflow for catalyst evaluation.
Reaction Procedure:
-
Catalyst Loading: A specific amount of the prepared catalyst (e.g., 2.0 g) is loaded into a continuous-flow fixed-bed reactor, typically made of stainless steel.[1]
-
Gas Feed: A mixture of the hydrofluoroalkane (e.g., CF₃CFH₂) and an inert gas like nitrogen (N₂) is fed into the reactor at a controlled flow rate using mass flow controllers. A typical molar ratio of N₂ to HFC is 10:1.[1]
-
Reaction Conditions: The reaction is carried out at atmospheric pressure and a specific temperature (e.g., 430 °C), which is monitored by a thermocouple in contact with the catalyst bed. The gas hourly space velocity (GHSV) is maintained at a constant value (e.g., 675 h⁻¹).[1]
-
Product Analysis: The composition of the effluent gas from the reactor is analyzed using a gas chromatograph (GC) to determine the conversion of the reactant and the selectivity to the desired perfluoroalkene product.
Signaling Pathways and Logical Relationships
The catalytic dehydrofluorination of hydrofluoroalkanes over a solid catalyst involves a series of elementary steps. The following diagram illustrates the proposed logical relationship of the reaction mechanism on a Lewis acidic catalyst.
Caption: Proposed mechanism for catalytic dehydrofluorination.
This guide provides a foundational comparison of catalysts for perfluoroalkene synthesis, highlighting the importance of catalyst composition and support properties. The provided experimental protocols offer a starting point for researchers to design and evaluate new catalytic systems for this important class of reactions. Further research focusing on the development of highly stable and active catalysts, particularly those based on non-precious metals, will be crucial for the advancement of fluorochemistry.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. Catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane to synthesize trifluoroethylene over a modified NiO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. inha.elsevierpure.com [inha.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Absence of Evidence: Perfluorohept-3-ene Not Identified as a PFOS/PFOA Precursor
A detailed analysis of available scientific literature and public data reveals no direct evidence to classify perfluorohept-3-ene as a precursor to the persistent organic pollutants perfluorooctanesulfonic acid (PFOS) or perfluorooctanoic acid (PFOA). While this compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are recognized for their extreme persistence in the environment, specific data on its degradation pathways and potential to transform into PFOS or PFOA is currently lacking.[1][2]
The primary concern with PFAS compounds stems from the environmental and health risks associated with long-chain variants like PFOS and PFOA. In response to global regulations and stewardship programs, the chemical industry has shifted towards producing shorter-chain PFAS alternatives.[3][4][5][6] The rationale is that these shorter-chain compounds are less bioaccumulative and have shorter half-lives in the human body. However, the environmental persistence of these alternatives remains a significant concern, with many scientists advocating for managing PFAS as a chemical class due to their shared characteristic of being "forever chemicals".[2][3]
This compound, with its seven-carbon chain, falls into the category of a short-chain fluorinated compound. While its chemical structure does not lend itself to direct degradation into the eight-carbon PFOS or PFOA through simple, known environmental or metabolic processes, the absence of empirical data necessitates a cautious approach. The manufacturing process of such compounds can sometimes introduce impurities that may themselves be precursors.
Comparative Overview of Fluorinated Compounds
To provide context for researchers and drug development professionals, the following table compares key characteristics of this compound (based on available data and inferences for similar compounds), PFOS/PFOA, and a common class of PFOS/PFOA precursors, the fluorotelomer alcohols (FTOHs).
| Feature | This compound | PFOS/PFOA | Fluorotelomer Alcohols (FTOHs) |
| Chemical Class | Perfluoroalkene (PFA) | Perfluoroalkyl Acids (PFAAs) | Polyfluoroalkyl Substances |
| Carbon Chain Length | 7 | 8 | Variable (e.g., 6, 8, 10) |
| Status as PFOS/PFOA Precursor | No direct evidence | Not applicable | Confirmed Precursors |
| Environmental Persistence | Expected to be high (as a PFAS)[1][2] | Very high, considered "forever chemicals" | Can degrade to form PFAAs, including PFOA |
| Bioaccumulation Potential | Unknown, but shorter chains are generally less bioaccumulative than long chains | High | Variable, can be metabolized |
| Regulatory Status | Generally falls under the broad category of PFAS, which are facing increasing scrutiny and regulation globally. | Heavily regulated and phased out of production in many countries under the Stockholm Convention. | Use is being restricted due to their potential to degrade into PFOA. |
Experimental Protocol for Precursor Potential Assessment
For a definitive assessment of this compound's potential as a PFOS/PFOA precursor, the following experimental workflow is proposed. This protocol is designed to investigate the degradation of the substance under various relevant conditions.
Objective: To determine if this compound degrades to form PFOS, PFOA, or other regulated perfluoroalkyl acids (PFAAs).
Methodology:
-
Incubation Studies:
-
Abiotic Degradation: Incubate this compound in aqueous solutions at varying pH levels (e.g., 4, 7, 9) and temperatures (e.g., 25°C, 50°C) in the dark to assess hydrolysis.
-
Photolytic Degradation: Expose aqueous solutions of this compound to simulated sunlight (e.g., using a xenon arc lamp) to assess photodegradation.
-
Biotic Degradation: Incubate this compound with activated sludge from a wastewater treatment plant and with soil microorganisms under both aerobic and anaerobic conditions.
-
-
Analytical Chemistry:
-
At regular time intervals during the incubation studies, collect samples from each condition.
-
Extract the samples using solid-phase extraction (SPE).
-
Analyze the extracts using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and quantify this compound and a target list of potential degradation products, including PFOS, PFOA, and other shorter and longer-chain PFAAs.
-
-
Data Analysis:
-
Determine the degradation rate of this compound under each condition.
-
Identify and quantify any transformation products.
-
Calculate the molar yield of any PFAAs formed from the degradation of this compound.
-
Logical Framework for Assessing PFOS/PFOA Precursor Potential
The following diagram illustrates the logical workflow for evaluating whether a substance like this compound is a potential precursor to PFOS or PFOA.
Caption: Logical workflow for PFOS/PFOA precursor assessment.
References
- 1. Buy this compound | 71039-88-8 [smolecule.com]
- 2. The High Persistence of PFAS is Sufficient for their Management as a Chemical Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. greensciencepolicy.org [greensciencepolicy.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epa.gov [epa.gov]
Safety Operating Guide
Navigating the Disposal of Perfluorohept-3-ene: A Guide for Laboratory Professionals
Providing a clear, compliant, and safe pathway for the disposal of perfluorohept-3-ene is critical for research continuity and environmental protection. As a per- and polyfluoroalkyl substance (PFAS), this compound is subject to stringent disposal regulations due to its persistence in the environment. This guide offers essential safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound waste in a laboratory setting.
Key Safety and Handling Information
This compound is classified as a skin irritant. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇F₁₄[1] |
| Molecular Weight | 350.05 g/mol [1] |
| GHS Hazard Statement | H315: Causes skin irritation[1] |
Step-by-Step Disposal Protocol for this compound
Adherence to a strict, step-by-step protocol is necessary for the safe and compliant disposal of this compound. This compound is categorized as a PFAS, also known as a "forever chemical," and must not be disposed of down the drain. The primary approved disposal methods for PFAS waste are high-temperature incineration, disposal in a designated hazardous waste landfill, or deep well injection for liquid waste. The following protocol is designed for a laboratory setting.
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
The container must be in good condition, with a secure, tight-fitting lid.
2. Labeling of Waste Containers:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and volume of the waste.
-
Indicate the date when the first waste was added to the container.
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and sources of ignition.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
4. Disposal of Empty Containers:
-
An empty container that has held this compound must be managed as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone).
-
Collect the rinsate as hazardous waste in the designated this compound waste container.
-
After triple-rinsing, deface the original label on the container before disposal as regular solid waste, or as directed by your institution's EHS guidelines.
5. Arranging for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your EHS department to arrange for a hazardous waste pickup.
-
Provide the EHS department with a complete inventory of the waste.
6. Transportation and Final Disposal:
-
Your institution's EHS department will work with a licensed hazardous waste disposal company for the transportation and final disposal of the this compound waste.
-
The waste will be transported to a facility capable of one of the approved PFAS disposal methods: high-temperature incineration, a hazardous waste landfill, or deep well injection.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Perfluorohept-3-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Perfluorohept-3-ene. It includes operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Precautionary Measures
Key Precautionary Statements:
-
P264: Wash skin thoroughly after handling[1].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[1][4].
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[1].
-
P321: Specific treatment (see supplemental first aid instruction on this label)[1].
-
P332 + P317: If skin irritation occurs: Get medical advice/attention[1].
-
P362 + P364: Take off contaminated clothing and wash it before reuse[1].
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure. The following PPE is recommended when handling this compound:
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical splash goggles that meet the ANSI Z.87.1 standard should be worn at all times. A face shield should be worn over safety goggles when there is a significant risk of splashing. |
| Hand | Chemical-resistant gloves are required. Given the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials with broad chemical resistance, such as Nitrile or Neoprene [5][6]. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contact with the chemical is suspected. For prolonged or high-volume work, consider double-gloving. |
| Body | A flame-resistant lab coat or a chemical-resistant apron worn over a lab coat is necessary to protect against skin contact. Long pants and closed-toe shoes are mandatory. |
| Respiratory | All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Quantitative Data
Specific physical and chemical property data for this compound are limited. The following table includes computed data from PubChem and experimental data for the closely related isomer, Perfluoro-1-heptene, which can serve as a useful estimate[1][7][8].
| Property | Value | Source |
| Molecular Formula | C₇F₁₄ | PubChem[1] |
| Molecular Weight | 350.05 g/mol | PubChem[1] |
| Boiling Point | ~80 °C (for Perfluoro-1-heptene) | ChemicalBook, NIST WebBook[8][9] |
| XLogP3-AA (Computed) | 4.5 | PubChem[1] |
Experimental Protocol: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is correctly donned. Prepare all required equipment and reagents to minimize the duration of handling.
-
Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools such as a calibrated pipette or a graduated cylinder.
-
Work Area: Keep the work area in the fume hood clean and organized. All containers of this compound should be clearly labeled.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands and any exposed skin thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow any specific storage temperature recommendations from the supplier. For some similar compounds, refrigeration is recommended.
Disposal Plan
This compound is a per- and polyfluoroalkyl substance (PFAS). The disposal of PFAS is subject to specific environmental regulations and guidelines. The U.S. Environmental Protection Agency (EPA) provides interim guidance on the destruction and disposal of PFAS-containing materials[8].
Recommended Disposal Methods:
-
Incineration: High-temperature incineration is a potential method for the complete destruction of PFAS compounds.
-
Hazardous Waste Landfill: Disposal in a licensed hazardous waste landfill is another option. These facilities are designed with liners and leachate collection systems to prevent environmental contamination.
-
Underground Injection: Deep-well injection into geologically stable formations can be used for liquid PFAS waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and clearly identifies the contents, including "this compound."
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS will ensure that the waste is managed and disposed of in accordance with all applicable federal, state, and local regulations.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any PFAS-containing waste be disposed of down the sink or in regular trash.
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. This compound | C7F14 | CID 10926147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. polymarine.se [polymarine.se]
- 6. Perfluoro-1-heptene (CAS 355-63-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Perfluoro-1-heptene [webbook.nist.gov]
- 8. 355-63-5 CAS MSDS (PERFLUOROHEPTENE-1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
